Product packaging for 2'-Deoxy-2'-fluoroguanosine(Cat. No.:CAS No. 78842-13-4)

2'-Deoxy-2'-fluoroguanosine

カタログ番号: B044010
CAS番号: 78842-13-4
分子量: 285.23 g/mol
InChIキー: UXUZARPLRQRNNX-DXTOWSMRSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

2'-Deoxy-2'-fluoroguanosine is a synthetic nucleoside analog of guanosine where the 2'-hydroxyl group of the ribose sugar is substituted with a fluorine atom. This strategic modification confers significant biochemical stability by conferring resistance to hydrolysis by various nucleoside-metabolizing enzymes, making it a critical tool in nucleic acid research. Its primary research applications include the investigation and development of antiviral therapeutics, particularly against RNA viruses, where it can act as a chain terminator or a mutagenic agent when incorporated into the viral genome by viral polymerases. The fluorine substitution sterically and electronically mimics the natural 2'-hydroxyl group, often allowing for efficient binding and recognition by polymerase enzymes, while simultaneously preventing the formation of the 3'-5' phosphodiester linkage essential for chain elongation. Researchers also utilize this compound in the study of nucleoside transport mechanisms, cellular metabolism, and as a key building block in the synthesis of oligonucleotides for structural studies (e.g., X-ray crystallography) and for developing stable aptamers or diagnostic probes. This compound is provided as a high-purity, well-characterized material to ensure reliable and reproducible experimental results in your biochemical and pharmacological investigations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12FN5O4 B044010 2'-Deoxy-2'-fluoroguanosine CAS No. 78842-13-4

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-amino-9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN5O4/c11-4-6(18)3(1-17)20-9(4)16-2-13-5-7(16)14-10(12)15-8(5)19/h2-4,6,9,17-18H,1H2,(H3,12,14,15,19)/t3-,4-,6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXUZARPLRQRNNX-DXTOWSMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)F)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)F)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40229334
Record name 2'-Deoxy-2'-fluoroguanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40229334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78842-13-4
Record name 2'-Deoxy-2'-fluoroguanosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078842134
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2'-Deoxy-2'-fluoroguanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40229334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2'-Deoxy-2'-fluoroguanosine: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the chemical properties, synthesis, biological activity, and experimental protocols related to the potent antiviral agent, 2'-Deoxy-2'-fluoroguanosine.

Introduction

This compound is a synthetic purine nucleoside analog that has garnered significant attention in the fields of medicinal chemistry and virology. Its structural modification, the substitution of the 2'-hydroxyl group on the deoxyribose sugar with a fluorine atom, confers unique chemical and biological properties. This strategic alteration enhances the compound's stability against enzymatic degradation and imparts potent antiviral activity, particularly against influenza viruses. This technical guide provides a comprehensive overview of the core chemical properties, synthesis, mechanism of action, and relevant experimental methodologies for this compound, aimed at researchers, scientists, and professionals involved in drug discovery and development.

Chemical Properties

This compound is a white to off-white crystalline solid.[1] The introduction of the highly electronegative fluorine atom at the 2' position of the deoxyribose ring significantly influences the sugar pucker conformation and the overall electronic properties of the nucleoside, which in turn affects its interaction with viral enzymes.

Physicochemical Data
PropertyValueSource
Molecular Formula C₁₀H₁₂FN₅O₄[2]
Molecular Weight 285.23 g/mol [2]
CAS Number 78842-13-4[2]
IUPAC Name 2-amino-9-((2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one[2]
Appearance White to off-white crystals[1]
Purity >99%[1]
Solubility

Qualitative assessments indicate that this compound is easily dissolved in water and is slightly soluble in organic solvents. Quantitative solubility data is provided in the following table.

SolventSolubilitySource
DMSO 50 mg/mL (175.3 mM)
Stability

This compound exhibits good stability at room temperature.[3] For long-term storage, it is recommended to store the solid compound at +4°C for up to 3 years.[1] Stability studies on the related compound, 2'-deoxyxanthosine, have shown that it is a relatively stable lesion in DNA at pH 7 and 37°C, with a half-life of approximately 2.4 years in double-stranded DNA.[4][5] The stability of 2'-deoxyxanthosine was observed to be pH-dependent, with increased degradation under acidic conditions.[4][5] While direct kinetic data for this compound is limited, these findings on a similar nucleoside provide valuable insights into its potential stability profile.

Synthesis

The synthesis of this compound typically involves a multi-step process. While a detailed, step-by-step protocol is not fully elucidated in the provided search results, a general and efficient conversion method has been outlined. This process starts from the commercially available 2,6-diaminopurine-2',3',5'-tri-O-benzyl arabinoside, which is converted to arabinosylguanine and then further transformed into this compound. This method has been successfully used to produce the final product on a scale of over one hundred grams.

Another described approach involves the stereoselective introduction of a phosphate group at the 1-position of a 2-fluorinated sugar. The resulting α-1-phosphate is then utilized in an enzymatic glycosidation reaction to prepare 2'-deoxy-2'-fluoroarabinofuranosyl purine nucleosides, which are key starting materials.[6]

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of influenza A and B viruses.[7] Its antiviral activity is a result of its intracellular conversion to the triphosphate form, which then acts as a competitive inhibitor of the influenza virus RNA polymerase.

Antiviral Signaling Pathway

The mechanism of action of this compound against the influenza virus involves several key intracellular steps. The following diagram illustrates this signaling pathway.

antiviral_pathway cluster_cell Host Cell cluster_virus Influenza Virus Replication DFG 2'-Deoxy-2'- fluoroguanosine DFG_MP DFG-Monophosphate DFG->DFG_MP Cellular Kinases DFG_DP DFG-Diphosphate DFG_MP->DFG_DP Cellular Kinases DFG_TP DFG-Triphosphate (Active Form) DFG_DP->DFG_TP Cellular Kinases vRNA_poly Viral RNA Polymerase DFG_TP->vRNA_poly Competitive Inhibition (Ki = 1.0 µM) new_vRNA Nascent Viral RNA vRNA_poly->new_vRNA Elongation termination Chain Termination vRNA_poly->termination Incorporation of DFG-TP vRNA_template Viral RNA Template vRNA_template->vRNA_poly plaque_reduction_workflow A 1. Seed host cells in multi-well plates C 3. Infect cell monolayers with influenza virus A->C B 2. Prepare serial dilutions of This compound D 4. Add compound dilutions to the infected cells B->D C->D E 5. Overlay with a semi-solid medium (e.g., agar or methylcellulose) D->E F 6. Incubate to allow plaque formation E->F G 7. Fix and stain the cells F->G H 8. Count plaques and calculate the 50% effective concentration (EC50) G->H polymerase_inhibition_assay cluster_components Reaction Components cluster_reaction Reaction & Analysis Polymerase Influenza Virus RNA Polymerase Incubation Incubation Polymerase->Incubation Template RNA Template/Primer Template->Incubation NTPs Radiolabeled Nucleotides (NTPs) NTPs->Incubation DFG_TP This compound Triphosphate (DFG-TP) DFG_TP->Incubation Inhibitor Precipitation Precipitation of RNA products Incubation->Precipitation Quantification Quantification of incorporated radioactivity Precipitation->Quantification

References

The Synthesis of 2'-Deoxy-2'-fluoroguanosine: A Technical Guide to Chemical and Chemo-Enzymatic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2'-Deoxy-2'-fluoroguanosine is a synthetic nucleoside analog of significant interest to the pharmaceutical and biotechnology industries. Its structural similarity to the natural nucleoside, 2'-deoxyguanosine, allows it to interact with biological systems, while the presence of a fluorine atom at the 2' position of the sugar moiety confers unique properties. This modification can enhance the metabolic stability of the nucleoside and its derivatives, making it a valuable component in the development of antiviral and anticancer therapeutics, as well as a tool in molecular biology. This technical guide provides an in-depth overview of the primary synthesis pathways for this compound, detailing both a purely chemical approach and a combined chemical and enzymatic (chemo-enzymatic) strategy.

Core Synthesis Strategies

The synthesis of this compound can be broadly categorized into two main approaches:

  • Chemical Synthesis: This "convergent" approach typically involves the independent synthesis of a fluorinated sugar derivative and a modified guanine precursor, which are then coupled to form the nucleoside. This method allows for a high degree of control over the stereochemistry of the final product.

  • Chemo-enzymatic Synthesis: This strategy combines chemical synthesis to produce a key intermediate, a fluorinated sugar phosphate, with an enzymatic step that utilizes a phosphorylase enzyme to catalyze the formation of the glycosidic bond between the sugar and the guanine base. This approach can offer high stereoselectivity and milder reaction conditions for the coupling step.

Quantitative Data Summary

The following table summarizes key quantitative data for the chemical and chemo-enzymatic synthesis pathways described in this guide.

ParameterChemical Synthesis PathwayChemo-enzymatic Synthesis Pathway
Key Starting Materials 1,3,5-tri-O-benzoyl-α-D-ribofuranose, 2,6-dichloropurine1,3,5-tri-O-benzoyl-2-deoxy-2-fluoro-α-D-arabinose, Guanine
Key Intermediates 2-Deoxy-2-fluoro-3,5-di-O-benzoyl-α-D-arabinofuranosyl bromide, 9-(2-Deoxy-2-fluoro-3,5-di-O-benzoyl-β-D-arabinofuranosyl)-2,6-dichloropurine2-Deoxy-2-fluoro-α-D-arabinofuranosyl-1-phosphate
Coupling Method Chemical condensationEnzymatic glycosylation (Purine Nucleoside Phosphorylase)
Overall Yield ~10-15% (from 1,3,5-tri-O-benzoyl-α-D-ribofuranose)30-40% (from 1,3,5-tri-O-benzoyl-2-deoxy-2-fluoro-α-D-arabinose)[1]
Key Reagents Diethylaminosulfur trifluoride (DAST), Hydrogen bromide, Sodium azide, Tin(II) chloride, Adenosine deaminaseOrthophosphoric acid, Purine Nucleoside Phosphorylase (PNPase)
Stereoselectivity Control Primarily through reaction conditions and protecting groupsHigh β-selectivity conferred by the enzyme

Experimental Protocols

Chemical Synthesis of 9-(2-Deoxy-2-fluoro-β-D-arabinofuranosyl)guanine (araF-G)

This protocol is adapted from a detailed procedure for the synthesis of protected 2'-deoxy-2'-fluoroarabinonucleosides.

Step 1: Synthesis of 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose

  • To a solution of 1,3,5-tri-O-benzoyl-α-D-ribofuranose in anhydrous dichloromethane, add diethylaminosulfur trifluoride (DAST) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Carefully quench the reaction with saturated sodium bicarbonate solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by silica gel chromatography to yield the fluorinated sugar. A yield of approximately 71% can be expected.[2]

Step 2: Synthesis of 2-Deoxy-2-fluoro-3,5-di-O-benzoyl-α-D-arabinofuranosyl bromide

  • Dissolve the product from Step 1 in a solution of hydrogen bromide in acetic acid.

  • Stir the mixture at room temperature for 2 hours.

  • Remove the solvent under reduced pressure to obtain the crude bromide, which is used immediately in the next step.

Step 3: Condensation of the Fluorinated Sugar with 2,6-Dichloropurine

  • To a solution of 2,6-dichloropurine in anhydrous acetonitrile, add the crude bromide from Step 2.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Concentrate the mixture and purify by silica gel chromatography to obtain 9-(2-Deoxy-2-fluoro-3,5-di-O-benzoyl-β-D-arabinofuranosyl)-2,6-dichloropurine. The yield of the desired N9-β-isomer is typically around 38%.

Step 4: Conversion to 9-(2-Deoxy-2-fluoro-β-D-arabinofuranosyl)guanine

  • Treat the dichloropurine nucleoside from Step 3 with sodium azide in ethanol to yield the 2,6-diazido derivative.

  • Reduce the diazido compound with tin(II) chloride in a dichloromethane/methanol mixture to give the 2,6-diamino derivative.

  • Perform debenzoylation using methanolic ammonia.

  • Finally, carry out deamination of the 2,6-diaminopurine nucleoside using adenosine deaminase in water at room temperature for 24 hours.

  • Collect the precipitated product by filtration, wash with water and methanol, and dry to yield 9-(2-Deoxy-2-fluoro-β-D-arabinofuranosyl)guanine. A yield of 71% for the deamination step has been reported.

Chemo-enzymatic Synthesis of 2'-Deoxy-2'-fluoroarabinofuranosyl Purine Nucleosides

This protocol is based on the work of Yamada et al. for the synthesis of 2'-deoxy-2'-fluoroarabinofuranosyl purine nucleosides.[1]

Step 1 (Chemical): Synthesis of 2-Deoxy-2-fluoro-α-D-arabinofuranosyl-1-phosphate

  • Synthesize 1,3,5-tri-O-benzoyl-2-deoxy-2-fluoro-α-D-arabinose as a starting material.

  • Convert this to the corresponding 1-bromo derivative.

  • Perform a stereoselective α-phosphorylation of the 1-bromo derivative using orthophosphoric acid in the presence of an additive such as tetra-n-butylammonium iodide to achieve high α-selectivity.

Step 2 (Enzymatic): Glycosylation with Guanine

  • Prepare a reaction mixture containing the synthesized 2-deoxy-2-fluoro-α-D-arabinofuranosyl-1-phosphate (e.g., 2.4 mM), guanine (e.g., 5.0 mM), and purine nucleoside phosphorylase (PNPase) (e.g., 15 units/ml) in a suitable buffer (e.g., 5.0 mM Tris-HCl, pH 7.0).

  • Incubate the reaction mixture at an optimal temperature for the enzyme (e.g., 50 °C).

  • Monitor the progress of the reaction by a suitable analytical method such as HPLC.

  • Upon completion, purify the this compound from the reaction mixture. This chemo-enzymatic approach has been reported to yield 2'F-araNs in the range of 30-40% from the 1-O-benzoate precursor.[1]

Visualized Synthesis Pathways

Chemical Synthesis Workflow

Chemical Synthesis of this compound A 1,3,5-tri-O-benzoyl- α-D-ribofuranose B 2-Deoxy-2-fluoro- 1,3,5-tri-O-benzoyl- α-D-arabinofuranose A->B DAST C 2-Deoxy-2-fluoro- 3,5-di-O-benzoyl- α-D-arabinofuranosyl bromide B->C HBr/AcOH E 9-(2-Deoxy-2-fluoro- 3,5-di-O-benzoyl-β-D- arabinofuranosyl)-2,6-dichloropurine C->E D 2,6-Dichloropurine D->E Condensation F 2,6-Diazido derivative E->F NaN3 G 2,6-Diamino derivative F->G SnCl2 H Debenzoylated 2,6-diaminopurine nucleoside G->H Methanolic NH3 I This compound H->I Adenosine deaminase

Caption: A multi-step chemical synthesis pathway for this compound.

Chemo-enzymatic Synthesis Workflow

Chemo-enzymatic Synthesis of this compound cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis A 1,3,5-tri-O-benzoyl- 2-deoxy-2-fluoro- α-D-arabinose B 1-Bromo derivative A->B C 2-Deoxy-2-fluoro- α-D-arabinofuranosyl- 1-phosphate B->C Orthophosphoric acid E This compound C->E D Guanine D->E Purine Nucleoside Phosphorylase (PNPase)

Caption: A chemo-enzymatic pathway combining chemical and enzymatic steps.

References

An In-Depth Technical Guide to the Molecular Structure of 2'-Deoxy-2'-fluoroguanosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Deoxy-2'-fluoroguanosine (2'-F-dG) is a synthetic nucleoside analog of significant interest in the fields of antiviral and anticancer research. Its structural modification, the substitution of a hydroxyl group with a fluorine atom at the 2' position of the deoxyribose sugar, imparts unique chemical and biological properties. This guide provides a comprehensive analysis of the molecular structure of this compound, detailing its three-dimensional conformation, key structural parameters, and the experimental methodologies used for its characterization. Furthermore, it explores the known biological signaling pathways affected by this molecule, offering insights into its mechanism of action.

Molecular Structure and Properties

This compound is a purine nucleoside analog with the chemical formula C10H12FN5O4 and a molecular weight of 285.23 g/mol .[1][2] Its structure consists of a guanine base linked to a 2'-deoxy-2'-fluororibose sugar moiety.

Crystallographic Analysis

The three-dimensional structure of this compound has been determined by X-ray crystallography. The crystal structure, archived in the Crystallography Open Database under the identifier 7230570, reveals an orthorhombic crystal system with the space group P212121.[1] The unit cell dimensions are a = 7.8851 Å, b = 11.2622 Å, and c = 13.1273 Å.[1]

The fluorine substitution at the 2' position significantly influences the sugar pucker conformation, a critical determinant of the overall conformation of the nucleoside and its ability to be incorporated into nucleic acids. In 2'-deoxy-2'-fluoro-arabinofuranosyl modified DNA duplexes, the sugar moieties predominantly adopt an O4'-endo (east) pucker.[3] For the related compound 2'-deoxy-2'-fluoroinosine, a twisted conformation of the sugar ring is observed, with a preference for a C3'-endo type pucker, though conformations involving C4'-exo puckering are also characteristic features of 2'-fluoronucleosides.[4][5]

Table 1: Key Crystallographic Data for this compound

ParameterValueReference
Crystal SystemOrthorhombic[1]
Space GroupP 21 21 21[1]
a (Å)7.8851[1]
b (Å)11.2622[1]
c (Å)13.1273[1]
α (°)90[1]
β (°)90[1]
γ (°)90[1]

Table 2: Selected Bond Lengths and Torsion Angles for 2'-Deoxy-2'-fluoroarabinofuranosyl moieties in a modified DNA duplex

Bond/Torsion AngleValueReference
C2′–F2′ Bond Length1.37 Å[3]
F2′–C2′–C1′–O4′ Torsion Angle-97°[3]
F2′–C2′–C1′–N1 Torsion Angle+24°[3]

Experimental Protocols

X-ray Crystallography

The determination of the crystal structure of this compound and its analogs is typically achieved through single-crystal X-ray diffraction. A general experimental workflow is outlined below.

experimental_workflow cluster_crystal_growth Crystal Growth cluster_diffraction X-ray Diffraction cluster_structure_solution Structure Solution & Refinement synthesis Synthesis & Purification of 2'-F-dG dissolution Dissolution in suitable solvent synthesis->dissolution crystallization Slow evaporation or vapor diffusion dissolution->crystallization crystal_selection Selection of a single, high-quality crystal crystallization->crystal_selection mounting Crystal mounting on goniometer crystal_selection->mounting xray Exposure to a monochromatic X-ray beam mounting->xray diffraction_data Collection of diffraction pattern xray->diffraction_data data_processing Data processing and integration diffraction_data->data_processing phase_determination Phase problem solution (e.g., direct methods) data_processing->phase_determination model_building Building the initial atomic model phase_determination->model_building refinement Refinement of the model against diffraction data model_building->refinement validation Structure validation refinement->validation

Figure 1: Generalized workflow for X-ray crystallography of nucleoside analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for confirming the structure of this compound in solution and for studying its conformational dynamics. A typical protocol involves dissolving the purified compound in a deuterated solvent, such as DMSO-d6, and acquiring the spectrum on a high-field NMR spectrometer.[6] For fluorinated compounds, specialized techniques like 1D FESTA (Fluorine-Edited Selective TOCSY) can be employed to obtain pure ¹H NMR spectra for individual anomers, which is particularly useful for analyzing complex mixtures of reducing sugars.[7]

nmr_protocol cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing sample Purified this compound dissolve Dissolution of sample in solvent sample->dissolve solvent Deuterated Solvent (e.g., DMSO-d6) solvent->dissolve spectrometer High-Field NMR Spectrometer dissolve->spectrometer pulse Application of Radiofrequency Pulses (e.g., 1D FESTA) spectrometer->pulse fid Detection of Free Induction Decay (FID) pulse->fid ft Fourier Transform fid->ft phasing Phase Correction ft->phasing baseline Baseline Correction phasing->baseline integration Signal Integration baseline->integration

Figure 2: Standard workflow for NMR spectroscopy of this compound.

Biological Activity and Signaling Pathways

This compound exhibits potent antiviral activity, particularly against influenza viruses. Its mechanism of action involves the inhibition of the viral RNA-dependent RNA polymerase (transcriptase). The triphosphate form of this compound acts as a competitive inhibitor of the viral transcriptase, leading to chain termination and blocking viral transcription.

While the specific signaling pathways involved in the potential antitumor activity of this compound are not fully elucidated, the PI3K/Akt and MAPK pathways are known to be affected by other fluorine-containing compounds and are critical in cancer cell proliferation and survival. It is plausible that this compound may exert its effects through modulation of these pathways. For instance, studies have shown that fluoride can induce apoptosis in certain cell lines through the PI3K/Akt signaling pathway.[8] Furthermore, 2-deoxy-2-[18F]fluoro-D-glucose (a related fluorinated sugar analog) has been used to monitor the inhibition of the AKT pathway.[9] The MAPK pathway is also a key regulator of cell proliferation and is a common target in cancer therapy.[10][11][12][13][14]

signaling_pathway cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway dFG This compound PI3K PI3K dFG->PI3K potential modulation Ras Ras dFG->Ras potential modulation Akt Akt PI3K->Akt inhibition? Apoptosis Apoptosis Akt->Apoptosis inhibition? Raf Raf Ras->Raf inhibition? MEK MEK Raf->MEK inhibition? ERK ERK MEK->ERK inhibition? Proliferation Cell Proliferation ERK->Proliferation inhibition?

Figure 3: Putative signaling pathways potentially affected by this compound.

Conclusion

The molecular structure of this compound, characterized by the presence of a fluorine atom at the 2' position of the sugar ring, is central to its biological activity. X-ray crystallography and NMR spectroscopy are indispensable tools for elucidating its three-dimensional conformation and structural details. Understanding these structural features is crucial for the rational design of more potent and selective antiviral and anticancer agents. Further research is warranted to fully delineate the specific signaling pathways through which this compound exerts its therapeutic effects, which will be critical for its future clinical development.

References

physical and chemical characteristics of 2'-Deoxy-2'-fluoroguanosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical characteristics of 2'-Deoxy-2'-fluoroguanosine, a synthetic nucleoside analog with significant antiviral properties. This document details its core properties, experimental protocols for its analysis, and its mechanism of action, particularly as an inhibitor of the influenza virus.

Core Physical and Chemical Characteristics

This compound is a guanosine derivative where the 2'-hydroxyl group on the ribose sugar is replaced by a fluorine atom. This modification enhances its stability and dictates its biological activity.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₂FN₅O₄[1][2]
Molecular Weight 285.23 g/mol [1][2]
CAS Number 78842-13-4[1]
Appearance White to off-white crystalline powder[2]
Melting Point 264 °C (decomposes)[3]
Solubility Soluble in DMSO (50 mg/mL, 175.3 mM), and in a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline (2 mg/mL, 7.01 mM).[4][4]
Storage Conditions Store at -20°C for long-term stability.[4]
Purity Typically >99%[2]
pKa Not readily available in the searched literature.

Antiviral Mechanism of Action: Influenza Virus Inhibition

This compound is a potent inhibitor of influenza A and B viruses.[4] Its mechanism of action involves a multi-step process within the host cell, ultimately leading to the termination of viral RNA synthesis.

The workflow for its antiviral action can be visualized as follows:

antiviral_mechanism cluster_cell Host Cell cluster_virus Influenza Virus Replication 2dFG 2'-Deoxy-2'- fluoroguanosine Cellular_Kinases Cellular Kinases 2dFG->Cellular_Kinases Enters Cell 2dFG_MP 2'-dFG Monophosphate 2dFG_DP 2'-dFG Diphosphate 2dFG_MP->2dFG_DP Phosphorylation 2dFG_TP 2'-dFG Triphosphate (Active Form) 2dFG_DP->2dFG_TP Phosphorylation Viral_RNAP Viral RNA Polymerase (Transcriptase) 2dFG_TP->Viral_RNAP Competitive Inhibition with GTP Cellular_Kinases->2dFG_MP Phosphorylation Growing_RNA_Chain Growing Viral RNA Chain Viral_RNAP->Growing_RNA_Chain Transcription Chain_Termination Chain Termination Viral_RNAP->Chain_Termination Incorporation of 2'-dFGTP vRNA_Template Viral RNA Template vRNA_Template->Viral_RNAP

Caption: Mechanism of action of this compound against influenza virus.

Once inside the host cell, this compound is phosphorylated by cellular kinases to its active triphosphate form, this compound triphosphate (2'-dFGTP).[5] This active metabolite then acts as a competitive inhibitor of the influenza virus RNA polymerase (transcriptase) with respect to the natural substrate, guanosine triphosphate (GTP).[5] Upon incorporation into the growing viral RNA chain, the absence of a 3'-hydroxyl group on the 2'-dFGTP molecule prevents the formation of the next phosphodiester bond, leading to premature chain termination and the inhibition of viral replication.[5]

Experimental Protocols

Synthesis and Purification

A generalized workflow for synthesis and purification is presented below:

synthesis_workflow Start Starting Materials: Protected Guanine & 2-Deoxy-2-fluoro-ribofuranosyl donor Glycosylation Glycosylation Reaction Start->Glycosylation Deprotection Removal of Protecting Groups Glycosylation->Deprotection Crude_Product Crude this compound Deprotection->Crude_Product Purification HPLC Purification Crude_Product->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_Product Pure this compound Characterization->Final_Product

Caption: Generalized workflow for the synthesis and purification of this compound.

Purification by High-Performance Liquid Chromatography (HPLC):

A common method for purifying nucleoside analogs is reversed-phase HPLC. A general protocol adaptable for this compound is as follows:[8][9]

  • Column: A C18 reversed-phase column is typically suitable.

  • Mobile Phase: A gradient of a polar solvent (e.g., water or an aqueous buffer like ammonium acetate) and a less polar organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV absorbance is monitored at approximately 252-260 nm.[8]

  • Procedure:

    • Dissolve the crude product in the initial mobile phase.

    • Inject the sample onto the equilibrated HPLC column.

    • Elute the compound using a programmed gradient of the mobile phase to separate the desired product from impurities.

    • Collect the fractions corresponding to the main peak.

    • Confirm the identity and purity of the collected fractions by analytical techniques such as mass spectrometry and NMR.

Analytical Characterization

The structure and purity of synthesized this compound should be confirmed using standard analytical methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the proton environment in the molecule, confirming the structure of the guanine base and the sugar moiety.

    • ¹³C NMR: Confirms the carbon skeleton of the molecule.

    • ¹⁹F NMR: A key technique to confirm the presence and environment of the fluorine atom at the 2' position.[10]

  • Mass Spectrometry (MS): Used to determine the molecular weight of the compound and to confirm its elemental composition, typically through high-resolution mass spectrometry (HRMS).

Antiviral Activity Assessment: Plaque Reduction Assay

The antiviral activity of this compound against influenza virus can be quantified using a plaque reduction assay. This assay measures the ability of the compound to inhibit the formation of viral plaques in a cell culture.

plaque_reduction_assay Cell_Seeding Seed susceptible host cells (e.g., MDCK cells) in multi-well plates Incubation1 Incubate to form a confluent monolayer Cell_Seeding->Incubation1 Virus_Infection Infect cells with a known concentration of influenza virus Incubation1->Virus_Infection Compound_Treatment Add serial dilutions of This compound Virus_Infection->Compound_Treatment Overlay Add a semi-solid overlay (e.g., agarose or Avicel) Compound_Treatment->Overlay Incubation2 Incubate for 48-72 hours to allow plaque formation Overlay->Incubation2 Fixation_Staining Fix the cells and stain with crystal violet to visualize plaques Incubation2->Fixation_Staining Plaque_Counting Count the number of plaques in each well Fixation_Staining->Plaque_Counting IC50_Determination Calculate the 50% inhibitory concentration (IC50) Plaque_Counting->IC50_Determination

Caption: Experimental workflow for a plaque reduction assay.

Detailed Protocol for Plaque Reduction Assay:

  • Cell Culture: Seed Madin-Darby Canine Kidney (MDCK) cells in 12-well plates and incubate until a confluent monolayer is formed.

  • Virus Dilution: Prepare serial dilutions of a stock influenza virus in a serum-free medium.

  • Infection: Wash the cell monolayers and infect them with the virus dilutions for 1 hour at 37°C.

  • Compound Treatment: Remove the virus inoculum and add an overlay medium containing various concentrations of this compound.

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator for 2-3 days to allow for the formation of plaques.

  • Visualization: Fix the cells with a fixative solution (e.g., 4% formaldehyde) and then stain with a solution like crystal violet to visualize the plaques.

  • Analysis: Count the number of plaques in each well. The concentration of this compound that reduces the number of plaques by 50% compared to the virus control is determined as the IC₅₀ value.

References

2'-Deoxy-2'-fluoroguanosine CAS number and identifiers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2'-Deoxy-2'-fluoroguanosine

Introduction

This compound is a synthetic purine nucleoside analog where the 2'-hydroxyl group on the deoxyribose sugar is replaced by a fluorine atom. This modification enhances the molecule's stability against enzymatic degradation, making it a valuable tool in drug discovery and molecular biology.[1] Its primary recognition comes from its potent antiviral properties, particularly against influenza viruses, where it acts as a viral RNA polymerase inhibitor.[2][3] This guide provides a comprehensive overview of its chemical identifiers, physicochemical properties, biological activity, and experimental applications for researchers and drug development professionals.

Chemical Identifiers and Physicochemical Properties

Accurate identification and understanding of the physicochemical properties of this compound are crucial for its application in research. The compound is known by several synonyms, and its key identifiers are listed below.

Table 1: Identifiers for this compound
IdentifierValueSource
Primary CAS Number 78842-13-4[1][3][4]
Alternate CAS Number 125291-17-0[5]
Molecular Formula C₁₀H₁₂FN₅O₄[1][5][6]
IUPAC Name 2-amino-9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one[7]
Synonyms 2'-Fluoro-2'-deoxyguanosine, 2'-Fluoro-2'-deoxy-D-guanosine[1][5]
PubChem CID 135415565[6]
Table 2: Physicochemical and Handling Data
PropertyValueSource
Molecular Weight 285.23 g/mol [1][5]
Appearance White to off-white crystals[8]
Purity ≥99%[5][8]
Solubility (DMSO) 50 mg/mL (175.3 mM)[3]
Storage (Solid) 2°C - 8°C or -20°C[1][4]
Stock Solution Storage -80°C (6 months); -20°C (1 month)[2]

Biological Activity and Applications

This compound is a potent antiviral agent, particularly effective against influenza A and B viruses.[3] The fluorine substitution at the 2' position allows it to mimic natural nucleosides, enabling its incorporation into viral RNA, while simultaneously preventing the chain elongation necessary for viral replication.[7][9] This mechanism makes it a subject of significant interest in antiviral research. Beyond its antiviral effects, it is also used in structural biology to study and manipulate G-quadruplex DNA structures.[10]

Table 3: Antiviral Activity
TargetMetricValueCell Line/ModelSource
Influenza A and B Viruses EC₉₀<0.35 μMIn vitro[2][3]
Influenza A Virus (clone 7a) Viral Load Reduction>100-fold in lungs (3 doses)Ferret Model[2]

Mechanism of Action: Viral Chain Termination

The antiviral activity of this compound stems from its role as a chain terminator in viral RNA synthesis. After entering a host cell, the nucleoside analog is phosphorylated by cellular kinases into its active triphosphate form. This triphosphate analog is then recognized by the viral RNA-dependent RNA polymerase and incorporated into the nascent viral RNA strand. However, the presence of the 2'-fluoro group instead of a 2'-hydroxyl group prevents the formation of a phosphodiester bond with the next incoming nucleotide, thereby halting RNA chain elongation and inhibiting viral replication.

Mechanism_of_Action cluster_cell Host Cell cluster_virus Influenza Virus A 2'-dF-Guanosine (Enters Cell) B Phosphorylation (Host Kinases) A->B C 2'-dF-Guanosine Triphosphate (Active Form) B->C D Viral RNA Polymerase recognizes active form C->D E Incorporation into Viral RNA Strand D->E V Viral RNA Replication F Chain Termination (2'-F blocks phosphodiester bond) E->F G Inhibition of Viral Replication F->G

Caption: Mechanism of action for this compound as an antiviral agent.

Experimental Protocols

In Vivo Antiviral Efficacy in Ferret Model

A cited study evaluates the in vivo efficacy of this compound in a ferret model of influenza A infection.[2]

  • Model: Ferrets infected with influenza A virus clone 7a.

  • Treatment: this compound administered intraperitoneally (i.p.) at doses ranging from 5-40 mg/kg.

  • Dosing Regimen: Single or multiple doses administered at various time points post-infection (e.g., 1 hour, 8 hours, 24 hours).

  • Endpoints:

    • Reduction in viral load in the upper respiratory tract and lungs.

    • Alleviation of clinical symptoms such as fever and nasal inflammation.

  • Results: A single dose was shown to reduce viral load in the upper respiratory tract, while three doses reduced lung viral titers by over 100-fold.[2]

In_Vivo_Workflow A Infect Ferrets with Influenza A Virus B Administer 2'-dF-Guanosine (5-40 mg/kg, i.p.) or Vehicle A->B C Monitor Clinical Signs (Fever, Inflammation) B->C D Collect Samples (Nasal Washes, Lung Tissue) B->D E Quantify Viral Load (e.g., Plaque Assay, qPCR) D->E F Analyze Data & Assess Efficacy E->F

Caption: Workflow for an in vivo antiviral assay in a ferret model.

Preparation of Solutions for In Vitro and In Vivo Use

Proper preparation of stock solutions is critical for experimental reproducibility.

  • DMSO Stock Solution: For in vitro use, a stock solution can be prepared by dissolving the compound in DMSO. For example, 50 mg/mL (175.3 mM) is a reported solubility.[3] Sonication may be required to fully dissolve the compound.

  • In Vivo Formulation: A common formulation for animal studies involves a multi-component vehicle.[3]

    • Prepare a concentrated stock in DMSO (e.g., 2 mg of the compound in 50 μL DMSO).

    • Add PEG300 (e.g., 300 μL) and mix until clear.

    • Add Tween 80 (e.g., 5% of total volume).

    • Add saline to reach the final desired volume and concentration (e.g., 45% of total volume).

    • Sonication is recommended to ensure a homogenous solution.

Synthesis Overview

The synthesis of 2'-fluorinated nucleosides like this compound typically employs a convergent approach.[9] This strategy involves preparing the fluorinated sugar and the nucleobase separately before coupling them. A general workflow involves the glycosylation of a silylated purine base (like guanine) with a protected 2-deoxy-2-fluoro-ribofuranosyl donor. This is followed by chromatographic separation of anomers and final deprotection steps to yield the target compound.[11]

Synthesis_Workflow cluster_sugar Sugar Moiety cluster_base Nucleobase S1 2-Deoxy-Ribose Derivative S2 Fluorination & Protection S1->S2 S3 Activated 2-Deoxy-2-Fluoro Sugar Donor S2->S3 Couple Glycosylation (Coupling Reaction) S3->Couple B1 Guanine B2 Silylation (Protection) B1->B2 B2->Couple Sep Chromatographic Separation of Anomers Couple->Sep Deprotect Deprotection Sep->Deprotect Final This compound Deprotect->Final

Caption: A generalized convergent synthesis workflow for this compound.

References

An In-depth Technical Guide to the Solubility and Stability of 2'-Deoxy-2'-fluoroguanosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Deoxy-2'-fluoroguanosine is a synthetic purine nucleoside analog with demonstrated antiviral activity, particularly against influenza viruses. Its efficacy and development as a potential therapeutic agent are intrinsically linked to its physicochemical properties, most notably its solubility and stability. The introduction of a fluorine atom at the 2' position of the deoxyribose sugar moiety significantly influences these characteristics, generally enhancing metabolic stability. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, detailed experimental protocols for their determination, and a visualization of its mechanism of action.

Introduction

Nucleoside analogs are a cornerstone of antiviral and anticancer therapies. Their structural similarity to endogenous nucleosides allows them to be recognized and metabolized by cellular and viral enzymes, leading to the disruption of nucleic acid synthesis. This compound is a prominent member of this class, exhibiting potent inhibitory effects on influenza virus replication. The fluorine substitution at the 2'-position enhances the compound's stability against enzymatic degradation, a critical attribute for a successful therapeutic agent.[1] This document serves as a technical resource for researchers, providing key data and methodologies to facilitate the further development and application of this compound.

Physicochemical Properties

Chemical Structure
  • IUPAC Name: 2-amino-9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

  • Molecular Formula: C₁₀H₁₂FN₅O₄

  • Molecular Weight: 285.23 g/mol

  • CAS Number: 78842-13-4

Solubility

The solubility of this compound is a critical parameter for its formulation and delivery. While comprehensive quantitative data across a wide range of solvents is limited in publicly available literature, some key solubility information has been reported.

Table 1: Quantitative Solubility Data for this compound

SolventConcentrationMolarityNotes
Dimethyl Sulfoxide (DMSO)50 mg/mL175.3 mMSonication is recommended to aid dissolution.[2]

In Vivo Formulation: A formulation for in vivo studies has been described with a concentration of 2 mg/mL (7.01 mM) using a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[2] It is advised to add the solvents sequentially and ensure the solution is clear before adding the next component, with sonication recommended to aid dissolution.[2]

Qualitative Solubility and Comparison with Analogs:

  • Ethanol: 2'-Deoxy-2'-fluorocytidine, another 2'-fluoro-substituted nucleoside, is reported to be slightly soluble in ethanol (0.1-1 mg/mL).[5]

  • Organic Solvents: 2'-Deoxy-2'-fluoro-beta-D-arabinoguanosine is noted to be slightly soluble in organic solvents.[]

Stability

The 2'-fluoro substitution is known to confer enhanced stability to nucleoside analogs against both enzymatic and chemical degradation.[6][7]

General Stability Profile:

  • Enzymatic Stability: The 2'-fluoro group provides resistance to degradation by nucleases.[1]

  • Acidic Stability: Fluorination at the 2'-position is known to increase the stability of the glycosidic bond in acidic environments compared to their non-fluorinated counterparts.[7] Studies on 2'-fluoroarabinonucleic acid (2'F-ANA), a related compound, showed dramatically increased stability in simulated gastric fluid (pH ~1.2) compared to DNA and RNA.[8][9]

  • Storage: As a solid, this compound is recommended to be stored at 2°C - 8°C with the container well closed.[1] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[10]

Table 2: Comparative Hydrolytic Stability of a Related 2'-Fluoro Nucleoside Analog (2'F-ANA)

ConditionCompoundHalf-life (t₁/₂)
Acidic (pH ~1.2)2'F-ANA> 48 hours
DNA~ 2 minutes
RNA~ 3 hours
Basic (1 M NaOH, 65°C)2'F-ANA~ 20 hours
RNAa few minutes

Data from a study on 2'-fluoroarabinonucleic acid (2'F-ANA) is presented for comparative purposes.[8][9]

Mechanism of Antiviral Action

This compound exerts its antiviral effect against influenza virus through a well-defined mechanism of action that involves intracellular activation and subsequent inhibition of the viral RNA polymerase.

Mechanism_of_Action Mechanism of Action of this compound cluster_cell Host Cell cluster_virus Influenza Virus Replication DFG 2'-Deoxy-2'- fluoroguanosine DFG_MP 2'-dF-GMP (Monophosphate) DFG->DFG_MP Cellular Kinases DFG_DP 2'-dF-GDP (Diphosphate) DFG_MP->DFG_DP Cellular Kinases DFG_TP 2'-dF-GTP (Triphosphate) DFG_DP->DFG_TP Cellular Kinases Viral_Polymerase Influenza Virus RNA Polymerase DFG_TP->Viral_Polymerase Competitive Inhibition RNA_Elongation Viral RNA Elongation DFG_TP->RNA_Elongation Incorporation of 2'-dF-GTP Viral_Polymerase->RNA_Elongation Incorporation of NTPs Chain_Termination Chain Termination RNA_Elongation->Chain_Termination

Figure 1: Mechanism of action of this compound.

The process begins with the uptake of this compound into the host cell, where it is sequentially phosphorylated by cellular kinases to its active triphosphate form, this compound triphosphate (2'-dF-GTP). This active metabolite then acts as a competitive inhibitor of the influenza virus RNA-dependent RNA polymerase. The viral polymerase incorporates 2'-dF-GTP into the growing viral RNA chain. Due to the presence of the 2'-fluoro group instead of a hydroxyl group, further elongation of the RNA strand is terminated, thus halting viral replication.

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of this compound.

Solubility Determination: Shake-Flask Method

This protocol is based on the widely accepted shake-flask method for determining thermodynamic solubility.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., Water, Phosphate-Buffered Saline (PBS) pH 7.4, Ethanol, Propylene Glycol)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Centrifuge

  • HPLC system with UV detector

  • Syringe filters (0.22 µm)

Procedure:

  • Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure saturation.

  • Add a known volume of the desired solvent to each vial.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vials to stand to let the excess solid settle.

  • Carefully withdraw a sample from the supernatant. To avoid aspirating solid particles, it is recommended to first centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes).

  • Immediately filter the supernatant through a 0.22 µm syringe filter.

  • Dilute the filtrate with a suitable mobile phase to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted filtrate using a validated HPLC-UV method.

  • Calculate the solubility in mg/mL or mM.

Stability Assessment: Forced Degradation Study by HPLC

Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.

Materials:

  • This compound stock solution of known concentration

  • Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Temperature-controlled water baths or ovens

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) detector

  • Validated stability-indicating HPLC method

Procedure:

Forced_Degradation_Workflow Experimental Workflow for Forced Degradation Study cluster_stress Stress Conditions start Prepare Stock Solution of This compound acid Acid Hydrolysis (e.g., 0.1M HCl, RT/60°C) start->acid Expose to base Base Hydrolysis (e.g., 0.1M NaOH, RT/60°C) start->base Expose to oxidation Oxidation (e.g., 3% H₂O₂, RT) start->oxidation Expose to thermal Thermal Stress (e.g., 60°C in solution/solid) start->thermal Expose to photo Photostability (ICH Q1B guidelines) start->photo Expose to analysis Analyze Samples by Stability-Indicating HPLC-PDA (at t=0, 1, 2, 6, 24h, etc.) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis data Evaluate Peak Purity Quantify Degradation Identify Degradants analysis->data

Figure 2: General workflow for a forced degradation study.

  • Acid Hydrolysis: Treat the drug solution with 0.1 M HCl at room temperature. If no degradation is observed, the study can be repeated at an elevated temperature (e.g., 60°C).

  • Base Hydrolysis: Treat the drug solution with 0.1 M NaOH at room temperature. Similar to acid hydrolysis, the temperature can be elevated if no degradation occurs.

  • Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose the drug solution and solid drug substance to elevated temperatures (e.g., 60°C).

  • Photostability: Expose the drug solution and solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples. For acid and base hydrolysis, neutralize the samples before analysis.

  • Analyze all samples using a validated stability-indicating HPLC-PDA method.

  • Assess the peak purity of the parent drug to ensure no co-eluting degradation products.

  • Calculate the percentage of degradation and identify major degradation products.

Conclusion

This compound is a promising antiviral nucleoside analog. Its solubility and stability are key determinants of its potential for clinical development. This guide summarizes the current knowledge on these properties, highlighting a high solubility in DMSO and enhanced stability conferred by the 2'-fluoro substitution. The provided experimental protocols offer a framework for researchers to conduct further detailed characterization. A thorough understanding of the physicochemical properties and mechanism of action of this compound will be instrumental in advancing its development as a therapeutic agent.

References

Enzymatic Synthesis of 2'-Deoxy-2'-fluoroguanosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enzymatic synthesis of 2'-Deoxy-2'-fluoroguanosine, a modified nucleoside with significant potential in therapeutic applications. The enzymatic approach offers a highly stereoselective and efficient alternative to complex chemical syntheses. This document outlines the core methodologies, presents key data, and provides detailed experimental protocols for the synthesis of this important compound.

Introduction

This compound is a guanosine analog where the 2'-hydroxyl group of the deoxyribose sugar is replaced by a fluorine atom. This modification can enhance the metabolic stability and biological activity of the nucleoside, making it a valuable candidate for antiviral and anticancer drug development. Enzymatic synthesis provides a powerful platform for the production of such modified nucleosides, offering high regio- and stereoselectivity under mild reaction conditions. The primary enzymes employed in this synthesis are nucleoside phosphorylases (NPs), particularly purine nucleoside phosphorylase (PNP), which catalyze the formation of the N-glycosidic bond.

Two main enzymatic strategies are predominantly utilized for the synthesis of this compound and related compounds: one-pot transglycosylation and chemo-enzymatic synthesis.

Enzymatic Synthesis Strategies

One-Pot Transglycosylation

This elegant approach involves the transfer of a 2'-deoxy-2'-fluororibose moiety from a donor nucleoside to the acceptor base, guanine.[1][2] The reaction is typically catalyzed by a combination of nucleoside phosphorylases in a single reaction vessel. A common setup involves a pyrimidine nucleoside phosphorylase, such as thymidine phosphorylase (TP), to cleave a readily available 2'-deoxy-2'-fluoropyrimidine nucleoside donor, forming 2-deoxy-2-fluoro-α-D-ribofuranose-1-phosphate. This intermediate is then utilized by a purine nucleoside phosphorylase (PNP) to glycosylate guanine, yielding the desired this compound.[1]

dot

Caption: One-Pot Transglycosylation Pathway.

Chemo-enzymatic Synthesis

This hybrid approach combines chemical synthesis with an enzymatic glycosylation step.[3] First, a 2-deoxy-2-fluoro-α-D-arabinofuranosyl-1-phosphate is chemically synthesized.[3] This activated sugar phosphate is then used as a substrate for a purine nucleoside phosphorylase, which catalyzes its condensation with guanine to form the final product.[3] This method offers the advantage of using a well-defined sugar donor, potentially leading to higher yields and easier purification.

dot

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mechanism of Action of 2'-Deoxy-2'-fluoroguanosine

Introduction

This compound (2'-DFG) is a synthetic purine nucleoside analog that has demonstrated significant antiviral activity against a range of RNA and DNA viruses, most notably influenza A and B viruses, as well as Herpes Simplex Virus (HSV).[1][2] Its mechanism of action is centered on the selective inhibition of viral polymerases, leading to the termination of viral genome replication and transcription. This technical guide provides a comprehensive overview of the core mechanism of action of 2'-DFG, including its cellular uptake and metabolic activation, molecular mechanism of polymerase inhibition, and antiviral activity. Detailed experimental protocols and quantitative data are presented to support researchers and drug development professionals in the study and application of this compound.

Core Mechanism of Action

The antiviral activity of this compound is dependent on its intracellular conversion to the active triphosphate form, this compound-5'-triphosphate (2'-dGTP). This process is carried out by host cellular kinases. Once formed, 2'-dGTP acts as a competitive inhibitor of the natural substrate, deoxyguanosine triphosphate (dGTP) or guanosine triphosphate (GTP), for the viral RNA or DNA polymerase.[3][4] Incorporation of 2'-dGTP into the nascent viral RNA or DNA chain results in chain termination, thereby halting viral replication.[3][5]

Cellular Uptake and Metabolic Activation

The precise mechanism of cellular uptake for this compound has not been definitively elucidated in the provided search results, but it is presumed to be transported into the cell via nucleoside transporters, which are responsible for the uptake of natural nucleosides and their analogs.[6][7] Once inside the cell, 2'-DFG undergoes a three-step phosphorylation cascade to become its active triphosphate form.[1][8]

  • Monophosphorylation: The initial and often rate-limiting step is the conversion of 2'-DFG to this compound-5'-monophosphate (2'-dGMP). This reaction is catalyzed by a cellular deoxyribonucleoside kinase. While the specific kinase for 2'-DFG has not been explicitly identified, deoxycytidine kinase (dCK) is known to have broad substrate specificity and is responsible for the phosphorylation of other guanosine analogs.[8][9][10]

  • Diphosphorylation: 2'-dGMP is subsequently phosphorylated to this compound-5'-diphosphate (2'-dGDP) by a nucleoside monophosphate kinase (NMPK), such as UMP/CMP kinase.[11][12]

  • Triphosphorylation: The final step is the conversion of 2'-dGDP to the active this compound-5'-triphosphate (2'-dGTP) by a nucleoside diphosphate kinase (NDPK).[11][13]

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space 2_DFG_ext 2'-Deoxy-2'- fluoroguanosine 2_DFG_int 2'-Deoxy-2'- fluoroguanosine 2_DFG_ext->2_DFG_int  Nucleoside  Transporter 2_dGMP 2'-dGMP 2_DFG_int->2_dGMP  Deoxyribonucleoside  Kinase (e.g., dCK) 2_dGDP 2'-dGDP 2_dGMP->2_dGDP  Nucleoside Monophosphate  Kinase (e.g., UMP/CMP Kinase) 2_dGTP 2'-dGTP (Active) 2_dGDP->2_dGTP  Nucleoside Diphosphate  Kinase

Figure 1: Cellular uptake and metabolic activation of this compound.

Molecular Mechanism of Polymerase Inhibition

The active metabolite, 2'-dGTP, exerts its antiviral effect by targeting the viral polymerase. The mechanism involves two key aspects:

  • Competitive Inhibition: 2'-dGTP competes with the natural substrate (GTP for RNA polymerases or dGTP for DNA polymerases) for the active site of the viral polymerase. The triphosphate of 2'-fluorodGuo is a competitive inhibitor of influenza virus transcriptase activity with a Ki of 1.0 µM.[3]

  • Chain Termination: Upon incorporation into the growing viral RNA or DNA strand, 2'-dGTP acts as a chain terminator. The presence of the 2'-fluoro group on the ribose sugar sterically hinders the formation of the subsequent phosphodiester bond, thus preventing further elongation of the nucleic acid chain.[3][5] This leads to the production of truncated, non-functional viral genomes and transcripts.

cluster_polymerase Viral Polymerase Active Site Polymerase Viral Polymerase Template Viral RNA/DNA Template Elongation Chain Elongation Polymerase->Elongation Incorporates dGTP Termination Chain Termination Polymerase->Termination Incorporates 2'-dGTP Primer Growing RNA/DNA Strand Template->Primer Binding dGTP dGTP (Natural) dGTP->Polymerase Binds 2_dGTP 2'-dGTP (Inhibitor) 2_dGTP->Polymerase Competitively Binds

Figure 2: Competitive inhibition and chain termination by 2'-dGTP.

Quantitative Data on Antiviral Activity and Inhibition

The potency of this compound and its triphosphate form has been quantified against various viral targets and in different cell-based assays.

Compound Virus/Enzyme Assay Type Cell Line Value Reference(s)
This compoundInfluenza A (FPV/Rostock/34)Antiviral Activity (IC50)Chicken Embryo Cells1.44 µM[14]
This compoundInfluenza A and B virusesAntiviral Activity (EC90)Not Specified<0.35 µM[1]
This compoundHerpes Simplex Virus Type I (Strain 1C)Antiviral Activity (IC50)Chicken Embryo Cells0.093 µM[14]
This compoundHerpes Simplex Virus Type IAntiviral Activity (IC50)Vero Cells<0.34 µM[14]
2'-dGTPInfluenza Virus TranscriptaseEnzyme Inhibition (Ki)In vitro1.0 µM[3]
2'-dGTPPartially Resistant Influenza Virus TranscriptaseEnzyme Inhibition (Ki)In vitro13.1 µM[3]
Compound Cell Line Value (CC50) Reference(s)
AT-281 (a related 2'-fluoro-2'-C-methylguanosine)Multiple Cell Lines>100 µM[14]
2'-Deoxy-2'-fluorocytidine (a related compound)Huh-7>100 µM[13]

Experimental Protocols

Plaque Reduction Assay for Antiviral Activity against Herpes Simplex Virus (HSV)

This protocol is adapted from standard methodologies for determining the antiviral efficacy of a compound by quantifying the reduction in viral plaque formation.[15][16]

  • Cell Seeding: Seed Vero cells in 6-well plates at a density that will result in a confluent monolayer (approximately 90-100%) on the day of infection.

  • Virus Infection: On the day of the assay, wash the cell monolayers with phosphate-buffered saline (PBS). Infect the cells with HSV-1 at a multiplicity of infection (MOI) that produces a countable number of plaques (e.g., 50-100 plaque-forming units (PFU) per well). Allow the virus to adsorb for 1 hour at 37°C.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After the adsorption period, remove the virus inoculum and overlay the cells with a medium containing a semi-solid substance (e.g., 0.5% methylcellulose) and the various concentrations of the test compound.

  • Incubation: Incubate the plates for 2-3 days at 37°C in a CO2 incubator until plaques are visible.

  • Plaque Visualization and Counting: Fix the cells (e.g., with 10% formalin) and stain with a solution such as crystal violet. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control (no compound). The 50% inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Seed_Cells Seed Vero Cells in 6-well plates Infect_Cells Infect with HSV (e.g., 50-100 PFU/well) Seed_Cells->Infect_Cells Adsorb Adsorb for 1h at 37°C Infect_Cells->Adsorb Treat Add overlay with serial dilutions of 2'-DFG Adsorb->Treat Incubate Incubate for 2-3 days Treat->Incubate Fix_Stain Fix and Stain (e.g., Crystal Violet) Incubate->Fix_Stain Count Count Plaques Fix_Stain->Count Analyze Calculate IC50 Count->Analyze

Figure 3: Workflow for a Plaque Reduction Assay.

In Vitro Influenza Virus Transcriptase Assay

This protocol is based on the methodology described for assessing the inhibition of influenza virus transcriptase by 2'-dGTP.[3]

  • Preparation of Virus Cores: Purify influenza virus particles and disrupt them with a detergent (e.g., Triton X-100) to release the viral ribonucleoprotein (RNP) complexes, which contain the transcriptase activity.

  • Reaction Mixture: Prepare a reaction mixture containing a buffer (e.g., Tris-HCl), MgCl2, dithiothreitol, a capped RNA primer (e.g., ApG), and the four ribonucleoside triphosphates (ATP, CTP, UTP, and GTP), with one being radiolabeled (e.g., [α-³²P]GTP) for detection.

  • Inhibition Assay: Set up reactions with and without pre-incubation of the viral cores with varying concentrations of 2'-dGTP. Initiate the transcription reaction by adding the substrates.

  • Reaction and Termination: Incubate the reactions at 30-37°C for a defined period (e.g., 60 minutes). Terminate the reactions by adding a stop solution (e.g., containing EDTA and carrier RNA).

  • Product Analysis: Precipitate the RNA products (e.g., with trichloroacetic acid), collect them on filters, and quantify the incorporated radioactivity using a scintillation counter. Alternatively, analyze the products by polyacrylamide gel electrophoresis to visualize full-length and terminated transcripts.

  • Data Analysis: Determine the rate of RNA synthesis at each inhibitor concentration. Calculate the Ki value for competitive inhibition using a Dixon plot or by fitting the data to the Michaelis-Menten equation for competitive inhibition.

Prepare_Cores Prepare Influenza Virus Cores Incubate_Inhibitor Pre-incubate Cores with varying [2'-dGTP] Prepare_Cores->Incubate_Inhibitor Reaction_Mix Prepare Reaction Mix (Buffer, MgCl2, DTT, ApG, NTPs with [α-³²P]GTP) Initiate_Reaction Initiate Transcription Reaction_Mix->Initiate_Reaction Incubate_Inhibitor->Initiate_Reaction Incubate_Reaction Incubate at 30-37°C Initiate_Reaction->Incubate_Reaction Terminate Terminate Reaction Incubate_Reaction->Terminate Analyze_Products Analyze RNA Products (Scintillation Counting or PAGE) Terminate->Analyze_Products Calculate_Ki Calculate Ki Analyze_Products->Calculate_Ki

Figure 4: Workflow for an in vitro Influenza Transcriptase Assay.

Resistance Mechanisms

Prolonged exposure to antiviral agents can lead to the selection of resistant viral strains. For this compound, resistance has been associated with mutations in the viral polymerase. In influenza virus, a partially resistant strain was found to have a transcriptase that was 10-fold less susceptible to 2'-dGTP (Ki = 13.1 µM compared to 1.0 µM for the wild-type).[3] For HSV, resistance to nucleoside analogs often arises from mutations in the viral thymidine kinase (TK) or the DNA polymerase.[17][18] Mutations in the DNA polymerase can alter the enzyme's affinity for the drug, reducing its inhibitory effect.

Conclusion

This compound is a potent antiviral nucleoside analog with a well-defined mechanism of action. Its efficacy relies on intracellular phosphorylation to its active triphosphate form, which then selectively inhibits viral polymerases through competitive inhibition and chain termination. This leads to the disruption of viral replication and transcription. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of 2'-DFG and related compounds as potential antiviral therapeutics. Understanding the mechanisms of resistance is crucial for the long-term clinical application of this class of inhibitors.

References

Methodological & Application

Unlocking Gene Silencing: 2'-Deoxy-2'-fluoroguanosine in RNA Interference Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for potent, stable, and specific gene silencing tools is paramount. Among the chemical modifications enhancing the therapeutic potential of small interfering RNAs (siRNAs), 2'-Deoxy-2'-fluoroguanosine (2'-F-dG) and other 2'-fluoro (2'-F) modifications have emerged as a critical asset. These modifications offer a compelling combination of increased nuclease resistance, enhanced thermal stability, improved potency, and reduced off-target effects, making 2'-F-modified siRNAs a powerful tool in RNA interference (RNAi) research and development.

This application note provides a detailed overview of the use of this compound and other 2'-fluoro-modified nucleotides in RNAi studies. It includes a summary of their advantages, experimental protocols for their use, and a discussion of their mechanism of action.

The Advantage of 2'-Fluoro Modifications

Native siRNAs are susceptible to degradation by nucleases present in serum and cells, limiting their in vivo efficacy. The introduction of a fluorine atom at the 2' position of the ribose sugar in nucleotides like guanosine confers significant advantages:

  • Increased Nuclease Resistance: The 2'-F modification sterically hinders the approach of nucleases, significantly prolonging the half-life of siRNAs in biological fluids. For instance, while unmodified siRNAs can be completely degraded within hours in serum, 2'-F-modified siRNAs can exhibit a half-life of over 24 hours.[1][2]

  • Enhanced Thermal Stability: The electronegative fluorine atom influences the sugar pucker, pre-organizing the siRNA duplex into an A-form helix, which is characteristic of RNA. This leads to a more stable duplex with a higher melting temperature (Tm). Each 2'-F modification can increase the duplex Tm by approximately 1.8°C.[]

  • Improved Potency: In several studies, siRNAs incorporating 2'-F modifications have demonstrated enhanced gene silencing activity compared to their unmodified counterparts, with some showing a roughly two-fold increase in potency in vivo.[1][2][4] This is attributed to the favorable thermodynamic properties and improved stability of the modified siRNAs.

  • Reduced Immunostimulation: Unmodified siRNAs can be recognized by Toll-like receptors, triggering an innate immune response. The 2'-F modification can help the siRNA evade this immune surveillance, making it a safer option for therapeutic applications.[1][4]

  • Compatibility with RISC Machinery: Importantly, the 2'-F modification is well-tolerated by the RNA-induced silencing complex (RISC), the cellular machinery responsible for RNAi.[1][5] This means that the modified siRNA can still effectively guide the cleavage of the target messenger RNA (mRNA).

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the properties of 2'-F-modified siRNAs compared to unmodified siRNAs.

PropertyUnmodified siRNA2'-F-Modified siRNAReference(s)
Thermal Stability (Tm) BaselineIncreased by ~1.8°C per modification[]
Serum Stability (Half-life) < 4 hours> 24 hours[1]
In Vitro Potency (IC50) ~0.95 nM~0.50 nM (approx. 2-fold more potent)[1]
In Vivo Potency BaselineApprox. 2-fold more potent[2][4]
Immunostimulation Stimulates INFα and TNFα productionNon-immunostimulatory[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the RNA interference pathway and a typical experimental workflow for studying gene silencing using 2'-F-dG modified siRNAs.

RNAi_Pathway cluster_cytoplasm Cytoplasm dsRNA dsRNA / shRNA (exogenous) Dicer Dicer dsRNA->Dicer siRNA siRNA duplex Dicer->siRNA cleavage RISC_loading RISC Loading (Ago2) siRNA->RISC_loading Passenger_strand Passenger Strand (degraded) RISC_loading->Passenger_strand unwinding Guide_strand Guide Strand RISC_loading->Guide_strand RISC Activated RISC Guide_strand->RISC mRNA Target mRNA RISC->mRNA target recognition Cleavage mRNA Cleavage mRNA->Cleavage slicing Degraded_mRNA Degraded mRNA Cleavage->Degraded_mRNA Silencing Gene Silencing Degraded_mRNA->Silencing

Caption: The RNA interference (RNAi) pathway.

Experimental_Workflow cluster_design 1. Design & Synthesis cluster_invitro 2. In Vitro Validation cluster_invivo 3. In Vivo Studies siRNA_design siRNA Design (Target Selection) Synthesis Chemical Synthesis (with 2'-F-dG) siRNA_design->Synthesis Purification Purification & QC Synthesis->Purification Transfection Transfection of siRNA Purification->Transfection Cell_culture Cell Culture Cell_culture->Transfection Analysis Analysis of Gene Silencing (qPCR, Western Blot) Transfection->Analysis Animal_model Animal Model Selection Analysis->Animal_model Delivery siRNA Formulation & Delivery Animal_model->Delivery Efficacy Efficacy Assessment Delivery->Efficacy Toxicity Toxicity Assessment Efficacy->Toxicity

Caption: Experimental workflow for RNAi studies.

Logical_Relationship cluster_properties Enhanced siRNA Properties cluster_outcome Therapeutic Outcome Modification 2'-Fluoro Modification (e.g., 2'-F-dG) Stability Increased Nuclease Resistance Modification->Stability Potency Improved Gene Silencing Potency Modification->Potency Safety Reduced Immunostimulation Modification->Safety Efficacy Enhanced In Vivo Efficacy Stability->Efficacy Potency->Efficacy Safety->Efficacy

Caption: Benefits of 2'-Fluoro modification.

Experimental Protocols

The following are generalized protocols for key experiments involving 2'-F-dG modified siRNAs. Researchers should optimize these protocols for their specific cell lines, target genes, and experimental conditions.

Protocol 1: Synthesis and Purification of 2'-F-dG Modified siRNA

2'-F-dG and other 2'-F-modified phosphoramidites can be incorporated into synthetic oligonucleotides using standard automated solid-phase synthesis protocols.[6]

Materials:

  • Automated DNA/RNA synthesizer

  • Controlled pore glass (CPG) solid support

  • 2'-F-dG phosphoramidite and other required phosphoramidites (A, C, U)

  • Standard synthesis reagents (activator, capping reagents, oxidizing solution, deblocking solution)

  • Cleavage and deprotection solution (e.g., AMA - Ammonium hydroxide/40% aqueous methylamine)

  • Purification system (e.g., HPLC or PAGE)

Method:

  • Oligonucleotide Synthesis: Program the desired siRNA sequence into the synthesizer. Use an extended coupling time for the 2'-F-dG phosphoramidite to ensure high incorporation efficiency.

  • Cleavage and Deprotection: Following synthesis, cleave the oligonucleotide from the solid support and remove protecting groups using AMA at an elevated temperature (e.g., 65°C) for a specified time.

  • Purification: Purify the full-length siRNA strands using reverse-phase or ion-exchange HPLC, or denaturing polyacrylamide gel electrophoresis (PAGE).

  • Desalting and Quantification: Desalt the purified oligonucleotides and quantify their concentration using UV spectrophotometry at 260 nm.

  • Annealing: To form the siRNA duplex, mix equimolar amounts of the sense and antisense strands in annealing buffer (e.g., 100 mM potassium acetate, 30 mM HEPES-KOH pH 7.4, 2 mM magnesium acetate), heat to 95°C for 5 minutes, and then cool slowly to room temperature.

Protocol 2: In Vitro Transfection of 2'-F-dG Modified siRNA

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • 2'-F-dG modified siRNA duplex

  • Lipid-based transfection reagent (e.g., Lipofectamine 2000)

  • Serum-free medium (e.g., Opti-MEM)

  • Multi-well plates

Method:

  • Cell Seeding: The day before transfection, seed cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Preparation of siRNA-Lipid Complexes:

    • Dilute the 2'-F-dG modified siRNA in serum-free medium.

    • In a separate tube, dilute the transfection reagent in serum-free medium and incubate for 5 minutes at room temperature.

    • Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.

  • Transfection: Add the siRNA-lipid complexes to the cells in each well containing fresh complete medium.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before analysis.

Protocol 3: Analysis of Gene Silencing by Quantitative PCR (qPCR)

Materials:

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix

  • Gene-specific primers for the target gene and a housekeeping gene

  • qPCR instrument

Method:

  • RNA Extraction: At the desired time point post-transfection, lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Set up the qPCR reaction by mixing the cDNA template, qPCR master mix, and gene-specific primers for both the target and a housekeeping gene (for normalization).

  • Data Analysis: Run the qPCR reaction and analyze the data using the ΔΔCt method to determine the relative expression of the target gene in siRNA-treated cells compared to control-treated cells.

Conclusion

References

2'-Deoxy-2'-fluoroguanosine: A Powerful Tool for Structural Biology

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

2'-Deoxy-2'-fluoroguanosine (2'-F-G) is a chemically modified nucleoside analog that has emerged as an invaluable tool in structural biology and drug development.[1] The substitution of the 2'-hydroxyl group with a highly electronegative fluorine atom imparts unique conformational and thermodynamic properties to nucleic acids, making 2'-F-G and other 2'-fluoro-modified nucleotides powerful probes for elucidating the structure and function of DNA and RNA.[2] This document provides a detailed overview of the applications of 2'-F-G in structural biology, along with comprehensive protocols for its synthesis, incorporation into oligonucleotides, and use in structural and biophysical studies.

Key Applications in Structural Biology

The introduction of a 2'-fluoro modification, particularly in guanosine, offers several distinct advantages for structural biologists:

  • Enhanced Thermal Stability: The fluorine atom at the 2'-position preorganizes the sugar pucker into a C3'-endo conformation, which is characteristic of A-form RNA duplexes.[3] This conformational rigidity leads to a significant increase in the thermal stability (melting temperature, Tm) of nucleic acid duplexes, with an increase of approximately 1.8°C per modification.[3][4] This enhanced stability is primarily driven by favorable enthalpic contributions, rather than entropic effects.[5]

  • Increased Nuclease Resistance: The 2'-fluoro modification provides steric hindrance that protects oligonucleotides from degradation by nucleases, a critical feature for in vivo applications and for facilitating crystallization by preventing sample degradation.[6][7]

  • Probing G-Quadruplex Structures: 2'-F-G is an excellent tool for studying G-quadruplexes, which are complex secondary structures implicated in various cellular processes and diseases.[8] Substitution of guanosines in a G-quadruplex with 2'-F-G can help to stabilize the structure and probe the conformational requirements of the guanine bases. For instance, 2'-F-G is well-tolerated when substituting guanines in an anti-conformation within a quadruplex, but not those in a syn-conformation.[6]

  • Aptamer Development and Optimization: The incorporation of 2'-fluoro modifications, including 2'-F-G, is a widely used strategy in the development of nucleic acid aptamers. This modification enhances both the nuclease resistance and the binding affinity of aptamers to their targets.[6][9] For example, thrombin-binding aptamers modified with 2'-F-G have shown a four-fold increase in binding affinity.[6]

  • High-Resolution Structural Studies: The increased stability and homogeneity of oligonucleotides containing 2'-F-G facilitate their crystallization for X-ray diffraction studies and analysis by NMR spectroscopy, leading to high-resolution structural insights.[10][11]

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of this compound and other 2'-fluoro-modified nucleotides in structural and biophysical studies.

Table 1: Thermodynamic Stability of 2'-Fluoro-Modified Nucleic Acids

ModificationEffect on Melting Temperature (Tm)Thermodynamic BasisReference
2'-Fluoro (general)~1.8°C increase per modificationEnthalpy-driven stabilization[3][5]
2'-Fluoro (in ASOs)~2.5°C increase per modificationIncreased binding affinity[12]
2'-F-G (in thrombin aptamer)Increased G-quadruplex stability (up to 48-fold in 10% FBS)Conformational preorganization[9]

Table 2: Enhanced Binding Affinity of 2'-Fluoro-Modified Aptamers

Aptamer TargetModificationImprovement in Binding AffinityReference
ThrombinTwo 2'-F-G substitutions~4-fold increase[6]
Human IgG Fc2'-fluoro pyrimidinesHigh affinity achieved (specific Kd not stated)[13]

Experimental Protocols

Protocol 1: Chemical Synthesis of this compound Phosphoramidite

This protocol is a generalized procedure based on literature methods for the synthesis of 2'-deoxy-2'-fluoroarabinonucleoside phosphoramidites, which are the building blocks for automated oligonucleotide synthesis.[14]

Materials:

  • 1,3,5-Tri-O-benzoyl-α-D-ribofuranose

  • Diethylaminosulfur trifluoride (DAST)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO3)

  • Magnesium sulfate (MgSO4)

  • Hydrogen bromide (HBr) in acetic acid

  • 2,4-bis-O-(trimethylsilyl)guanine

  • Carbon tetrachloride (CCl4)

  • Methanol

  • Pyridine

  • 4,4'-Dimethoxytrityl chloride (DMTr-Cl)

  • 4-Dimethylaminopyridine (DMAP)

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • N,N-Diisopropylethylamine (DIPEA)

  • Tetrahydrofuran (THF)

  • Silica gel for column chromatography

Procedure:

  • Fluorination: Dissolve 1,3,5-tri-O-benzoyl-α-D-ribofuranose in DCM and cool the solution. Add DAST dropwise and stir the reaction at 40°C for 16 hours. Quench the reaction with saturated aqueous NaHCO3, wash the organic layer with water, dry over MgSO4, and concentrate. Purify the resulting 2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose by silica gel chromatography.[14]

  • Glycosylation: Treat the fluorinated sugar with HBr in acetic acid to generate the glycosyl bromide. React the crude bromide with silylated guanine in CCl4 under reflux for 60 hours. Quench with methanol and purify the resulting nucleoside by silica gel chromatography.[14]

  • Deprotection: Remove the benzoyl protecting groups using an appropriate method (e.g., sodium methoxide in methanol).

  • Tritylation: Co-evaporate the deprotected nucleoside with pyridine. Add DMTr-Cl and a catalytic amount of DMAP and stir overnight. Work up the reaction and purify the 5'-O-DMTr-protected nucleoside.[14]

  • Phosphitylation: Dissolve the 5'-O-DMTr-protected nucleoside and DIPEA in THF. Slowly add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. After 2 hours, evaporate the solvent and purify the final phosphoramidite product by silica gel chromatography.[14]

Protocol 2: Incorporation of 2'-F-G into Oligonucleotides and Purification

This protocol outlines the standard procedure for automated solid-phase DNA/RNA synthesis.

Materials:

  • 2'-F-G phosphoramidite

  • Standard DNA/RNA phosphoramidites (A, C, T/U)

  • Controlled pore glass (CPG) solid support

  • Standard reagents for automated DNA/RNA synthesis (e.g., activator, capping reagents, oxidizing agent, deblocking agent)

  • Ammonium hydroxide or other deprotection solution

  • HPLC system for purification

Procedure:

  • Automated Synthesis: Program the DNA/RNA synthesizer with the desired sequence. Install the 2'-F-G phosphoramidite along with other standard phosphoramidites. Perform the synthesis using standard cycles of deblocking, coupling, capping, and oxidation.

  • Cleavage and Deprotection: After synthesis, cleave the oligonucleotide from the CPG support and remove the protecting groups by incubating with ammonium hydroxide at the recommended temperature and time.

  • Purification: Purify the crude oligonucleotide by reverse-phase or ion-exchange HPLC to obtain the full-length, modified product.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry (e.g., ESI-MS) and analytical HPLC or PAGE.

Protocol 3: Biophysical Characterization by UV Thermal Denaturation

This protocol describes how to determine the melting temperature (Tm) of a 2'-F-G-modified oligonucleotide duplex.[5]

Materials:

  • Purified 2'-F-G-modified oligonucleotide and its complementary strand

  • Annealing buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0)

  • UV-Vis spectrophotometer with a temperature controller

Procedure:

  • Sample Preparation: Prepare solutions of the modified oligonucleotide and its complementary strand in the annealing buffer at a known concentration (e.g., 2 µM).

  • Annealing: Mix equal volumes of the complementary strands. Heat the solution to 95°C for 5 minutes and then slowly cool to room temperature to allow for duplex formation.

  • Data Acquisition: Place the annealed sample in the spectrophotometer. Monitor the absorbance at 260 nm while increasing the temperature from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C) at a controlled rate (e.g., 0.5°C/min).

  • Data Analysis: Plot the absorbance versus temperature to obtain a melting curve. The Tm is the temperature at which 50% of the duplex has dissociated, which corresponds to the midpoint of the transition in the melting curve. Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be derived from van't Hoff analysis of melting curves obtained at different strand concentrations.[5]

Protocol 4: Structural Analysis by NMR Spectroscopy

This protocol provides a general workflow for NMR analysis of a 2'-F-G-modified oligonucleotide.[3]

Materials:

  • Lyophilized, purified 2'-F-G-modified oligonucleotide

  • NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, in 90% H2O/10% D2O or 99.9% D2O, pH 6.8)

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve the oligonucleotide in the NMR buffer to the desired concentration (typically 0.1-1 mM).

  • 1D 1H NMR: Acquire a 1D proton spectrum to assess the overall folding and purity of the sample. The imino proton region (10-15 ppm) is particularly informative for duplex and G-quadruplex structures.

  • 2D NMR: Acquire a set of 2D NMR experiments to assign the proton resonances and determine the structure. Common experiments include:

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

    • TOCSY (Total Correlation Spectroscopy): To identify protons that are spin-coupled within the same sugar ring.

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons.

  • 19F NMR: If desired, 19F NMR can be performed to directly probe the environment of the fluorine atom.

  • Structure Calculation: Use the distance and dihedral angle restraints derived from the NMR data as input for molecular dynamics and structure calculation software (e.g., XPLOR-NIH, AMBER) to generate a 3D structural model of the oligonucleotide.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Biophysical & Structural Analysis cluster_data Data Output synthesis Chemical Synthesis of 2'-F-G Phosphoramidite incorporation Automated Oligonucleotide Synthesis synthesis->incorporation purification HPLC Purification incorporation->purification uv_melt UV Thermal Melt (Tm) purification->uv_melt nmr NMR Spectroscopy purification->nmr xray X-ray Crystallography purification->xray thermo_data Thermodynamic Parameters (ΔH°, ΔS°, ΔG°) uv_melt->thermo_data structure_model 3D Structural Model nmr->structure_model xray->structure_model

Caption: Experimental workflow for using 2'-F-G in structural biology.

logical_relationship cluster_property Physicochemical Property cluster_conformation Conformational Effect cluster_application Structural Biology Applications fluorine 2'-Fluoro Substitution (High Electronegativity) sugar_pucker C3'-endo Sugar Pucker (Preorganization) fluorine->sugar_pucker resistance Enhanced Nuclease Resistance fluorine->resistance stability Increased Thermal Stability sugar_pucker->stability binding Improved Aptamer Binding sugar_pucker->binding structure Facilitates High-Resolution Structure Determination stability->structure resistance->structure

Caption: Logic diagram of 2'-F-G's utility in structural biology.

References

Synthesis of 2'-Deoxy-2'-fluoroguanosine Phosphoramidite: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a comprehensive overview and detailed protocols for the synthesis of 2'-Deoxy-2'-fluoroguanosine phosphoramidite, a critical building block for the production of modified oligonucleotides used in various therapeutic and research applications. This document is intended for researchers, scientists, and drug development professionals actively engaged in nucleic acid chemistry and drug discovery.

Introduction

This compound (2'-F-dG) is a modified nucleoside analog that, when incorporated into oligonucleotides, confers desirable properties such as increased nuclease resistance and enhanced binding affinity to target RNA sequences. These characteristics make 2'-F-dG-modified oligonucleotides promising candidates for antisense therapies, siRNAs, and aptamers. The successful synthesis of high-purity this compound phosphoramidite is a crucial step in the production of these modified oligonucleotides. This document outlines the primary synthetic routes and provides detailed experimental protocols.

Synthetic Strategies

The synthesis of this compound phosphoramidite can be broadly categorized into two main stages: the synthesis of the protected this compound nucleoside and its subsequent conversion to the phosphoramidite.

There are two primary approaches for the synthesis of the fluorinated nucleoside:

  • Convergent Synthesis: This method involves the synthesis of a fluorinated sugar moiety and a protected guanine base separately, followed by their coupling (glycosylation) to form the desired nucleoside.

  • Divergent Synthesis: This approach starts with a pre-existing guanosine or a related nucleoside, which is then chemically modified to introduce the fluorine atom at the 2'-position of the sugar.

Following the synthesis of the protected this compound, the 3'-hydroxyl group is phosphitylated to yield the final phosphoramidite product, which can then be used in automated solid-phase oligonucleotide synthesis.

Data Presentation

The following tables summarize key quantitative data associated with the synthesis of this compound phosphoramidite and its incorporation into oligonucleotides.

StepReagent/ParameterTypical Yield/ValueReferences
Phosphitylation 2-Cyanoethyl-N,N-diisopropylchlorophosphoramidite70-85%[1]
Flow-through synthesis conversion>98%[2]
Oligonucleotide Coupling Efficiency (on-demand phosphoramidite)>98%[2]
Synthesis Average Cycle Yield (on-demand phosphoramidite)98.0%[2]
Average Cycle Yield (commercial phosphoramidite)98.3%[2]

Experimental Protocols

Protocol 1: Synthesis of Protected this compound Nucleoside (Convergent Approach)

This protocol outlines a general convergent strategy for the synthesis of N2-isobutyryl-5'-O-DMT-2'-deoxy-2'-fluoroguanosine.

Materials:

  • Protected Guanine (N2-isobutyryl-guanine)

  • 1-bromo-3,5-di-O-benzoyl-2-deoxy-2-fluoro-ribofuranose

  • Silylating agent (e.g., HMDS)

  • Lewis acid catalyst (e.g., TMSOTf)

  • Solvents: Acetonitrile, Dichloromethane

  • Deprotection reagent for benzoyl groups (e.g., methanolic ammonia)

  • 5'-O-DMT protection reagent (DMT-Cl)

  • Pyridine

Procedure:

  • Silylation of Protected Guanine: Suspend N2-isobutyryl-guanine in anhydrous acetonitrile and add a silylating agent such as hexamethyldisilazane (HMDS). Reflux the mixture until the guanine derivative is fully silylated.

  • Glycosylation: Cool the silylated guanine solution and add a solution of 1-bromo-3,5-di-O-benzoyl-2-deoxy-2-fluoro-ribofuranose in anhydrous dichloromethane. Add a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), dropwise at 0°C. Stir the reaction mixture at room temperature until completion.

  • Work-up and Deprotection: Quench the reaction and purify the crude product. Treat the purified product with methanolic ammonia to remove the benzoyl protecting groups from the sugar moiety.

  • 5'-O-DMT Protection: After purification, dissolve the deprotected nucleoside in pyridine and add dimethoxytrityl chloride (DMT-Cl) to protect the 5'-hydroxyl group.

  • Purification: Purify the final product, N2-isobutyryl-5'-O-DMT-2'-deoxy-2'-fluoroguanosine, by silica gel column chromatography.

Protocol 2: Phosphitylation of Protected this compound

This protocol describes the conversion of the protected nucleoside into its phosphoramidite derivative.

Materials:

  • N2-isobutyryl-5'-O-DMT-2'-deoxy-2'-fluoroguanosine

  • 2-Cyanoethyl-N,N-diisopropylchlorophosphoramidite

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: Dissolve the protected this compound in anhydrous dichloromethane under an inert atmosphere (e.g., argon).

  • Addition of Reagents: Add N,N-diisopropylethylamine (DIPEA) to the solution, followed by the dropwise addition of 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite at 0°C.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, dilute the mixture with dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a solvent system containing a small percentage of triethylamine to prevent hydrolysis of the phosphoramidite. The purified this compound phosphoramidite should be stored under an inert atmosphere at low temperature (-20°C).[1]

Protocol 3: Automated Solid-Phase Oligonucleotide Synthesis

This protocol outlines the key steps in the automated synthesis of oligonucleotides containing a this compound modification.

Materials:

  • This compound phosphoramidite (dissolved in anhydrous acetonitrile)

  • Standard DNA/RNA phosphoramidites

  • Controlled Pore Glass (CPG) solid support

  • Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)

  • Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

  • Capping solution (e.g., acetic anhydride/lutidine/THF and N-methylimidazole/THF)

  • Oxidizing solution (e.g., iodine in THF/water/pyridine)

  • Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)

Procedure (performed on an automated DNA/RNA synthesizer):

  • Detritylation: The 5'-DMT protecting group is removed from the solid support-bound nucleoside by treatment with the deblocking solution.

  • Coupling: The this compound phosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. Note: Longer coupling times (typically 5-15 minutes) are required for 2'-fluoro phosphoramidites compared to standard DNA phosphoramidites to achieve high coupling efficiencies.[1]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solution to prevent the formation of deletion mutations.

  • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using the oxidizing solution.[3]

  • Cycle Repetition: The four steps (detritylation, coupling, capping, and oxidation) are repeated for each subsequent nucleotide to be added to the sequence.

  • Cleavage and Deprotection: After the final cycle, the oligonucleotide is cleaved from the solid support, and all protecting groups (from the bases and the phosphate backbone) are removed by treatment with a cleavage and deprotection solution.

  • Purification: The crude oligonucleotide is purified using methods such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

Mandatory Visualizations

Synthesis_Workflow cluster_nucleoside Protected 2'-F-dG Nucleoside Synthesis cluster_phosphoramidite Phosphoramidite Synthesis Protected Guanine Protected Guanine Glycosylation Glycosylation Protected Guanine->Glycosylation Fluorinated Sugar Fluorinated Sugar Fluorinated Sugar->Glycosylation Protection/Deprotection Protection/Deprotection Glycosylation->Protection/Deprotection Protected_2F_dG Protected 2'-F-dG Protection/Deprotection->Protected_2F_dG Phosphitylation Phosphitylation Protected_2F_dG->Phosphitylation Phosphitylating_Reagent Phosphitylating Reagent Phosphitylating_Reagent->Phosphitylation Phosphoramidite 2'-F-dG Phosphoramidite Phosphitylation->Phosphoramidite Oligo_Synthesis_Cycle Start Detritylation Detritylation Start->Detritylation Coupling Coupling Detritylation->Coupling Add 2'-F-dG Phosphoramidite Capping Capping Coupling->Capping Oxidation Oxidation Capping->Oxidation Repeat_Cycle Add next nucleotide? Oxidation->Repeat_Cycle Repeat_Cycle->Detritylation Yes Cleavage_Deprotection Cleavage & Deprotection Repeat_Cycle->Cleavage_Deprotection No Purification Purification Cleavage_Deprotection->Purification Final_Oligo Purified Oligonucleotide Purification->Final_Oligo Logical_Relationships High_Purity_Amidite High-Purity 2'-F-dG Phosphoramidite High_Coupling_Efficiency High Coupling Efficiency High_Purity_Amidite->High_Coupling_Efficiency Optimized_Coupling Optimized Coupling (Longer Time) Optimized_Coupling->High_Coupling_Efficiency High_Yield_Oligo High Yield of Full-Length Oligo High_Coupling_Efficiency->High_Yield_Oligo Reduced_Impurities Reduced Truncated Sequences High_Coupling_Efficiency->Reduced_Impurities

References

Application Notes and Protocols: 2'-Deoxy-2'-fluoroguanosine in Influenza Virus Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Deoxy-2'-fluoroguanosine (2'-dGFl) is a synthetic nucleoside analog that has demonstrated potent inhibitory activity against influenza A and B viruses. As a guanosine analog, it effectively targets the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of the influenza virus genome. This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound in various influenza virus inhibition assays.

Mechanism of Action

This compound is a prodrug that, upon entering a host cell, is phosphorylated by cellular kinases to its active triphosphate form, this compound triphosphate (2'-dGFl-TP). This active metabolite acts as a competitive inhibitor of the influenza virus RNA-dependent RNA polymerase. It is incorporated into the nascent viral RNA strand, leading to premature chain termination and the cessation of viral replication.[1][2][3][4] The specificity of 2'-dGFl-TP for the viral polymerase over cellular polymerases, such as DNA polymerase alpha and RNA polymerase II, contributes to its antiviral activity with limited cytotoxicity.[1][2][3][4][5]

G cluster_cell Host Cell cluster_virus Influenza Virus Replication 2dGFl 2'-Deoxy-2'- fluoroguanosine Kinases Cellular Kinases 2dGFl->Kinases Phosphorylation 2dGFl_TP This compound Triphosphate (Active Form) Kinases->2dGFl_TP RdRp Viral RNA-dependent RNA Polymerase (RdRp) 2dGFl_TP->RdRp Competitive Inhibition Chain_termination Chain Termination 2dGFl_TP->Chain_termination vRNA Viral RNA Template vRNA->RdRp RNA_synthesis Viral RNA Synthesis RdRp->RNA_synthesis RNA_synthesis->Chain_termination

Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of this compound and its triphosphate metabolite against influenza viruses.

Table 1: In Vitro Antiviral Activity of this compound

CompoundVirus StrainCell LineAssay TypeEndpointValue (µM)Reference
This compoundInfluenza A and BNot SpecifiedNot SpecifiedEC90<0.35[1]
This compoundFPV/Rostock/34 (H7N1)Chicken Embryo CellsNot SpecifiedIC501.44[6]
This compoundInfluenza virus X31Chicken Embryo CellsRNA HybridizationInhibition10[1]

Table 2: Inhibition of Influenza Virus RNA Polymerase by this compound Triphosphate

InhibitorTargetInhibition TypeKᵢ (µM)Reference
This compound TriphosphateInfluenza Virus TranscriptaseCompetitive1.0[1][2][3][4][5]
This compound TriphosphatePartially Resistant Influenza Virus TranscriptaseCompetitive13.1[1][2][3][4]

Experimental Protocols

Plaque Reduction Assay

This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (IC50).

G A Seed MDCK cells in 6-well plates C Infect cell monolayers with influenza virus A->C B Prepare serial dilutions of This compound E Add agarose overlay containing different concentrations of the compound B->E D Remove virus inoculum C->D D->E F Incubate for 48-72 hours E->F G Fix and stain cells (e.g., with crystal violet) F->G H Count plaques and calculate IC50 G->H

Workflow for a Plaque Reduction Assay.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Influenza virus stock of known titer

  • This compound

  • Agarose

  • Crystal Violet staining solution

  • 6-well plates

Protocol:

  • Cell Seeding: Seed MDCK cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO₂.

  • Compound Preparation: Prepare serial dilutions of this compound in infection medium (e.g., DMEM with 1 µg/mL TPCK-trypsin).

  • Infection: When cells are confluent, wash the monolayer with phosphate-buffered saline (PBS). Infect the cells with influenza virus at a multiplicity of infection (MOI) that will produce approximately 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Overlay: After the incubation period, remove the virus inoculum and wash the cells with PBS. Overlay the cell monolayer with 2 ml of a pre-warmed mixture of 2X DMEM and 1.2% agarose containing the various concentrations of this compound.

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for 48-72 hours, or until plaques are visible.

  • Staining: Fix the cells with 10% formalin for at least 30 minutes. Remove the agarose overlay and stain the cell monolayer with 0.1% crystal violet solution for 15 minutes.

  • Plaque Counting: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control (no compound). Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Neuraminidase Inhibition Assay

While this compound's primary target is the viral polymerase, it is standard practice to test for any off-target effects, such as on neuraminidase activity.

Materials:

  • Influenza virus stock

  • This compound

  • Neuraminidase substrate (e.g., MUNANA)

  • Assay buffer (e.g., MES buffer)

  • Stop solution (e.g., NaOH in ethanol)

  • Fluorometer

  • 96-well black plates

Protocol:

  • Compound and Virus Preparation: Prepare serial dilutions of this compound in assay buffer in a 96-well plate. Add a standardized amount of influenza virus to each well.

  • Incubation: Incubate the plate at 37°C for 30 minutes to allow the compound to interact with the virus.

  • Substrate Addition: Add the fluorogenic neuraminidase substrate MUNANA to each well.

  • Enzymatic Reaction: Incubate the plate at 37°C for 1 hour to allow the neuraminidase to cleave the substrate.

  • Reaction Termination: Stop the reaction by adding the stop solution.

  • Fluorescence Reading: Measure the fluorescence of each well using a fluorometer (excitation ~360 nm, emission ~450 nm).

  • Data Analysis: Calculate the percentage of neuraminidase inhibition for each compound concentration relative to the virus control. Determine the IC50 value. It is expected that this compound will show minimal to no inhibition in this assay.

In Vitro Influenza Polymerase Inhibition Assay

This assay directly measures the inhibitory effect of the active triphosphate form of the compound on the viral RNA polymerase.

Materials:

  • Purified influenza virus ribonucleoprotein (RNP) complexes or recombinant polymerase

  • This compound triphosphate (2'-dGFl-TP)

  • ApG dinucleotide primer

  • Radiolabeled nucleotide (e.g., [α-³²P]GTP)

  • Non-radiolabeled ATP, CTP, UTP, and GTP

  • Reaction buffer

  • Polyacrylamide gel electrophoresis (PAGE) apparatus

  • Phosphorimager

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, ApG primer, purified influenza RNP or polymerase, and varying concentrations of 2'-dGFl-TP.

  • Initiation of Transcription: Initiate the polymerase reaction by adding the nucleotide mix, including the radiolabeled GTP.

  • Incubation: Incubate the reaction at 30°C for 1 hour.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing formamide and EDTA.

  • Denaturing PAGE: Denature the RNA products by heating and separate them on a denaturing polyacrylamide gel.

  • Visualization and Analysis: Dry the gel and expose it to a phosphor screen. Visualize the radiolabeled RNA products using a phosphorimager. The intensity of the full-length RNA product will decrease with increasing concentrations of 2'-dGFl-TP. The appearance of shorter, terminated RNA fragments may also be observed.

  • Data Analysis: Quantify the band intensities to determine the IC50 of 2'-dGFl-TP for the influenza polymerase. Kinetic studies can be performed by varying the concentration of the natural substrate (GTP) to confirm competitive inhibition.[1][2][3][4]

Conclusion

This compound is a potent and selective inhibitor of influenza virus replication. Its mechanism of action, targeting the viral RNA-dependent RNA polymerase, makes it a valuable tool for influenza research and a potential candidate for antiviral drug development. The protocols provided herein offer standardized methods for evaluating the efficacy of this compound and other nucleoside analogs in inhibiting influenza virus in vitro.

References

Application Notes: The Role of 2'-Deoxy-2'-fluoroguanosine in Modifying siRNA Stability and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Small interfering RNAs (siRNAs) represent a powerful class of therapeutics capable of silencing specific genes, offering potential treatments for a wide array of diseases. However, the clinical translation of unmodified siRNAs is hindered by their inherent instability in biological fluids and their potential to trigger an innate immune response.[1] Chemical modifications are crucial for overcoming these hurdles, enhancing the drug-like properties of siRNAs.[2] Among these, the 2'-deoxy-2'-fluoro (2'-F) modification of the ribose sugar, including at the guanosine nucleotide (2'-Deoxy-2'-fluoroguanosine or 2'-F-dG), has emerged as a uniquely effective strategy. This modification significantly improves nuclease resistance and thermal stability with little to no negative impact on the activity of the siRNA, regardless of the position or number of modifications.[3]

These application notes provide a comprehensive overview of the role and benefits of 2'-F modifications in siRNA, present quantitative data on stability and efficacy, and offer detailed protocols for key experimental procedures.

Key Advantages of 2'-Fluoro Modification

The substitution of the 2'-hydroxyl group with a fluorine atom imparts several beneficial properties to siRNA molecules:

  • Enhanced Nuclease Resistance: The 2'-F modification provides substantial protection against degradation by nucleases present in serum.[4] Unmodified siRNAs can be completely degraded within minutes to hours, whereas 2'-F-modified siRNAs exhibit a significantly prolonged half-life, often exceeding 24 hours.[4][5]

  • Increased Thermal Stability: The high electronegativity of fluorine helps to lock the ribose sugar in a C3'-endo conformation, which is characteristic of A-form RNA helices.[5] This pre-organization leads to a more stable duplex, as evidenced by a significant increase in the melting temperature (Tm).[6]

  • Improved In Vivo Potency: In animal models, 2'-F-modified siRNAs have demonstrated approximately twice the potency of their unmodified counterparts.[3][5] This is attributed to their increased stability and prolonged duration of action.

  • Reduced Immunostimulation: Unlike some unmodified siRNAs that can be recognized by Toll-like receptors and trigger an immune response, 2'-F-modified siRNAs are generally non-immunostimulatory.[3][5]

  • Full Compatibility with RNAi Machinery: The 2'-F modification is well-tolerated by the RNA-induced silencing complex (RISC), allowing the modified siRNA to effectively engage with the cellular machinery for gene silencing.[5][7]

Data Presentation: Stability and Efficacy

The following tables summarize quantitative data from studies comparing unmodified and 2'-F-modified siRNAs.

Table 1: Thermal Stability of Unmodified vs. 2'-F-Modified siRNA Duplexes

siRNA DuplexModification PatternMelting Temperature (Tm) in °CChange in Tm (°C)Reference
siRNA AUnmodified71.8N/A[3]
siRNA B2'-F at all pyrimidine residues86.2+14.4[3][5]
siRNA G2'-F at all purine and pyrimidine residues83.0+11.2[3]

Table 2: Nuclease Resistance in Serum

siRNA TypeModificationHalf-life (t1/2) in SerumObservationsReference
Unmodified siRNANone< 15 minutesRapidly degraded.[8][9]
2'-F-Modified siRNA2'-F at pyrimidines> 24 hours>50% remained intact after 24h.[4][5]
FANA/RNA HybridFully modified sense strand (FANA)~ 6 hoursSubstantially enhanced stability.[8][9]

Table 3: In Vivo Efficacy in Mouse Model (Targeting Factor VII)

siRNAModificationDose (mg/kg)Delivery VehicleFVII Protein Reduction (%) at 48hReference
siRNA AUnmodified3.0LNP01~40%[3][5]
siRNA B2'-F at pyrimidines3.0LNP01~70%[3][5]

FVII: Coagulation Factor VII; LNP01: Lipid nanoparticle formulation.

Visualizations

Signaling Pathway

RNAi_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm 2F_siRNA 2'-F Modified siRNA Duplex RISC_loading RISC Loading Complex 2F_siRNA->RISC_loading Cellular Uptake RISC_active Activated RISC (Guide Strand) RISC_loading->RISC_active Passenger Strand Ejection Cleavage mRNA Cleavage RISC_active->Cleavage Target Recognition & Binding mRNA Target mRNA mRNA->Cleavage Degradation mRNA Fragments (Degraded) Cleavage->Degradation Silencing

Caption: RNA interference (RNAi) pathway for 2'-F modified siRNA.

Experimental Workflow

experimental_workflow cluster_design Phase 1: Design & Synthesis cluster_invitro Phase 2: In Vitro Validation cluster_invivo Phase 3: In Vivo Evaluation siRNA_design siRNA Sequence Design siRNA_synthesis Solid-Phase Synthesis (with 2'-F-dG phosphoramidites) siRNA_design->siRNA_synthesis siRNA_purification Purification & Duplex Annealing siRNA_synthesis->siRNA_purification stability_assay Serum Stability Assay siRNA_purification->stability_assay tm_analysis Thermal Melt (Tm) Analysis siRNA_purification->tm_analysis potency_assay In Vitro Potency Assay (e.g., Luciferase) siRNA_purification->potency_assay formulation Formulation with Delivery Vehicle (e.g., LNP) potency_assay->formulation administration Administration to Animal Model (e.g., IV injection) formulation->administration analysis Analysis of Target Gene Knockdown (Protein/mRNA) administration->analysis

Caption: Workflow for in vivo gene silencing using 2'-F modified siRNA.

Logical Relationships

logical_relationship cluster_properties Physicochemical Properties cluster_outcomes Therapeutic Outcomes mod This compound Modification nuclease Increased Nuclease Resistance mod->nuclease thermal Enhanced Thermal Stability (Tm) mod->thermal immune Reduced Immunostimulation mod->immune half_life Longer In Vivo Half-Life nuclease->half_life thermal->half_life safety Improved Safety Profile immune->safety potency Improved Potency half_life->potency

Caption: Benefits of 2'-F-dG modification in siRNA.

Experimental Protocols

Protocol 1: Synthesis and Annealing of 2'-F-Modified siRNA

This protocol outlines the general steps for producing 2'-F-modified siRNA duplexes.

  • Oligonucleotide Synthesis:

    • Individual sense and antisense strands are synthesized using an automated solid-phase synthesizer.

    • Standard phosphoramidite chemistry is employed. For incorporation of 2'-F-dG, the corresponding this compound phosphoramidite building block is used at the desired positions in the sequence.[10]

    • Other 2'-F-modified (A, C, U) or standard RNA/DNA phosphoramidites are used for the remaining positions as required.[10]

  • Deprotection and Purification:

    • Following synthesis, the oligonucleotides are cleaved from the solid support and deprotected using standard protocols (e.g., treatment with ammonium hydroxide/methylamine).

    • The crude single-stranded oligonucleotides are purified, typically by anion-exchange high-performance liquid chromatography (HPLC).

  • Duplex Annealing:

    • Purified and desalted complementary sense and antisense strands are quantified by UV absorbance at 260 nm.

    • Equimolar amounts of the sense and antisense strands are mixed in an appropriate annealing buffer (e.g., 1x PBS, pH 7.4).[8]

    • The mixture is heated to 95°C for 5 minutes in a thermocycler.[8][11]

    • The sample is then allowed to cool slowly to room temperature over several hours to ensure proper duplex formation.

    • The integrity and formation of the siRNA duplex can be verified by non-denaturing polyacrylamide gel electrophoresis (PAGE).

Protocol 2: In Vitro siRNA Stability in Serum

This assay assesses the resistance of siRNA to nuclease degradation.

  • Preparation:

    • Thaw fetal bovine serum (FBS) or human serum and centrifuge to remove precipitates. Keep on ice.

    • Prepare aliquots of 2'-F-modified siRNA and unmodified control siRNA at a stock concentration of 20 µM.

  • Incubation:

    • In a typical reaction, incubate 1-2 µg of siRNA in 80-90% serum at 37°C.[4]

    • Collect aliquots of the reaction mixture at various time points (e.g., 0 min, 15 min, 1h, 4h, 8h, 24h, 48h).[4][5]

    • Immediately stop the degradation reaction by adding a dissociation buffer (e.g., formamide-containing loading dye) and placing the samples on ice or freezing at -80°C.

  • Analysis:

    • Analyze the samples by 20% non-denaturing PAGE.

    • Stain the gel with a nucleic acid stain (e.g., SYBR Gold or GelRed).

    • Visualize the bands under a UV transilluminator. The disappearance of the band corresponding to the full-length siRNA over time indicates degradation.

    • Quantify the band intensity using densitometry software to calculate the percentage of intact siRNA at each time point and determine the half-life (t1/2).

Protocol 3: Thermal Melting (Tm) Analysis

This protocol determines the thermal stability of the siRNA duplex.

  • Sample Preparation:

    • Prepare samples of the siRNA duplexes (e.g., 2-4 µM) in a buffered solution (e.g., PBS, pH 7.4).

  • UV Spectrophotometry:

    • Use a UV-Vis spectrophotometer equipped with a temperature controller.

    • Monitor the absorbance of the sample at 260 nm as the temperature is increased from a starting temperature (e.g., 20°C) to a final temperature (e.g., 100°C) at a controlled ramp rate (e.g., 0.5-1.0°C/minute).

  • Data Analysis:

    • Plot the absorbance versus temperature to generate a melting curve.

    • The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands. This corresponds to the inflection point of the melting curve or the peak of the first derivative plot.

Protocol 4: In Vitro Gene Silencing Assay

This protocol measures the ability of the siRNA to silence a target gene in a cell-based assay.

  • Cell Culture and Seeding:

    • Culture cells (e.g., HeLa or HEK293) in appropriate growth medium.[10]

    • Seed cells in 96-well plates at a density that will result in 70-90% confluency at the time of transfection.

  • Transfection:

    • Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow complex formation.

    • Include appropriate controls: a non-targeting negative control siRNA and a positive control siRNA targeting a housekeeping gene.[14]

  • Analysis of Gene Knockdown:

    • Incubate the cells for 24-72 hours post-transfection.

    • Harvest the cells and lyse them to extract either RNA or protein.

    • mRNA Level: Quantify the target mRNA levels using quantitative real-time PCR (qRT-PCR). Normalize the data to a reference gene.[14]

    • Protein Level: Quantify the target protein levels using Western blot or ELISA.

Conclusion

The incorporation of this compound and other 2'-fluoro modifications is a robust and highly effective strategy for enhancing the therapeutic potential of siRNAs. This modification confers increased nuclease resistance and thermal stability, leading to a longer in vivo half-life and improved potency.[3][5] Furthermore, it mitigates the risk of off-target effects and unwanted immune stimulation.[6][15] The detailed protocols and data presented herein provide a valuable resource for researchers and drug developers working to advance siRNA-based therapeutics from the laboratory to the clinic.

References

Application Notes and Protocols: Experimental Use of 2'-Deoxy-2'-fluoroguanosine in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Deoxy-2'-fluoroguanosine (FdG) is a synthetic guanosine nucleoside analog with a fluorine atom at the 2' position of the deoxyribose sugar. This modification confers potent antiviral properties, particularly against Influenza A and B viruses, as well as Herpes Simplex Virus (HSV). Its mechanism of action involves the selective inhibition of viral replication with minimal impact on host cell functions, making it a valuable tool for virological research and antiviral drug development.

These application notes provide a summary of the antiviral activity of FdG, detailed protocols for its use in cell culture-based antiviral assays, and a visualization of its mechanism of action.

Data Presentation

The antiviral activity of this compound has been quantified in various cell culture models. The following tables summarize the reported 50% inhibitory concentration (IC50) and 90% effective concentration (EC90) values against different viruses.

Table 1: Antiviral Activity of this compound (FdG) against Influenza Virus

Virus StrainCell LineAssay TypeIC50 / EC90Reference
Influenza A (FPV/Rostock/34, H7N1)Chicken Embryo CellsNot SpecifiedIC50: 1.44 µM[1]
Influenza A and B virusesNot SpecifiedNot SpecifiedEC90: <0.35 µM

Table 2: Antiviral Activity of this compound (FdG) against Herpes Simplex Virus (HSV)

Virus StrainCell LineAssay TypeIC50Reference
HSV Type I (strain 1C)Chicken Embryo CellsNot SpecifiedIC50: 0.093 µM[1]
HSV Type IVero CellsNot SpecifiedIC50: < 0.34 µM[1]

Mechanism of Action

This compound is a prodrug that requires intracellular phosphorylation to its active triphosphate form, this compound triphosphate (FdGTP). Cellular kinases catalyze this conversion. FdGTP then acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (in the case of influenza virus) or viral DNA polymerase (for HSV). Upon incorporation into the growing viral RNA or DNA chain, the 2'-fluoro modification leads to chain termination, thus halting viral replication. The specificity of FdG arises from its preferential recognition and utilization by viral polymerases over host cell polymerases.

Mechanism_of_Action Mechanism of Action of this compound (FdG) FdG FdG (extracellular) FdG_intra FdG (intracellular) FdG->FdG_intra Cellular Uptake FdGMP FdGMP FdG_intra->FdGMP Phosphorylation Cellular_Kinases Cellular Kinases FdGDP FdGDP FdGMP->FdGDP FdGTP FdGTP (active form) FdGDP->FdGTP Viral_Polymerase Viral RNA/DNA Polymerase FdGTP->Viral_Polymerase Competitive Inhibition Chain_Termination Chain Termination FdGTP->Chain_Termination Incorporation into viral genome Viral_Replication Viral Replication Viral_Polymerase->Viral_Replication Enables Chain_Termination->Viral_Replication Inhibits

Mechanism of Action of FdG

Experimental Protocols

Preparation of this compound Stock Solution
  • Solubility: this compound is soluble in DMSO.

  • Stock Solution Preparation:

    • To prepare a 10 mM stock solution, dissolve the appropriate amount of FdG powder in sterile DMSO. For example, for a compound with a molecular weight of 285.23 g/mol , dissolve 2.85 mg in 1 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

  • Storage:

    • Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

    • Protect the stock solution from light.

Protocol 1: Plaque Reduction Assay for Influenza Virus

This protocol is adapted for determining the antiviral activity of FdG against influenza virus in Madin-Darby Canine Kidney (MDCK) cells.

Materials:

  • MDCK cells

  • Complete Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Infection Medium: DMEM supplemented with 1% Bovine Serum Albumin (BSA), 1% Penicillin-Streptomycin, and 1 µg/mL TPCK-trypsin.

  • This compound (FdG) stock solution (10 mM in DMSO).

  • Influenza virus stock of known titer (PFU/mL).

  • Overlay Medium: 2X MEM, 2% Agarose (autoclaved and cooled to 42°C).

  • Crystal Violet solution (0.1% in 20% ethanol).

  • Phosphate Buffered Saline (PBS).

  • 6-well cell culture plates.

Procedure:

  • Cell Seeding:

    • Seed MDCK cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection (approximately 5 x 10^5 cells/well).

    • Incubate at 37°C with 5% CO2 overnight.

  • Virus Dilution and Treatment:

    • On the day of the experiment, wash the confluent cell monolayer twice with sterile PBS.

    • Prepare serial dilutions of the influenza virus in infection medium.

    • Prepare serial dilutions of FdG in infection medium (e.g., 100 µM, 10 µM, 1 µM, 0.1 µM, 0.01 µM). Include a no-drug control.

    • In separate tubes, mix equal volumes of each virus dilution with each FdG dilution.

    • Inoculate each well with 200 µL of the virus-drug mixture. Include a cell control (no virus, no drug) and a virus control (virus, no drug).

    • Incubate for 1 hour at 37°C, gently rocking the plates every 15 minutes to ensure even distribution of the inoculum.

  • Overlay and Incubation:

    • After the 1-hour adsorption period, aspirate the inoculum from each well.

    • Mix equal volumes of pre-warmed 2X MEM and molten 2% agarose.

    • Add 2 mL of the overlay medium to each well.

    • Allow the overlay to solidify at room temperature for 20-30 minutes.

    • Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until plaques are visible.

  • Plaque Visualization and Counting:

    • Fix the cells by adding 1 mL of 10% formaldehyde to each well and incubating for at least 4 hours.

    • Carefully remove the agarose plugs.

    • Stain the cell monolayer with 1 mL of crystal violet solution for 10-15 minutes.

    • Gently wash the wells with water and allow them to dry.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each FdG concentration compared to the virus control.

    • Determine the IC50 value by plotting the percentage of plaque reduction against the log of the FdG concentration and fitting the data to a dose-response curve.

Plaque_Reduction_Assay_Workflow Plaque Reduction Assay Workflow Start Seed MDCK cells in 6-well plates Incubate1 Incubate overnight Start->Incubate1 Prepare_Virus_Drug Prepare serial dilutions of virus and FdG Incubate1->Prepare_Virus_Drug Infect Infect cell monolayer with virus-drug mixture Prepare_Virus_Drug->Infect Adsorption Incubate for 1 hour (adsorption) Infect->Adsorption Overlay Aspirate inoculum and add agarose overlay Adsorption->Overlay Incubate2 Incubate for 48-72 hours Overlay->Incubate2 Fix_Stain Fix with formaldehyde and stain with crystal violet Incubate2->Fix_Stain Count Count plaques Fix_Stain->Count Analyze Calculate % plaque reduction and IC50 Count->Analyze

Plaque Reduction Assay Workflow
Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol is to determine the cytotoxic effect of FdG on the host cells (e.g., Vero cells) to establish a therapeutic index.

Materials:

  • Vero cells

  • Complete Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • This compound (FdG) stock solution (10 mM in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO.

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Cell Seeding:

    • Seed Vero cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.

    • Incubate at 37°C with 5% CO2 overnight.

  • Compound Treatment:

    • Prepare serial dilutions of FdG in complete medium (e.g., from 1000 µM down to 0.1 µM). Include a no-drug control (vehicle control with the highest concentration of DMSO used).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of FdG.

    • Incubate for the same duration as the antiviral assay (e.g., 48-72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each FdG concentration compared to the vehicle control.

    • Determine the 50% cytotoxic concentration (CC50) value by plotting the percentage of cell viability against the log of the FdG concentration.

Cytotoxicity_Assay_Workflow Cytotoxicity (MTT) Assay Workflow Start Seed Vero cells in 96-well plates Incubate1 Incubate overnight Start->Incubate1 Treat Treat cells with serial dilutions of FdG Incubate1->Treat Incubate2 Incubate for 48-72 hours Treat->Incubate2 Add_MTT Add MTT solution to each well Incubate2->Add_MTT Incubate3 Incubate for 4 hours Add_MTT->Incubate3 Solubilize Aspirate medium and add DMSO Incubate3->Solubilize Read_Absorbance Measure absorbance at 570 nm Solubilize->Read_Absorbance Analyze Calculate % cell viability and CC50 Read_Absorbance->Analyze

Cytotoxicity (MTT) Assay Workflow

Conclusion

This compound is a potent and selective inhibitor of influenza and herpes simplex viruses in cell culture. The provided protocols offer a framework for researchers to evaluate its antiviral efficacy and cytotoxicity. The straightforward mechanism of action, involving the termination of viral genome replication, makes FdG a valuable research tool and a promising candidate for further therapeutic development. Careful optimization of experimental conditions, including cell line, virus strain, and compound concentrations, is recommended for achieving robust and reproducible results.

References

Application Notes and Protocols for 2'-Deoxy-2'-fluoroguanosine in Nucleic Acid-Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2'-Deoxy-2'-fluoroguanosine (2'-dFG) as a powerful tool for investigating the intricate interactions between nucleic acids and proteins. The unique properties of the 2'-fluoro modification offer significant advantages in terms of metabolic stability and conformational preorganization, making it an invaluable component in structural biology, diagnostics, and the development of therapeutic oligonucleotides.

Introduction to this compound

This compound is a chemically modified nucleoside analog of deoxyguanosine where the hydroxyl group at the 2' position of the deoxyribose sugar is replaced by a fluorine atom. This substitution has profound effects on the sugar pucker conformation, favoring the C3'-endo (RNA-like) conformation, which can enhance the binding affinity and stability of nucleic acid structures. Oligonucleotides incorporating 2'-dFG exhibit increased resistance to nuclease degradation, a critical feature for in vivo applications. These properties make 2'-dFG an excellent tool for a variety of applications aimed at understanding and manipulating nucleic acid-protein interactions.

Key Applications

The incorporation of 2'-dFG into oligonucleotides offers several advantages for studying nucleic acid-protein interactions:

  • Enhanced Nuclease Resistance: The 2'-fluoro modification sterically hinders the approach of nucleases, significantly increasing the half-life of oligonucleotides in biological fluids. This is crucial for applications like aptamer-based therapies and antisense technology.

  • Increased Thermal Stability: The C3'-endo sugar pucker induced by the 2'-fluoro modification pre-organizes the oligonucleotide backbone into an A-form helical geometry, which leads to more stable duplexes with higher melting temperatures (Tm).[1] This enhanced stability is beneficial for various hybridization-based assays.

  • Probing Binding Interactions: 2'-dFG can be used to probe the specific contacts between a nucleic acid and a protein. The fluorine atom can act as a sensitive reporter for changes in the local environment upon protein binding, which can be monitored by techniques like NMR spectroscopy.

  • Structural Biology: The conformational rigidity and potential for isomorphous replacement make 2'-dFG-modified oligonucleotides valuable tools for X-ray crystallography and NMR spectroscopy to obtain high-resolution structures of nucleic acid-protein complexes.

  • Aptamer Development (SELEX): The use of 2'-fluoro-modified nucleotides in the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process allows for the selection of highly stable and specific aptamers with therapeutic potential.[2][3]

Data Presentation

Table 1: Comparative Melting Temperatures (Tm) of Duplexes Containing 2'-Fluoro Modifications

The introduction of 2'-fluoro modifications generally increases the thermal stability of DNA:DNA and DNA:RNA duplexes. The following table provides a comparative overview of this effect.

Duplex TypeSequence ContextModificationΔTm per modification (°C)Reference
DNA:DNAMixed2'-fluoro (general)+1.3[1]
DNA:RNAMixed2'-fluoro-N3'→P5' phosphoramidates+5[4]
DNA:DNAMixed2'-fluoro-N3'→P5' phosphoramidates+4[4]

Note: ΔTm values can vary depending on the sequence context, number of modifications, and buffer conditions.

Table 2: Enzymatic Incorporation of 2'-Fluoro-Deoxynucleoside Triphosphates by DNA Polymerases

The efficiency of incorporating 2'-fluoro-modified nucleotides varies between different DNA polymerases. This table summarizes the kinetic parameters for the incorporation of 2'-fluoro-dGTP (2'-FdGTP) compared to the natural dGTP by human DNA polymerases.

DNA PolymeraseNucleotideKm (µM)Vmax (relative to dGTP)Vmax/Km (relative to dGTP)Reference
Human DNA Polymerase αdGTPValue not specified1.001.00[5][6]
2'-FdGTPValue not specifiedIncorporatedIncorporation observed[5][6]
Human DNA Polymerase γdGTPValue not specified1.001.00[5][6]
2'-FdGTPValue not specifiedIncorporatedIncorporation observed[5][6]

Note: Specific kinetic values for 2'-FdGTP were not detailed in the referenced study, but successful incorporation was reported. The efficiency of incorporation can be influenced by the specific polymerase, template sequence, and reaction conditions.

Table 3: Binding Affinities (Kd) of 2'-Fluoro-Modified Aptamers to Protein Targets
Aptamer TargetModificationKdReference
Human Neutrophil Elastase2'-amino-pyrimidines(6 ± 3) nM[7][8]
HIV-1 Reverse Transcriptase2'-fluoroarabinonucleotide (FANA)16 - 74 pM[9]
HIV-1 Integrase2'-fluoroarabinonucleotide (FANA)~50 - 100 pM[10]

Note: The binding affinity is highly dependent on the specific aptamer sequence and the target protein.

Experimental Protocols

The following section provides detailed methodologies for key experiments involving 2'-dFG.

Protocol 1: Solid-Phase Synthesis of Oligonucleotides Containing this compound

This protocol outlines the standard procedure for incorporating 2'-dFG into a custom oligonucleotide sequence using an automated DNA synthesizer.

Workflow Diagram:

G cluster_synthesis Solid-Phase Synthesis Cycle Deblocking 1. Deblocking (Remove DMT group) Coupling 2. Coupling (Add 2'-dFG phosphoramidite) Deblocking->Coupling Capping 3. Capping (Block unreacted 5'-OH) Coupling->Capping Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Oxidation->Deblocking Next Cycle Cleavage 5. Cleavage & Deprotection Oxidation->Cleavage Final Cycle Start Start with Solid Support Start->Deblocking Purification Purification (e.g., HPLC) Cleavage->Purification FinalProduct Purified 2'-dFG Oligonucleotide Purification->FinalProduct

Caption: Automated solid-phase synthesis cycle for incorporating 2'-dFG.

Materials:

  • This compound phosphoramidite

  • Standard DNA and/or RNA phosphoramidites

  • Controlled pore glass (CPG) solid support

  • DNA synthesizer and required reagents (activator, capping reagents, oxidizing solution, deblocking solution)

  • Ammonium hydroxide or other cleavage/deprotection solution

  • HPLC system for purification

Procedure:

  • Preparation: Dissolve the 2'-dFG phosphoramidite and other required phosphoramidites in anhydrous acetonitrile to the recommended concentration. Install the reagents on the DNA synthesizer.[11][12]

  • Automated Synthesis: Program the desired oligonucleotide sequence into the synthesizer. The synthesis proceeds in a 3' to 5' direction through repeated cycles of: a. Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group with an acid (e.g., trichloroacetic acid). b. Coupling: Activation of the phosphoramidite with an activator (e.g., tetrazole) and subsequent coupling to the free 5'-hydroxyl group of the growing oligonucleotide chain.[13] c. Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants. d. Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester using an oxidizing agent (e.g., iodine solution).

  • Cleavage and Deprotection: After the final synthesis cycle, cleave the oligonucleotide from the solid support and remove the protecting groups from the bases and phosphates by incubation with ammonium hydroxide at an elevated temperature.[14]

  • Purification: Purify the full-length oligonucleotide from shorter, failed sequences using reverse-phase or ion-exchange HPLC.

  • Quantification and Storage: Quantify the purified oligonucleotide by UV absorbance at 260 nm and store at -20°C.

Protocol 2: Thermal Melting (Tm) Analysis

This protocol describes how to determine the melting temperature of a duplex containing 2'-dFG to assess its thermal stability.

Workflow Diagram:

G Prep Prepare Duplex Sample (Equimolar strands in buffer) Spectro Place in UV-Vis Spectrophotometer with Peltier temperature controller Prep->Spectro Ramp Increase Temperature Gradually (e.g., 1°C/min) Spectro->Ramp Measure Monitor Absorbance at 260 nm Ramp->Measure Plot Plot Absorbance vs. Temperature (Melting Curve) Measure->Plot Analyze Determine Tm (Midpoint of transition) Plot->Analyze

Caption: Workflow for determining the melting temperature (Tm) of a nucleic acid duplex.

Materials:

  • Purified 2'-dFG-containing oligonucleotide and its complementary strand

  • Melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)[15]

  • UV-Vis spectrophotometer with a Peltier temperature controller

Procedure:

  • Sample Preparation: Prepare a solution containing equimolar amounts of the 2'-dFG-oligonucleotide and its complementary strand in the melting buffer. The final concentration is typically in the low micromolar range.[15]

  • Annealing: Heat the sample to 95°C for 5 minutes and then allow it to cool slowly to room temperature to ensure proper duplex formation.

  • Data Acquisition: Place the sample in the spectrophotometer and record the absorbance at 260 nm as the temperature is increased at a constant rate (e.g., 1°C/minute) from a starting temperature (e.g., 25°C) to a final temperature where the duplex is fully denatured (e.g., 95°C).[16]

  • Data Analysis: Plot the absorbance as a function of temperature to generate a melting curve. The Tm is the temperature at which the absorbance is halfway between the minimum (fully duplexed) and maximum (fully single-stranded) values. This can be determined from the first derivative of the melting curve.[17][18]

Protocol 3: Nitrocellulose Filter Binding Assay for Kd Determination

This protocol is used to quantify the binding affinity (equilibrium dissociation constant, Kd) of a 2'-dFG-modified oligonucleotide to a target protein.

Workflow Diagram:

G Label Label 2'-dFG Oligonucleotide (e.g., 32P at 5' end) Incubate Incubate Labeled Oligo with Varying Protein Concentrations Label->Incubate Filter Pass Mixture Through Nitrocellulose Filter Incubate->Filter Wash Wash Filter to Remove Unbound Oligonucleotide Filter->Wash Quantify Quantify Radioactivity on Filter (Bound Fraction) Wash->Quantify Plot Plot Bound Fraction vs. Protein Concentration and Fit to Binding Isotherm Quantify->Plot Kd Determine Kd Plot->Kd

Caption: Workflow for determining the Kd of a nucleic acid-protein interaction using a filter binding assay.

Materials:

  • 5'-radiolabeled (e.g., with 32P) 2'-dFG-containing oligonucleotide

  • Purified target protein

  • Nitrocellulose membranes

  • Binding buffer (e.g., PBS with 5 mM MgCl2)

  • Wash buffer (same as binding buffer)

  • Vacuum filtration apparatus

  • Scintillation counter

Procedure:

  • Oligonucleotide Labeling: Label the 5' end of the 2'-dFG oligonucleotide with 32P using T4 polynucleotide kinase and [γ-32P]ATP. Purify the labeled oligonucleotide.

  • Binding Reactions: Prepare a series of reactions, each containing a constant, low concentration of the labeled oligonucleotide and varying concentrations of the target protein in binding buffer. Include a control with no protein.[19]

  • Incubation: Incubate the reactions at the desired temperature for a sufficient time (e.g., 30-60 minutes) to allow the binding to reach equilibrium.[20]

  • Filtration: Pass each reaction mixture through a nitrocellulose membrane under a gentle vacuum. Proteins and protein-nucleic acid complexes will bind to the membrane, while free nucleic acids will pass through.[19][20][21][22]

  • Washing: Wash each filter with a small volume of cold wash buffer to remove any non-specifically bound oligonucleotide.

  • Quantification: Measure the amount of radioactivity retained on each filter using a scintillation counter. This represents the amount of bound oligonucleotide.

  • Data Analysis: Plot the fraction of bound oligonucleotide as a function of the protein concentration. Fit the data to a suitable binding isotherm (e.g., the Hill equation) to determine the Kd.[10]

Protocol 4: SELEX with 2'-Fluoro-Modified Nucleotides

This protocol describes the process of selecting high-affinity aptamers from a combinatorial library using 2'-fluoro-modified pyrimidines and natural purines, which can be adapted for libraries containing 2'-dFG.

Workflow Diagram:

G cluster_selex SELEX Cycle Incubation 1. Incubation (RNA pool with target) Partition 2. Partitioning (Separate bound/unbound) Incubation->Partition Elution 3. Elution (Recover bound RNA) Partition->Elution Amplification 4. Amplification (RT-PCR & IVT) Elution->Amplification Amplification->Incubation Next Round Sequencing Sequencing & Analysis Amplification->Sequencing After 8-12 Rounds Start Start with DNA Library Start->Amplification Initial Transcription

Caption: The Systematic Evolution of Ligands by Exponential Enrichment (SELEX) cycle for aptamer selection.

Materials:

  • Single-stranded DNA library with randomized region flanked by primer binding sites

  • PCR primers

  • T7 RNA polymerase (mutant, if necessary, for efficient incorporation of modified nucleotides)

  • 2'-fluoro-dCTP, 2'-fluoro-dUTP, ATP, and GTP (or 2'-dFGTP if a suitable polymerase is available)

  • Reverse transcriptase

  • Target protein immobilized on a solid support (e.g., magnetic beads)

  • Selection and wash buffers

Procedure:

  • Library Preparation: Synthesize a single-stranded DNA library containing a central random region.

  • In Vitro Transcription: Generate an RNA pool from the DNA library using T7 RNA polymerase and a mix of natural and 2'-fluoro-modified NTPs.[2]

  • Selection: Incubate the RNA pool with the immobilized target protein.

  • Partitioning: Wash the support to remove unbound and weakly bound RNA sequences.

  • Elution: Elute the tightly bound RNA molecules.

  • Amplification: Reverse transcribe the eluted RNA to cDNA, followed by PCR amplification to generate an enriched DNA pool for the next round.

  • Repeat: Repeat the selection and amplification cycle for 8-12 rounds to enrich for high-affinity aptamers.

  • Sequencing and Characterization: Clone and sequence the final enriched DNA pool to identify individual aptamer candidates. Characterize the binding affinity and specificity of the selected aptamers.

Structural Biology Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy

The incorporation of 2'-dFG can be highly advantageous for NMR studies of nucleic acid-protein complexes. The 19F nucleus is a sensitive NMR probe with a large chemical shift dispersion and no background signal in biological samples.[23][24]

Logical Relationship Diagram:

G dFG 2'-dFG Incorporation F19 19F Nucleus as Probe dFG->F19 NMR NMR Spectroscopy F19->NMR Shift 19F Chemical Shift Perturbation Structure Structural & Dynamic Information NMR->Structure Complex Nucleic Acid-Protein Complex Binding Protein Binding Complex->Binding Environment Change in Local Chemical Environment Binding->Environment Environment->Shift Shift->Structure Provides insights into

Caption: Using 19F NMR of 2'-dFG to probe nucleic acid-protein interactions.

By monitoring the 19F chemical shifts of a 2'-dFG-labeled oligonucleotide upon protein titration, one can identify the nucleotides involved in the binding interface and gain insights into the conformational changes that occur upon complex formation.[25][26]

X-ray Crystallography

2'-dFG-modified oligonucleotides can facilitate the crystallization of nucleic acid-protein complexes. The conformational preorganization imparted by the 2'-fluoro group can lead to more homogeneous and rigid structures, which are more amenable to crystallization.[27][28][29]

Workflow Diagram:

G Oligo Synthesize & Purify 2'-dFG Oligonucleotide Complex Form Stoichiometric Protein-DNA Complex Oligo->Complex Protein Express & Purify Target Protein Protein->Complex Screen Crystallization Screening (Vapor Diffusion) Complex->Screen Optimize Optimize Crystal Growth Conditions Screen->Optimize Diffraction X-ray Diffraction Data Collection Optimize->Diffraction Structure Structure Determination & Refinement Diffraction->Structure

Caption: General workflow for X-ray crystallography of a protein-DNA complex containing 2'-dFG.

The successful crystallization of a protein-DNA complex allows for the determination of its three-dimensional structure at atomic resolution, providing detailed insights into the specific interactions that govern molecular recognition.

Conclusion

This compound is a versatile and powerful tool for researchers studying nucleic acid-protein interactions. Its ability to enhance nuclease resistance and thermal stability, coupled with its utility as a probe in structural and biochemical studies, makes it an indispensable component in the toolkit of molecular biologists, biochemists, and drug development professionals. The protocols and data presented here provide a foundation for the effective application of 2'-dFG in a wide range of research endeavors.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2'-Deoxy-2'-fluoroguanosine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of 2'-Deoxy-2'-fluoroguanosine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this important nucleoside analog.

Troubleshooting Guide

This section provides solutions to common problems that may arise during the synthesis of this compound, organized by the synthetic stage.

Fluorination of the Sugar Moiety

The introduction of the fluorine atom at the 2'-position is a critical and often challenging step.

Question: My fluorination yield is low. What are the common causes and how can I improve it?

Answer: Low yields in the fluorination step can be attributed to several factors, including the choice of fluorinating reagent, the stability of the substrate, and side reactions.

Common Causes and Solutions:

  • Suboptimal Fluorinating Reagent: The reactivity of fluorinating agents varies. Diethylaminosulfur trifluoride (DAST) is a common choice, but other reagents like PyFluor or Deoxo-Fluor may offer better results for specific substrates. Enzymatic or radical-based methods can also be explored for higher selectivity and milder conditions.[1]

  • Side Reactions: Elimination reactions are a common side product when using reagents like DAST.[2] Running the reaction at lower temperatures and carefully controlling the addition of the reagent can help minimize these byproducts.

  • Protecting Group Incompatibility: Certain protecting groups may not be stable under the fluorination conditions. Ensure that the protecting groups on your sugar precursor are robust to the chosen fluorinating agent.

Data Presentation: Comparison of Common Fluorinating Reagents

Fluorinating ReagentTypical Yield RangeKey Considerations
DAST40-70%Can lead to elimination byproducts; sensitive to moisture.
Deoxo-Fluor50-80%Thermally more stable than DAST, but can also cause elimination.
PyFluor60-90%Often gives cleaner reactions with fewer side products.
Enzymatic (Fluorinase)HighHighly specific, requires specialized enzymes and substrates.[1]

Experimental Protocol: Fluorination of a Protected Ribose Precursor with DAST

This protocol is a general guideline and may require optimization based on the specific substrate.

  • Preparation: Dry all glassware thoroughly. The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction Setup: Dissolve the protected sugar (1 equivalent) in anhydrous dichloromethane (DCM) in a flame-dried flask. Cool the solution to -78°C in a dry ice/acetone bath.

  • Reagent Addition: Slowly add DAST (1.1-1.5 equivalents) dropwise to the cooled solution.

  • Reaction Monitoring: Stir the reaction at -78°C and allow it to slowly warm to room temperature over several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding it to a cooled, saturated solution of sodium bicarbonate.

  • Workup: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Glycosylation Reaction

The formation of the N-glycosidic bond between the fluorinated sugar and the guanine base is another critical step where issues with regioselectivity and yield can occur.

Question: I am getting a mixture of N7 and N9 isomers during glycosylation. How can I improve the N9 regioselectivity?

Answer: The formation of N7 and N9 isomers is a classic problem in purine nucleoside synthesis. The Vorbrüggen glycosylation is a commonly used method to favor the desired N9 isomer.

Strategies to Enhance N9 Selectivity:

  • Use of a Silylated Base: Reacting the protected guanine base with a silylating agent like N,O-bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (HMDS) prior to the coupling reaction is crucial. The silylated guanine is more soluble and reactive, and it sterically and electronically favors the formation of the N9 isomer.

  • Appropriate Protecting Groups on Guanine: The choice of protecting group on the guanine base can influence the N7/N9 ratio. An N2-acetyl and O6-diphenylcarbamoyl protected guanine has been shown to give high N9 selectivity.[3]

  • Lewis Acid Catalyst: The choice and amount of Lewis acid catalyst (e.g., TMSOTf, SnCl₄) can impact the regioselectivity. Careful optimization of the catalyst and reaction conditions is recommended.

Question: My glycosylation reaction is not going to completion, or the yield is very low. What can I do?

Answer: Incomplete glycosylation can be due to several factors, including inactive reagents, poor solubility, or an inappropriate catalyst.

Troubleshooting Low Glycosylation Yields:

  • Anhydrous Conditions: The reaction is highly sensitive to moisture. Ensure all solvents and reagents are anhydrous, and the reaction is run under a strictly inert atmosphere.

  • Activity of Silylated Base: The silylated guanine derivative should be freshly prepared and used immediately as it can be sensitive to moisture.

  • Catalyst Choice: The effectiveness of Lewis acids can vary. If TMSOTf is not effective, other catalysts like SnCl₄ or BF₃·OEt₂ can be trialed.[4]

  • Temperature: While many Vorbrüggen glycosylations are run at room temperature or slightly elevated temperatures, some systems may benefit from cooling to control side reactions or heating to drive the reaction to completion.

Experimental Protocol: Vorbrüggen Glycosylation

  • Silylation of Guanine: In a flame-dried flask under an inert atmosphere, suspend the protected guanine (1 equivalent) in anhydrous acetonitrile. Add BSA (2-3 equivalents) and heat the mixture at reflux until the solution becomes clear. Cool the solution to room temperature.

  • Coupling Reaction: In a separate flame-dried flask, dissolve the protected 2-deoxy-2-fluorosugar (1.2 equivalents) in anhydrous acetonitrile. Add the Lewis acid catalyst (e.g., TMSOTf, 1.2-1.5 equivalents) at 0°C.

  • Addition of Silylated Base: Slowly add the solution of the silylated guanine to the activated sugar solution at 0°C.

  • Reaction and Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

  • Workup: Quench the reaction with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.

  • Purification: Purify the product by silica gel column chromatography.

Deprotection and Purification

The final steps of removing the protecting groups and purifying the target molecule can present challenges.

Question: I am observing side products after the final deprotection step. How can I avoid this?

Answer: Side reactions during deprotection often result from harsh reaction conditions or the incompatibility of a protecting group with the cleavage reagent.

Minimizing Deprotection Side Products:

  • Orthogonal Protecting Groups: Employ an orthogonal protecting group strategy, where each class of protecting group can be removed under specific conditions without affecting the others.

  • Milder Deprotection Conditions: For base-labile protecting groups, consider using milder reagents like potassium carbonate in methanol instead of ammonium hydroxide. For acid-labile groups, carefully control the concentration of the acid and the reaction time.

  • Scavengers: During the removal of acid-labile groups like trityl ethers, carbocations are generated which can lead to side reactions. The use of scavengers like triethylsilane can trap these carbocations.

Question: My final product is difficult to purify by silica gel chromatography. What are my options?

Answer: The polarity of this compound can make it challenging to purify by standard silica gel chromatography.

Alternative Purification Strategies:

  • Reversed-Phase HPLC: This is a powerful technique for purifying nucleosides. A C18 column with a water/acetonitrile or water/methanol gradient is commonly used.

  • Ion-Exchange Chromatography: If the molecule is charged (e.g., as a phosphate), ion-exchange chromatography can be very effective.

  • Tailing Reduction in Silica Gel Chromatography: If using silica gel, peak tailing can be an issue due to the interaction of the basic guanine moiety with acidic silanol groups. Adding a small amount of a basic modifier like triethylamine or pyridine to the eluent can significantly improve the peak shape and separation.[5]

Data Presentation: Common Deprotection Conditions

Protecting GroupReagentTypical Conditions
TBDMS (silyl ether)TBAFTHF, room temperature
AcetylK₂CO₃ in MeOH or NH₃ in MeOHRoom temperature
BenzoylNH₃ in MeOHRoom temperature
DMT (trityl ether)80% Acetic Acid or Dichloroacetic acidRoom temperature
Isobutyryl (on Guanine)AMA (Ammonium Hydroxide/Methylamine)65°C, 15 min

Frequently Asked Questions (FAQs)

Q1: What is the best protecting group strategy for the synthesis of this compound?

A1: An effective strategy involves using an orthogonal set of protecting groups. For the sugar hydroxyls, silyl ethers like TBDMS are common. For the guanine base, an N-isobutyryl group is frequently used for the exocyclic amine, and sometimes the O6 is also protected, for instance with a diphenylcarbamoyl group, to enhance solubility and direct the glycosylation to the N9 position.[6]

Q2: How can I confirm the stereochemistry at the 2'-position after fluorination?

A2: NMR spectroscopy is the primary method for determining the stereochemistry. The coupling constants between H1'-H2' and H2'-H3' are diagnostic. For a 2'-fluoro-arabino configuration (the typical product of SN2 fluorination of a ribose precursor), you would expect to see characteristic J-coupling values. 2D NMR techniques like NOESY can also provide through-space correlations that help to confirm the stereochemistry.

Q3: What are some common impurities I might see in my final product's NMR spectrum?

A3: Besides starting materials and reagents, common impurities can include grease from glassware, residual solvents (e.g., ethyl acetate, dichloromethane, acetonitrile), and byproducts from side reactions such as the N7 glycosylation isomer or products of elimination reactions during fluorination. There are published tables of NMR chemical shifts for common laboratory solvents and impurities that can aid in their identification.[7][8]

Q4: Is it necessary to protect the O6 of guanine during glycosylation?

A4: While not always strictly necessary, protecting the O6 position of guanine can improve the solubility of the nucleobase derivative and can help to prevent side reactions, leading to cleaner glycosylation and higher yields.

Visualizing the Process

Diagrams of Key Processes

experimental_workflow cluster_0 Sugar Modification cluster_1 Base Preparation cluster_2 Coupling and Final Steps start Protected Ribose fluorination Fluorination (e.g., DAST) start->fluorination glycosylation Glycosylation (Vorbrüggen) fluorination->glycosylation guanine Protected Guanine silylation Silylation (e.g., BSA) guanine->silylation silylation->glycosylation deprotection Deprotection glycosylation->deprotection purification Purification (HPLC) deprotection->purification final_product This compound purification->final_product

Caption: Overall workflow for the synthesis of this compound.

troubleshooting_fluorination start Low Fluorination Yield? cause1 Suboptimal Reagent start->cause1 Yes cause2 Side Reactions (Elimination) start->cause2 Yes cause3 Moisture Contamination start->cause3 Yes solution1 Try alternative reagents (e.g., PyFluor, Deoxo-Fluor) cause1->solution1 solution2 Lower reaction temperature Slow reagent addition cause2->solution2 solution3 Ensure anhydrous conditions Use freshly distilled solvents cause3->solution3

Caption: Troubleshooting decision tree for low fluorination yields.

vorbruggen_mechanism sugar Fluorinated Sugar (with leaving group) oxocarbenium Oxocarbenium Ion Intermediate sugar->oxocarbenium + Lewis Acid lewis_acid Lewis Acid (e.g., TMSOTf) product N9-Glycosylated Guanosine oxocarbenium->product + Silylated Guanine (- Silyl-Lewis Acid) silylated_guanine Silylated Guanine

Caption: Simplified mechanism of the Vorbrüggen glycosylation reaction.

References

Technical Support Center: Synthesis of 2'-Deoxy-2'-fluoroguanosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2'-Deoxy-2'-fluoroguanosine.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.

Issue 1: Low Yield in Glycosylation Step

  • Question: My glycosylation reaction to couple the fluorinated sugar and the guanine base is resulting in a low yield. What are the potential causes and how can I improve it?

  • Answer: Low yields in the glycosylation step are a common challenge. Several factors could be contributing to this issue. Here is a systematic approach to troubleshoot and optimize your reaction:

    • Quality of Starting Materials: Ensure that your fluorinated sugar donor and the silylated guanine are of high purity and completely dry. Moisture can significantly reduce the efficiency of the coupling reaction.

    • Silylation of Guanine: Incomplete silylation of the guanine base is a frequent cause of low glycosylation yields. Ensure the silylation process is complete, which can be monitored by techniques like NMR. Using freshly distilled silylating agents such as hexamethyldisilazane (HMDS) is recommended.

    • Lewis Acid Catalyst: The choice and activity of the Lewis acid catalyst are critical. Use a freshly opened or properly stored catalyst. If you suspect your catalyst has lost activity, consider using a fresh batch. For challenging glycosylations, a stronger Lewis acid might be necessary.

    • Reaction Conditions: Temperature and reaction time are crucial parameters. Glycosylation reactions are often sensitive to temperature fluctuations. It is advisable to experiment with a range of temperatures to find the optimal condition for your specific substrates.

    • Protecting Groups: The protecting groups on the sugar moiety can influence the stereoselectivity and overall yield. A participating group at the C2' position, such as an acetyl or benzoyl group, typically favors the formation of the desired β-anomer.

Issue 2: Difficulty in Separating α and β Anomers

  • Question: I am struggling to separate the α and β anomers of the synthesized this compound. What are the recommended methods for purification?

  • Answer: The separation of anomers can be challenging due to their similar physical and chemical properties. High-Performance Liquid Chromatography (HPLC) is the most effective technique for this purpose.

    • Column Selection: A C18 reversed-phase column is a good starting point for the separation of nucleoside anomers.

    • Mobile Phase Optimization:

      • Solvent System: A common mobile phase consists of a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol).

      • Gradient Elution: Employing a shallow gradient of the organic modifier can often enhance the resolution between the anomers.

      • pH Adjustment: The pH of the aqueous buffer can influence the retention times of the anomers. Experiment with slight adjustments to the pH to optimize separation.

      • Additives: In some cases, the addition of ion-pairing reagents to the mobile phase can improve the separation of charged or polar compounds.

    • Temperature Control: Maintaining a constant and optimized column temperature can improve peak shape and reproducibility.

Issue 3: Formation of Impurities

  • Question: I am observing significant impurity formation in my reaction mixture. What are the common side reactions and how can I minimize them?

  • Answer: Impurity formation can arise from various side reactions. Understanding the potential sources of these impurities is key to minimizing their formation.

    • Depurination: The glycosidic bond can be susceptible to cleavage under acidic conditions, leading to the formation of the free guanine base as an impurity. Avoid overly acidic conditions during the reaction and workup steps.

    • Byproducts from Protecting Groups: Incomplete removal or side reactions of protecting groups can lead to impurities. Ensure that the deprotection steps are carried out to completion and under optimal conditions.

    • Solvent-Related Impurities: Some solvents can participate in side reactions. For instance, in Vorbrüggen glycosylation, the use of acetonitrile as a solvent can sometimes lead to the formation of byproducts.[1] Consider using an alternative solvent like 1,2-dichloroethane if you suspect solvent-related impurity formation.[1]

    • Oxidation: The guanine base can be susceptible to oxidation. Performing reactions under an inert atmosphere (e.g., argon or nitrogen) can help minimize oxidative side products.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for preparing this compound?

A1: There are two primary synthetic approaches for this compound:

  • Convergent Synthesis: This is the more common strategy and involves the synthesis of a fluorinated sugar derivative and a protected guanine base separately. These two components are then coupled in a glycosylation reaction to form the nucleoside.[2]

  • Divergent Synthesis: This approach starts with a pre-existing guanosine or a related nucleoside, and the fluorine atom is introduced at the 2'-position of the sugar ring in a later step.[2]

Q2: What is the Vorbrüggen glycosylation and why is it a preferred method?

A2: The Vorbrüggen glycosylation is a widely used method for the synthesis of nucleosides. It involves the reaction of a silylated nucleobase with a protected sugar derivative (often an acetate) in the presence of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).[3] This method is popular due to its generally good yields and stereoselectivity, particularly for the formation of the desired β-anomer when a participating protecting group is present on the sugar.[4]

Q3: What are the key considerations for choosing protecting groups in this synthesis?

A3: The choice of protecting groups is crucial for a successful synthesis. Key considerations include:

  • Sugar Hydroxyl Groups: The 3'- and 5'-hydroxyl groups of the fluorinated sugar are typically protected with groups like silyl ethers (e.g., TBDMS) or acyl groups (e.g., benzoyl). The choice of protecting group can influence the stereochemical outcome of the glycosylation.

  • Guanine Moiety: The exocyclic amine and the lactam oxygen of the guanine base need to be protected to prevent side reactions. Common protecting groups for the amine include isobutyryl or benzoyl groups.

Q4: How can I monitor the progress of the synthesis reactions?

A4: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most common techniques for monitoring the progress of the reactions. For structural confirmation of intermediates and the final product, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential.

Data Presentation

Table 1: Comparison of Selected Glycosylation Conditions for Fluorinated Nucleoside Synthesis

Glycosyl DonorNucleobaseCatalyst/PromoterSolventTemp (°C)Time (h)Yield (%)Anomer Ratio (β:α)
Phenyl 3,5-bis[O-(t-butyldimethylsilyl)]-2-deoxy-1-thio-D-erythro-pentofuranosideSilylated 2-FluoroadenineNot specifiedNot specifiedNot specifiedNot specifiedGood1:1
Perbenzoylated 2-methyl-riboseIodinated 6-chloro-7-deazapurineTMSOTf/DBUAcetonitrile7024Low (due to byproduct)Not specified
Perbenzoylated 2-methyl-riboseIodinated 6-chloro-7-deazapurineTMSOTf/DBU1,2-Dichloroethane7024ImprovedNot specified

Note: Data is compiled from various sources and may not represent a direct head-to-head comparison under identical conditions. Yields and ratios are highly dependent on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Silylation of Guanine

  • Drying: Dry the guanine derivative under high vacuum for several hours to remove any residual moisture.

  • Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., Argon), suspend the guanine derivative in hexamethyldisilazane (HMDS).

  • Catalyst Addition: Add a catalytic amount of ammonium sulfate or a few drops of trimethylsilyl chloride (TMSCl).

  • Reflux: Heat the mixture to reflux until the solution becomes clear, indicating complete silylation. This may take several hours.

  • Removal of Excess Reagent: Remove the excess HMDS under vacuum to obtain the silylated guanine. It is crucial to use this intermediate immediately in the subsequent glycosylation step without exposure to moisture.

Protocol 2: General Vorbrüggen Glycosylation Procedure

  • Reaction Setup: In an oven-dried flask under an inert atmosphere, dissolve the silylated guanine and the protected fluorinated sugar in an anhydrous solvent (e.g., 1,2-dichloroethane or acetonitrile).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Catalyst Addition: Slowly add the Lewis acid catalyst (e.g., TMSOTf) dropwise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for the required duration (typically several hours), monitoring the progress by TLC or HPLC.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Workup: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Protocol 3: General Deprotection of Benzoyl Groups

  • Reaction Setup: Dissolve the benzoyl-protected nucleoside in a solution of saturated methanolic ammonia.

  • Sealing and Heating: Transfer the solution to a sealed pressure vessel and heat to 55°C with stirring for 12-16 hours.

  • Monitoring: Monitor the deprotection by TLC or HPLC.

  • Workup: After completion, cool the vessel to room temperature and carefully open it in a well-ventilated fume hood.

  • Isolation: Remove the solvent under reduced pressure to obtain the deprotected nucleoside.

Visualizations

Synthesis_Workflow cluster_sugar Fluorinated Sugar Synthesis cluster_base Guanine Preparation Sugar_Start Sugar Precursor Fluorination Fluorination Sugar_Start->Fluorination Protection_Sugar Protection of 3' & 5' -OH Fluorination->Protection_Sugar Glycosylation Glycosylation (e.g., Vorbrüggen) Protection_Sugar->Glycosylation Guanine_Start Guanine Protection_Base Protection of NH2 & O6 Guanine_Start->Protection_Base Silylation Silylation Protection_Base->Silylation Silylation->Glycosylation Deprotection Deprotection Glycosylation->Deprotection Purification Purification (HPLC) Deprotection->Purification Final_Product This compound Purification->Final_Product

Caption: General workflow for the convergent synthesis of this compound.

Troubleshooting_Tree cluster_solutions Potential Solutions Start Low Yield in Glycosylation Check_Silylation Is silylation of guanine complete? Start->Check_Silylation Check_Reagents Are reagents (sugar, catalyst) pure and anhydrous? Check_Silylation->Check_Reagents Yes Optimize_Silylation Optimize silylation: - Use fresh HMDS - Monitor by NMR Check_Silylation->Optimize_Silylation No Check_Conditions Are reaction conditions (temp, time) optimal? Check_Reagents->Check_Conditions Yes Purify_Reagents Purify/dry starting materials. Use fresh Lewis acid. Check_Reagents->Purify_Reagents No Optimize_Reaction Screen temperatures and reaction times. Check_Conditions->Optimize_Reaction No

Caption: Troubleshooting decision tree for low glycosylation yield.

Logical_Relationships Yield Yield Purity Purity Catalyst Catalyst Activity Catalyst->Yield Solvent Solvent Choice Solvent->Yield Solvent->Purity Temperature Temperature Temperature->Yield Temperature->Purity Protecting_Groups Protecting Groups Protecting_Groups->Yield Protecting_Groups->Purity

Caption: Key parameters influencing the yield and purity of the synthesis.

References

Technical Support Center: 2'-Deoxy-2'-fluoroguanosine (2'-dFG) Incorporation into RNA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with the enzymatic incorporation of 2'-Deoxy-2'-fluoroguanosine (2'-dFG) into RNA transcripts.

Frequently Asked Questions (FAQs)

Q1: Why is my in vitro transcription yield low when using this compound triphosphate (2'-F-GTP)?

A1: Low transcription yield is a common issue when incorporating modified nucleotides like 2'-F-GTP. Several factors can contribute to this problem:

  • Polymerase Inhibition: Wild-type T7 RNA polymerase exhibits reduced efficiency with 2'-modified NTPs, including 2'-F-GTP. The 2'-fluoro modification can sterically hinder the polymerase's active site, leading to decreased incorporation rates and premature termination.

  • Suboptimal Reaction Conditions: Standard in vitro transcription protocols may not be optimal for incorporating 2'-F-GTP. The concentration of magnesium ions (Mg²⁺), NTPs, and the polymerase itself can significantly impact yield.

  • Template Sequence Dependence: The efficiency of 2'-F-GTP incorporation can be influenced by the DNA template sequence, particularly at the initiation site.[1]

To address low yields, consider the following troubleshooting steps:

  • Use a Mutant T7 RNA Polymerase: Several T7 RNA polymerase mutants, such as the Y639F mutant, have been developed to more efficiently incorporate 2'-modified nucleotides.[2] These mutants often have a more accommodating active site.

  • Optimize Magnesium Concentration: The concentration of Mg²⁺ is critical for polymerase activity. It is recommended to perform a titration to find the optimal Mg²⁺ concentration for your specific template and modified nucleotide combination. Generally, the Mg²⁺ concentration should be slightly higher than the total NTP concentration.[3]

  • Adjust NTP Concentrations: While maintaining a balanced ratio of all four NTPs is important, you may need to optimize their absolute concentrations. Standard concentrations typically range from 1 to 2 mM for each NTP.[]

  • Consider Manganese Ions (Mn²⁺): The addition of Mn²⁺ can sometimes enhance the incorporation of modified nucleotides by decreasing the substrate discrimination of the polymerase.[1] However, be aware that Mn²⁺ can also reduce transcriptional fidelity.

  • Increase Polymerase Concentration: A higher concentration of T7 RNA polymerase may help to increase the overall transcript yield.[3]

Q2: I am observing a significant number of truncated or prematurely terminated RNA transcripts. What could be the cause?

A2: Premature termination is a strong indicator of polymerase stalling. With 2'-F-GTP, this can be due to:

  • Polymerase Difficulty with Consecutive Incorporations: The polymerase may struggle to incorporate multiple 2'-F-GTP nucleotides consecutively.

  • Secondary Structures in the Template: Stable secondary structures in the DNA template can cause the polymerase to pause or dissociate.

  • Impure 2'-F-GTP: Impurities in the modified nucleotide stock can inhibit the polymerase.

Troubleshooting Strategies:

  • Sequence Analysis: Analyze your DNA template for sequences that might promote stable secondary structures. If possible, consider codon optimization or sequence modifications to reduce these structures.

  • Increase Incubation Temperature: For thermostable polymerases, increasing the reaction temperature can help to melt secondary structures in the template DNA.

  • Validate 2'-F-GTP Quality: Ensure the 2'-F-GTP you are using is of high purity. If in doubt, try a fresh batch or a different supplier.

  • Primer Extension Analysis: This technique can help to map the exact sites of premature termination, providing clues about problematic sequences in the template.

Q3: Which RNA polymerases are compatible with 2'-F-GTP?

A3: While wild-type T7 RNA polymerase can incorporate 2'-fluoro-modified nucleotides, its efficiency is often low.[5] Several alternatives have been shown to be more effective:

  • Mutant T7 RNA Polymerases: The Y639F mutant of T7 RNA polymerase is a popular choice for incorporating 2'-fluoro and 2'-amino-modified nucleotides.[2] Other mutations that increase thermal stability may also improve the yield of fully modified RNA.[6]

  • Syn5 RNA Polymerase: This cyanophage RNA polymerase has been shown to have a more relaxed substrate specificity and can efficiently incorporate 2'-fluoro-modified dNMPs.[1]

  • Engineered DNA Polymerases: Some DNA polymerases have been engineered to synthesize 2'-fluoro-modified nucleic acids.[7][8]

The choice of polymerase will depend on the specific application, desired transcript length, and the extent of modification.

Data Summary

Table 1: T7 RNA Polymerase Mutant Performance with Modified Nucleotides

T7 RNA Polymerase VariantModification(s)Relative Transcriptional OutputReference
Wild TypeRibonucleotides (rN)Baseline[6]
Y639F2'-F, 2'-NH₂, 2'-H nucleotidesEfficient Incorporation[2]
Y639F/H784A2'-OMe, 2'-azido nucleotidesEfficient Incorporation[2]
RGVG-M62'-O-methyl (mN)4.6 molecules of RNA per DNA template[6]
RGVG-M62'-F-guanosine, 2'-O-methyladenosine, 2'-O-methylpyrimidines (fGmH)5.5 molecules of RNA per DNA template[6]

Experimental Protocols

Protocol 1: In Vitro Transcription with 2'-F-GTP using T7 RNA Polymerase

This protocol provides a starting point for incorporating 2'-F-GTP into RNA transcripts. Optimization may be required.

Materials:

  • Linearized DNA template with a T7 promoter (1 µg)

  • Nuclease-free water

  • 10x Transcription Buffer (400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)

  • ATP, CTP, UTP solution (10 mM each)

  • GTP solution (10 mM)

  • 2'-F-GTP solution (10 mM)

  • T7 RNA Polymerase (or a suitable mutant)

  • RNase Inhibitor

Procedure:

  • Reaction Setup: In a nuclease-free microcentrifuge tube, assemble the following components at room temperature in the order listed:

    • Nuclease-free water to a final volume of 20 µL

    • 2 µL of 10x Transcription Buffer

    • 1 µL of linearized DNA template (1 µg)

    • ATP, CTP, UTP to a final concentration of 1-2 mM each

    • GTP and 2'-F-GTP to a final combined concentration of 1-2 mM (adjust the ratio as needed for desired incorporation)

    • 1 µL of RNase Inhibitor

    • 2 µL of T7 RNA Polymerase

  • Incubation: Mix gently and incubate at 37°C for 2-4 hours. For some thermostable mutant polymerases, a higher temperature may be optimal.

  • DNase Treatment: To remove the DNA template, add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes.

  • Purification: Purify the RNA transcript using a suitable method, such as lithium chloride precipitation, spin column purification, or denaturing polyacrylamide gel electrophoresis (PAGE).[9]

Visualizations

Troubleshooting Workflow for Low Transcription Yield

Troubleshooting_Low_Yield start Low Yield of 2'-dFG RNA check_polymerase Using Wild-Type T7 RNAP? start->check_polymerase use_mutant Switch to Mutant T7 RNAP (e.g., Y639F) check_polymerase->use_mutant Yes check_mgcl2 Optimized MgCl2 Concentration? check_polymerase->check_mgcl2 No use_mutant->check_mgcl2 titrate_mgcl2 Perform MgCl2 Titration check_mgcl2->titrate_mgcl2 No check_ntps Optimized NTP Concentration? check_mgcl2->check_ntps Yes titrate_mgcl2->check_ntps adjust_ntps Adjust NTP Concentrations check_ntps->adjust_ntps No consider_mncl2 Consider Adding MnCl2 check_ntps->consider_mncl2 Yes adjust_ntps->consider_mncl2 increase_polymerase Increase Polymerase Concentration consider_mncl2->increase_polymerase success Improved Yield increase_polymerase->success

Caption: A decision-making workflow for troubleshooting low yields of 2'-dFG modified RNA.

In Vitro Transcription Experimental Workflow

IVT_Workflow template_prep 1. DNA Template Linearization reaction_setup 2. Assemble IVT Reaction (Buffer, NTPs, 2'-F-GTP, Polymerase) template_prep->reaction_setup incubation 3. Incubate at 37°C (2-4 hours) reaction_setup->incubation dnase_treatment 4. DNase I Treatment incubation->dnase_treatment purification 5. RNA Purification (e.g., LiCl Precipitation) dnase_treatment->purification qc 6. Quality Control (Gel Electrophoresis, Spectrophotometry) purification->qc

Caption: A standard experimental workflow for in vitro transcription of 2'-dFG modified RNA.

References

optimizing coupling efficiency of 2'-Deoxy-2'-fluoroguanosine phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the use of 2'-Deoxy-2'-fluoroguanosine (2'-F-G) phosphoramidite in oligonucleotide synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues encountered during their experiments. The following information provides detailed troubleshooting guides, frequently asked questions, and experimental protocols to help you achieve high coupling efficiency and successful synthesis of 2'-fluoro modified oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling efficiency of this compound phosphoramidite often lower than standard DNA phosphoramidites?

The reduced coupling efficiency is primarily due to two factors. First, the electronegative fluorine atom at the 2' position of the ribose sugar provides steric hindrance, which can impede the coupling reaction.[1][2] Second, purines like guanosine are bulkier than pyrimidines, which can further crowd the reaction site and require longer coupling times or more potent activators.[]

Q2: What are the most common causes of low coupling efficiency with 2'-F-G phosphoramidite?

The most common causes of low coupling efficiency are:

  • Moisture Contamination: Phosphoramidites and synthesis reagents are highly sensitive to moisture. Water can hydrolyze the phosphoramidite or react with the activated intermediate, preventing successful coupling.[4][5] It is critical to use anhydrous acetonitrile with a water content below 30 ppm (preferably <10 ppm).[4][6]

  • Degraded Reagents: Phosphoramidites, activators, and solvents have a finite shelf life and can degrade, leading to reduced reactivity.[1][4] Always use fresh, high-quality reagents.

  • Suboptimal Activator: Standard activators used in DNA synthesis, such as 1H-Tetrazole, are often not potent enough to overcome the steric hindrance of the 2'-fluoro group.[6][7]

  • Instrument or Fluidics Issues: Leaks, blocked lines, or inaccurate reagent delivery by the synthesizer can prevent sufficient reagents from reaching the synthesis column.[4]

  • Sequence-Dependent Effects: G-rich sequences can form secondary structures that block the 5'-hydroxyl group, hindering the coupling reaction.[][]

Q3: Which activators are recommended for 2'-F-G phosphoramidite?

To overcome the reduced reactivity of 2'-fluoro phosphoramidites, stronger, more nucleophilic activators are recommended.[6] Commonly used activators include 5-Ethylthio-1H-tetrazole (ETT), 5-Benzylthio-1H-tetrazole (BTT), and 4,5-Dicyanoimidazole (DCI).[4][7] DCI, in particular, has shown high efficiency in the synthesis of oligonucleotides containing 2'-fluoro modifications.[7]

Q4: How can I monitor coupling efficiency during synthesis?

A common method for real-time monitoring is measuring the absorbance of the dimethoxytrityl (DMT) cation released during the deblocking (detritylation) step.[4] The orange-colored DMT cation has a strong absorbance around 498 nm. A consistent and strong signal at each cycle indicates high coupling efficiency, while a significant drop in the signal suggests a problem with the previous coupling step.[4]

Q5: What is a typical coupling time for 2'-F-G phosphoramidite?

Due to steric hindrance, 2'-fluoro phosphoramidites require longer coupling times than standard DNA phosphoramidites.[2] A coupling time of at least 3 minutes is recommended for 2'-fluoro pyrimidines, and this should be considered a starting point for the bulkier 2'-F-G amidite.[9] Depending on the activator and specific sequence, times may need to be extended to 6-10 minutes for optimal results.[6]

Troubleshooting Guide

Low coupling efficiency is a frequent challenge during the synthesis of 2'-fluoro modified oligonucleotides. This guide provides a systematic approach to diagnosing and resolving these issues.

G cluster_checks Initial Checks cluster_solutions Corrective Actions start Low Coupling Efficiency (Low Yield, n-1 Impurities) check_reagents Verify Reagent Quality start->check_reagents check_instrument Inspect Synthesizer start->check_instrument reagent_sol Use fresh phosphoramidites and activator. Ensure anhydrous solvents (<10 ppm H2O). check_reagents->reagent_sol instrument_sol Fix leaks, clear blockages, and verify reagent delivery volumes. check_instrument->instrument_sol test_synthesis Perform Small-Scale Test Synthesis reagent_sol->test_synthesis instrument_sol->test_synthesis protocol_sol Increase coupling time (3-10 min). Use a stronger activator (DCI, ETT). Consider double coupling. end_node Problem Resolved protocol_sol->end_node test_synthesis->protocol_sol If issue persists test_synthesis->end_node If issue resolved

Caption: A logical workflow for troubleshooting low coupling efficiency.[4]

Data Presentation: Recommended Synthesis Parameters

Optimization is key for synthesizing oligonucleotides with 2'-F-G phosphoramidite. The following tables provide recommended starting conditions that can be adjusted based on your specific sequence, synthesizer, and scale.

Table 1: Recommended Activators and Coupling Times

ActivatorTypical ConcentrationRecommended Coupling TimeNotes
4,5-Dicyanoimidazole (DCI)0.25 M - 1.0 M3 - 10 minutesHighly effective for sterically hindered amidites; less acidic than tetrazole, reducing risk of detritylation.[4][7]
5-Ethylthio-1H-tetrazole (ETT)0.25 M - 0.6 M5 - 10 minutesA potent activator commonly used for modified phosphoramidites.[4]
5-Benzylthio-1H-tetrazole (BTT)0.25 M - 0.3 M3 - 8 minutesOften favored for RNA synthesis due to its high activity.[4][7]

Table 2: Troubleshooting Summary

SymptomPotential CauseRecommended Solution
Low overall yield of full-length productMoisture contamination; degraded reagents; insufficient coupling time.Use fresh, anhydrous reagents.[4][5] Extend coupling time.[2] Use a stronger activator.[6]
Significant n-1 peak in HPLC analysisIncomplete coupling at one or more steps.Optimize coupling time and activator concentration.[10] Ensure efficient capping to terminate unreacted chains.[1]
Drop in Trityl signal after 2'-F-G additionPoor coupling of the 2'-F-G phosphoramidite.Increase coupling time specifically for this step. Consider a "double couple" cycle for the 2'-F-G addition.[]
No full-length product detectedMajor failure in reagent delivery or reagent quality.Perform a full system check.[4] Replace all reagents, including phosphoramidite, activator, and solvents.

Experimental Protocols

Protocol 1: Automated Solid-Phase Synthesis Cycle for 2'-F-G Incorporation

This protocol outlines the key steps in an automated synthesis cycle. The critical modification for 2'-F-G is the extended coupling time.

G deblock Step 1: Deblocking (Detritylation) wash1 Wash (Acetonitrile) deblock->wash1 couple Step 2: Coupling (Extended Time) wash2 Wash (Acetonitrile) couple->wash2 cap Step 3: Capping wash3 Wash (Acetonitrile) cap->wash3 oxidize Step 4: Oxidation wash4 Wash (Acetonitrile) oxidize->wash4 To next cycle wash1->couple wash2->cap wash3->oxidize

Caption: The four-step oligonucleotide synthesis cycle.

  • Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside using a solution of trichloroacetic acid (TCA) in dichloromethane.[2] This exposes the 5'-hydroxyl group for the next reaction.

  • Coupling: The this compound phosphoramidite is activated by a suitable activator (e.g., DCI) and delivered to the synthesis column.[2] The activated amidite couples with the free 5'-hydroxyl group. This step should be extended to 3-10 minutes to ensure high efficiency. [9]

  • Capping: Any unreacted 5'-hydroxyl groups are permanently blocked by acetylation using capping reagents (e.g., Acetic Anhydride/Lutidine/THF and N-Methylimidazole/THF).[2] This prevents the formation of deletion mutations (n-1 sequences).[1]

  • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an iodine solution.[2]

  • Washing: The column is washed with anhydrous acetonitrile between each step to remove excess reagents and by-products.

Protocol 2: Deprotection of 2'-Fluoro Modified Oligonucleotides

Deprotection of oligonucleotides containing 2'-fluoro modifications is similar to standard DNA deprotection, as the 2'-F group is stable to the basic conditions used for removing base and phosphate protecting groups.[11]

  • Cleavage and Base Deprotection: The oligonucleotide is cleaved from the solid support, and the base and phosphate protecting groups are removed simultaneously.

    • Method A (Ammonium Hydroxide): Treat the support with concentrated ammonium hydroxide for 16-17 hours at 55°C.[1][9][12]

    • Method B (AMA): Treat the support with a 1:1 mixture of concentrated Ammonium hydroxide and 40% aqueous MethylAmine (AMA) for 2 hours at room temperature.[9] Note: Heating in AMA may cause some degradation of 2'-fluoro nucleotides and should be avoided.[9]

  • Product Recovery: After deprotection, the solution containing the crude oligonucleotide is typically evaporated to dryness. The resulting pellet can be redissolved in water or an appropriate buffer for subsequent purification by HPLC or other methods.

References

Technical Support Center: Stability of 2'-Fluoro Modified Oligonucleotides in Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the in vitro stability of 2'-fluoro (2'-F) modified oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using 2'-fluoro modified oligonucleotides in terms of stability?

2'-fluoro modified oligonucleotides offer two main advantages over unmodified RNA:

  • Enhanced Nuclease Resistance: The fluorine atom at the 2' position of the ribose sugar provides significant protection against degradation by nucleases.[1][2][3][4] This increased resistance to enzymatic cleavage extends the half-life of the oligonucleotide in biological fluids.

  • Increased Thermal Stability: 2'-F modifications increase the thermal stability of oligonucleotide duplexes, reflected in a higher melting temperature (Tm).[1][5] This enhancement is due to a favorable enthalpic contribution, which suggests stronger Watson-Crick hydrogen bonding and improved base-stacking interactions.[1][2][6] The stabilizing effect is additive with each 2'-F substitution.[1]

Q2: How does the 2'-fluoro modification influence the structure of an oligonucleotide duplex?

The 2'-fluoro modification encourages the ribose sugar to adopt a C3'-endo conformation, which is characteristic of an A-form helix, similar to that of a natural RNA duplex.[1][7] This structural preference can be beneficial for applications involving RNA targets.

Q3: Are there any known off-target effects or toxicity associated with 2'-fluoro modified oligonucleotides?

Yes, under certain conditions, 2'-fluoro modified phosphorothioate oligonucleotides have been shown to induce the degradation of specific cellular proteins, namely P54nrb and PSF, through a proteasome-mediated pathway.[8][9][10][11] This can lead to an increase in double-strand DNA breaks and impair cell proliferation.[8][9] These effects appear to be independent of the oligonucleotide sequence.[8][11]

Q4: Can the 2'-fluoro modification affect the synthesis and purity of the oligonucleotide?

Yes, the 2'-fluoro modification can present challenges during synthesis. The steric hindrance from the fluorine atom can lead to reduced coupling efficiency compared to standard DNA or RNA synthesis.[7] This can be more pronounced with longer oligonucleotides and may result in a lower yield of the full-length product.[7] Consequently, purification can be more challenging, potentially impacting the purity and overall stability of the final product.[7][12]

Troubleshooting Guides

Issue 1: Rapid degradation of 2'-F modified oligonucleotide in serum or cell culture media.

  • Possible Cause 1: Insufficient Modification. The degree of nuclease resistance is proportional to the extent of 2'-F modification. Partially modified oligonucleotides may still be susceptible to cleavage at unmodified sites.

    • Troubleshooting Step: Verify the modification pattern of your oligonucleotide. For maximum stability, consider designs with 2'-F modifications at all susceptible positions, particularly at the 3'-end to block exonucleases.[13] Combining 2'-F modifications with phosphorothioate (PS) linkages can further enhance nuclease resistance.[13]

  • Possible Cause 2: Contamination with Nucleases. Even with modified oligonucleotides, high concentrations of nucleases in the experimental setup can lead to degradation.

    • Troubleshooting Step: Ensure that all buffers and reagents are prepared with nuclease-free water.[14] Use sterile, disposable plasticware. When working with RNA, adhere to strict RNase-free techniques.[14]

  • Possible Cause 3: Batch-to-Batch Variability in Serum. Fetal bovine serum (FBS) and other sera can have significant lot-to-lot variation in nuclease content.[15]

    • Troubleshooting Step: Test new batches of serum for nuclease activity before use in critical experiments. Include a positive control (unmodified oligonucleotide) and a negative control (no serum) to assess the relative stability.[15]

Issue 2: Unexpected low thermal stability (Tm) of the 2'-F modified duplex.

  • Possible Cause 1: Incorrect Annealing. Improper annealing can result in a heterogeneous population of duplexes and single-stranded oligonucleotides, leading to a broad or lower-than-expected melting transition.

    • Troubleshooting Step: Follow a standardized annealing protocol. A typical procedure involves heating the oligonucleotide solution to 95°C for 5 minutes, followed by slow cooling to room temperature.[15]

  • Possible Cause 2: Suboptimal Buffer Conditions. The ionic strength of the buffer significantly influences the Tm.

    • Troubleshooting Step: Ensure that the buffer composition, particularly the salt concentration (e.g., NaCl), is consistent across experiments and appropriate for your application.

  • Possible Cause 3: Impure Oligonucleotide. The presence of shorter, "failure" sequences from synthesis can interfere with proper duplex formation and lower the apparent Tm.

    • Troubleshooting Step: Verify the purity of your oligonucleotide using methods like HPLC or PAGE.[12] If significant impurities are present, re-purification may be necessary.

Issue 3: Observation of cellular toxicity or unexpected off-target effects.

  • Possible Cause: Proteasome-Mediated Protein Degradation. As mentioned in the FAQs, 2'-F modified phosphorothioate oligonucleotides can cause the degradation of P54nrb and PSF proteins.[8][10]

    • Troubleshooting Step: If cellular toxicity is observed, consider reducing the concentration of the 2'-F modified oligonucleotide. Evaluate the levels of P54nrb and PSF proteins by Western blot to determine if this specific pathway is being activated.[10] If the toxicity is problematic, explore alternative modification strategies that do not involve the combination of 2'-F and phosphorothioate modifications.

Data Summary

Table 1: Impact of 2'-Fluoro Modification on Oligonucleotide Duplex Thermal Stability (Tm)

Duplex DescriptionModification PatternTm (°C)Change in Tm per Modification (°C)Reference
siRNA DuplexUnmodified71.8-[16]
siRNA Duplex2'-F at all Pyrimidines86.2~1.0[16]
RNA DuplexUnmodified~60 (sequence dependent)-[5]
RNA DuplexFully 2'-F Modified~80 (sequence dependent)~1.0-1.8[5][6]
DNA/RNA HybridUnmodified RNA strandVariable-[17]
DNA/RNA Hybrid2'-F RNA strandIncreased by ~4-5°C per modification~4-5[17]

Key Experimental Protocols

Protocol 1: Serum Stability Assay

This protocol provides a method to assess the stability of 2'-F modified oligonucleotides in the presence of serum.

  • Preparation of Oligonucleotide: Resuspend the 2'-F modified oligonucleotide and an unmodified control to a stock concentration of 20 µM in nuclease-free water.

  • Serum Incubation:

    • In separate microcentrifuge tubes, prepare a reaction mixture containing 50% fetal bovine serum (FBS) in a suitable buffer (e.g., PBS).

    • Add the oligonucleotide to a final concentration of 1 µM.

    • Prepare tubes for each time point (e.g., 0, 1, 4, 8, 24 hours).

    • Incubate the tubes at 37°C.

  • Sample Collection and Analysis:

    • At each time point, take an aliquot of the reaction mixture and mix it with an equal volume of a denaturing loading buffer (e.g., formamide-based).

    • Immediately freeze the samples at -80°C to stop the degradation.

    • Analyze the samples by denaturing polyacrylamide gel electrophoresis (PAGE).

  • Visualization:

    • Stain the gel with a fluorescent dye suitable for nucleic acids (e.g., SYBR Gold).

    • Visualize the bands under a gel documentation system. The intensity of the full-length oligonucleotide band at different time points indicates its stability.

Protocol 2: Thermal Melting (Tm) Analysis

This protocol determines the melting temperature of a 2'-F modified oligonucleotide duplex.

  • Oligonucleotide Duplex Formation:

    • Combine equimolar amounts of the complementary single-stranded oligonucleotides in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

    • Anneal the strands by heating to 95°C for 5 minutes and then slowly cooling to room temperature.

  • UV-Vis Spectrophotometry:

    • Use a UV-Vis spectrophotometer equipped with a temperature controller.

    • Monitor the absorbance of the duplex solution at 260 nm as the temperature is increased from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) at a controlled ramp rate (e.g., 1°C/minute).

  • Data Analysis:

    • Plot the absorbance versus temperature to generate a melting curve.

    • The Tm is the temperature at which 50% of the duplex has dissociated into single strands, which corresponds to the midpoint of the transition in the melting curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stability Stability Assays cluster_analysis Analysis Oligo 2'-F Modified Oligo (Lyophilized) Resuspend Resuspend in Nuclease-Free Buffer Oligo->Resuspend QC Purity/Concentration QC (UV-Vis, HPLC/PAGE) Resuspend->QC Serum_Assay Serum Stability Assay (Incubation at 37°C) QC->Serum_Assay Thermal_Assay Thermal Melt (Tm) Analysis (UV-Vis Spectrophotometry) QC->Thermal_Assay PAGE Denaturing PAGE Serum_Assay->PAGE Tm_Curve Melting Curve Analysis Thermal_Assay->Tm_Curve Quant Band Quantification (ImageJ) PAGE->Quant Tm_Calc Tm Calculation Tm_Curve->Tm_Calc

Caption: Workflow for assessing the in vitro stability of 2'-F modified oligonucleotides.

troubleshooting_logic Start Oligo Degradation Observed in Vitro Check_Mod Is Oligo Sufficiently Modified (e.g., 3'-end)? Start->Check_Mod Check_Nuclease Are Reagents/Serum Nuclease-Free? Check_Mod->Check_Nuclease Yes Solution1 Redesign Oligo with More Modifications or PS Bonds Check_Mod->Solution1 No Check_Purity Is Oligo Purity >90%? Check_Nuclease->Check_Purity Yes Solution2 Use Nuclease-Free Reagents; Test New Serum Lot Check_Nuclease->Solution2 No Solution3 Re-purify Oligo (HPLC or PAGE) Check_Purity->Solution3 No Stable Oligo is Stable Check_Purity->Stable Yes

Caption: Troubleshooting logic for unexpected degradation of 2'-F modified oligonucleotides.

References

Technical Support Center: 2'-Deoxy-2'-fluoroguanosine (2'-dF-dG) Antiviral Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low efficacy with 2'-Deoxy-2'-fluoroguanosine (2'-dF-dG) in antiviral assays.

Troubleshooting Guide

Low or inconsistent antiviral activity of 2'-dF-dG can stem from several factors, ranging from suboptimal experimental conditions to inherent biological limitations. This guide addresses common issues in a question-and-answer format.

Question: Why am I observing weak or no antiviral activity with 2'-dF-dG in my cell-based assay?

Answer: The most common reason for low efficacy is insufficient intracellular conversion of 2'-dF-dG to its active triphosphate form (2'-dF-dGTP).[1][2][3] The antiviral activity of 2'-dF-dG is dependent on cellular enzymes for this multi-step phosphorylation.[4]

Below is a table outlining potential causes and recommended solutions to troubleshoot low antiviral efficacy.

Potential Cause Explanation Recommended Solution
Insufficient Phosphorylation The conversion of 2'-dF-dG to its active triphosphate form is often the rate-limiting step for its antiviral activity.[3] This process relies on host cell kinases, and their expression levels can vary significantly between different cell types.[3]- Confirm that the cell line used is capable of efficiently phosphorylating 2'-dF-dG. - If phosphorylation is suspected to be the issue, consider using a phosphoramidate prodrug of 2'-dF-dG, which can bypass the initial phosphorylation step.[3]
Inadequate Drug Concentration The effective concentration of 2'-dF-dG can be highly dependent on the virus and cell line being used. Concentrations reported to be effective against influenza virus are in the range of 10 µM.[4]- Perform a dose-response experiment to determine the optimal concentration range for your specific experimental system. - Ensure that the compound is fully dissolved in the vehicle solvent before diluting into the culture medium.
Cellular Uptake Issues 2'-dF-dG, as a nucleoside analog, requires transport into the host cell to be effective. The efficiency of this transport can differ between cell lines.- Verify the expression of nucleoside transporters in your chosen cell line. - Allow for sufficient pre-incubation time for the compound to be taken up by the cells before viral infection.
High Cytotoxicity At high concentrations, 2'-dF-dG may exhibit cytotoxicity, which can confound the interpretation of antiviral activity. It is crucial to differentiate between a true antiviral effect and an apparent reduction in viral replication due to cell death.- Determine the 50% cytotoxic concentration (CC50) of 2'-dF-dG in your cell line using a standard cytotoxicity assay (e.g., MTT, MTS). - Ensure that the concentrations used in the antiviral assay are well below the CC50 value.
Virus-Specific Factors The antiviral activity of 2'-dF-dG is dependent on its ability to inhibit the viral polymerase.[4] Some viruses may have polymerases that are less susceptible to inhibition by 2'-dF-dGTP.- Confirm from existing literature that 2'-dF-dG is expected to be active against the virus you are studying. - Consider the possibility of viral resistance, especially if using laboratory-adapted strains.
Assay-Specific Parameters The timing of drug addition, the duration of the assay, and the method used to quantify viral replication can all influence the observed efficacy.- Optimize the timing of drug addition relative to infection. For many antivirals, adding the compound before or at the time of infection is most effective. - Ensure the assay endpoint is appropriate to capture the inhibitory effect.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a nucleoside analog that must be phosphorylated by cellular enzymes to its active triphosphate form, 2'-fluorodGTP.[4] This active form then acts as a competitive inhibitor of viral RNA polymerases.[4] Its incorporation into the growing viral RNA chain leads to chain termination, thereby blocking viral transcription and replication.[4] Studies have shown its specificity for influenza virus transcriptase over cellular DNA and RNA polymerases.[4]

Q2: What is a typical effective concentration for 2'-dF-dG?

A2: The 50% inhibitory concentration (IC50) of 2'-dF-dG can vary depending on the virus and the cell line used. For example, against FPV/Rostock/34 (H7N1) influenza virus in chicken embryo cells, the IC50 was reported as 1.44 µM.[5] Against herpes simplex virus (HSV) type I in the same cells, the IC50 was 0.093 µM.[5] It is essential to perform a dose-response analysis to determine the optimal concentration for your specific experimental setup.

Q3: Can I use 2'-dF-dG against any virus?

A3: Not necessarily. The efficacy of 2'-dF-dG is dependent on its ability to be phosphorylated by the host cell and to inhibit the specific viral polymerase.[4] While it has shown activity against viruses like influenza and herpes simplex, its broad-spectrum potential is not fully characterized.[5] The susceptibility of the viral polymerase to inhibition by 2'-fluorodGTP is a key determinant of its antiviral spectrum.

Q4: How can I be sure that the observed effect is antiviral and not due to cytotoxicity?

A4: It is critical to run a parallel cytotoxicity assay using the same cell line, drug concentrations, and incubation times as your antiviral assay. This allows you to determine the cytotoxic concentration 50 (CC50). A favorable therapeutic index (TI = CC50 / IC50) indicates that the antiviral effect is observed at non-toxic concentrations.

Q5: What are prodrugs of 2'-dF-dG and can they help with low efficacy?

A5: Prodrugs are modified versions of a drug that are designed to improve its delivery and metabolic activation. For nucleoside analogs like 2'-dF-dG, phosphoramidate prodrugs are often synthesized to bypass the initial and often inefficient step of phosphorylation by cellular kinases.[3] If low efficacy is due to poor phosphorylation in your cell line, using a prodrug form of 2'-dF-dG could potentially increase its antiviral activity.[1][2]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the 50% cytotoxic concentration (CC50) of 2'-dF-dG.

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the assay. Incubate overnight.

  • Compound Addition: Prepare serial dilutions of 2'-dF-dG in culture medium. Remove the old medium from the cells and add the compound dilutions. Include a "cells only" control (with vehicle) and a "no cells" blank.

  • Incubation: Incubate the plate for a period that matches the duration of your antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the CC50 value using non-linear regression.

Antiviral Assay (Plaque Reduction Assay)

This protocol is for determining the antiviral activity of 2'-dF-dG by quantifying the reduction in viral plaques.

  • Cell Seeding: Seed confluent monolayers of cells in 6-well or 12-well plates.

  • Compound Pre-incubation: Treat the cells with various concentrations of 2'-dF-dG (below the CC50) for a set period before infection (e.g., 2-4 hours).

  • Viral Infection: Infect the cells with a known amount of virus (to produce a countable number of plaques) for 1 hour.

  • Overlay: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding concentrations of 2'-dF-dG.

  • Incubation: Incubate the plates for a period sufficient for plaques to form (e.g., 2-3 days).

  • Plaque Visualization: Fix the cells (e.g., with formaldehyde) and stain with a dye (e.g., crystal violet) to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each concentration compared to the virus control. Determine the IC50 value.

Visualizations

Antiviral_Mechanism_of_2_dF_dG cluster_extracellular Extracellular Space cluster_cell Host Cell cluster_virus Viral Replication 2dFdG_ext 2'-dF-dG 2dFdG_int 2'-dF-dG 2dFdG_ext->2dFdG_int Uptake 2dFdGMP 2'-dF-dG-MP 2dFdG_int->2dFdGMP Phosphorylation (Cellular Kinase) 2dFdGDP 2'-dF-dG-DP 2dFdGMP->2dFdGDP Phosphorylation 2dFdGTP 2'-dF-dG-TP (Active) 2dFdGDP->2dFdGTP Phosphorylation Inhibition Chain Termination & Inhibition 2dFdGTP->Inhibition ViralPolymerase Viral RNA Polymerase ViralRNA Viral RNA Synthesis ViralPolymerase->ViralRNA Inhibition->ViralRNA Troubleshooting_Workflow Start Low/No Antiviral Efficacy Observed CheckCytotoxicity Was a cytotoxicity assay (CC50) performed? Start->CheckCytotoxicity PerformCyto Perform Cytotoxicity Assay (e.g., MTT) CheckCytotoxicity->PerformCyto No IsConcentrationToxic Is assay concentration << CC50? CheckCytotoxicity->IsConcentrationToxic Yes PerformCyto->IsConcentrationToxic AdjustConcentration Lower drug concentration to non-toxic range IsConcentrationToxic->AdjustConcentration No CheckPhosphorylation Is the cell line known for efficient nucleoside phosphorylation? IsConcentrationToxic->CheckPhosphorylation Yes OptimizeAssay Optimize Assay Parameters: - Dose-response curve - Time of addition - Assay duration AdjustConcentration->OptimizeAssay ConsiderProdrug Consider using a phosphoramidate prodrug or a different cell line CheckPhosphorylation->ConsiderProdrug No / Unknown CheckPhosphorylation->OptimizeAssay Yes Success Efficacy Issue Resolved ConsiderProdrug->Success OptimizeAssay->Success Antiviral_Assay_Workflow Start Start: Plaque Reduction Assay Step1 1. Seed cells in multi-well plates and grow to confluency Start->Step1 Step2 2. Prepare serial dilutions of 2'-dF-dG (below CC50) Step1->Step2 Step3 3. Treat cells with 2'-dF-dG dilutions (pre-incubation) Step2->Step3 Step4 4. Infect cells with virus at a specific MOI Step3->Step4 Step5 5. Overlay cells with semi-solid medium containing 2'-dF-dG Step4->Step5 Step6 6. Incubate plates until plaques form Step5->Step6 Step7 7. Fix and stain cells to visualize plaques Step6->Step7 Step8 8. Count plaques and calculate % inhibition Step7->Step8 End End: Determine IC50 value Step8->End

References

Technical Support Center: Synthesis of 2'-Deoxy-2'-fluoroguanosine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2'-Deoxy-2'-fluoroguanosine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols, with a focus on avoiding the formation of unwanted side products.

Frequently Asked Questions (FAQs)

Q1: What are the main strategies for synthesizing this compound?

A1: There are two primary approaches for the synthesis of this compound: the divergent and convergent strategies.

  • Divergent Synthesis: This approach involves the direct fluorination of a pre-synthesized guanosine derivative. A common method is the reaction of a protected guanosine analog, with a free 2'-hydroxyl group, with a fluorinating agent like diethylaminosulfur trifluoride (DAST) or its more thermally stable alternative, Deoxo-Fluor.[1][2] This method is often preferred for its shorter route.

  • Convergent Synthesis: This strategy involves the synthesis of a fluorinated sugar moiety and its subsequent coupling with a protected guanine base.[3][4] While this can be a longer process, it can sometimes offer better control over stereochemistry and reduce the formation of certain side products.

Q2: What are the most common side products in the synthesis of this compound?

A2: The most frequently encountered side products include:

  • 2'-Deoxy-2'-fluoro-arabinofuranosylguanine (ara-FG): This is a common stereoisomeric byproduct, particularly when using fluorinating agents that can proceed through an SN1-like mechanism, leading to a loss of stereocontrol at the 2'-position.[5][6]

  • Elimination products: Formation of a double bond in the sugar ring, typically between the 1' and 2' or 2' and 3' positions, can occur as a competing reaction to nucleophilic substitution.

  • 2',3'-Anhydroguanosine: Intramolecular cyclization can lead to the formation of an epoxide-like structure, especially if the 3'-hydroxyl group is not properly protected.

  • Byproducts from incomplete or non-selective protection/deprotection: If the protecting groups on the guanine base or the sugar moiety are not stable or are removed under the reaction conditions, a mixture of partially protected or modified products can be formed.

Q3: How can I minimize the formation of the ara-FG byproduct?

A3: Minimizing the formation of the arabino-epimer can be achieved by:

  • Choice of Fluorinating Agent: Using fluorinating agents that favor an SN2 mechanism with complete inversion of configuration can significantly reduce the formation of the undesired stereoisomer.

  • Solvent and Temperature Control: Running the reaction at lower temperatures and in non-polar, aprotic solvents can help to suppress carbocation formation and favor the SN2 pathway.

  • Protecting Groups: The choice of protecting groups on the 3' and 5' hydroxyls can influence the stereochemical outcome of the fluorination reaction. Bulky protecting groups can sterically hinder one face of the sugar ring, promoting the desired stereoselectivity.

Q4: What is the role of protecting groups in avoiding side products?

A4: Protecting groups are crucial for a successful and clean synthesis.[7][8] They serve several key functions:

  • Preventing unwanted reactions at other functional groups: The guanine base has reactive amine and amide functionalities that can react with the fluorinating agent. Protecting these groups is essential.[9]

  • Directing the reaction to the desired position: By protecting the 3' and 5' hydroxyl groups, the fluorination reaction is directed specifically to the 2'-hydroxyl group.

  • Influencing stereoselectivity: As mentioned earlier, the nature of the protecting groups can influence the stereochemical outcome of the fluorination.

  • Improving solubility: Protecting groups can enhance the solubility of the nucleoside in organic solvents used for the reaction.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, with a focus on identifying and mitigating side product formation.

Problem Potential Cause Recommended Solution
Low yield of the desired product with a significant amount of a polar byproduct. Formation of the arabino-epimer (ara-FG).- Confirm the identity of the byproduct using HPLC-MS and/or NMR. - Optimize reaction conditions to favor an SN2 mechanism: use a less polar solvent, lower the reaction temperature. - Consider using a different fluorinating agent that is known to give higher stereoselectivity.
Presence of a non-polar byproduct that is difficult to separate from the desired product. Formation of an elimination product (glycal).- Lower the reaction temperature. - Use a less hindered base if one is present in the reaction. - Ensure the 3'-hydroxyl is properly protected to prevent E1cb-type elimination.
A complex mixture of products is observed on TLC/HPLC. - Incomplete protection of the starting material. - Premature deprotection during the reaction or workup. - Reaction with the guanine base.- Verify the purity of the protected starting material before the fluorination step. - Use more robust protecting groups for the guanine base and the 3',5'-hydroxyls. - Ensure the workup conditions are mild and do not cleave the protecting groups.
The desired product is not formed, and only starting material is recovered. - Inactive fluorinating agent. - Steric hindrance preventing access to the 2'-hydroxyl group.- Check the quality and age of the fluorinating agent. DAST, for example, can degrade over time. - Consider using a smaller, more reactive fluorinating agent. - Re-evaluate the choice of protecting groups to reduce steric bulk around the reaction center.

Data Presentation

Table 1: Comparison of Common Fluorinating Agents

Fluorinating AgentTypical Reaction ConditionsAdvantagesDisadvantages
DAST (Diethylaminosulfur trifluoride) -78 °C to room temperature in aprotic solvents (e.g., CH₂Cl₂, THF)- Widely used and commercially available. - Effective for fluorinating secondary alcohols.[10]- Can be thermally unstable. - May lead to elimination and rearrangement byproducts.[2] - Can result in the formation of the ara-epimer.
Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) Room temperature to moderate heating in aprotic solvents- More thermally stable and safer to handle than DAST.[1][2] - Often provides higher yields and cleaner reactions.[11]- More expensive than DAST.
Fluolead™ Room temperature in aprotic solvents- Solid, stable, and easy to handle. - Often shows high stereoselectivity.- May require longer reaction times.

Experimental Protocols

Protocol 1: General Procedure for Fluorination using DAST

  • Preparation of the Protected Guanosine Substrate: Start with a guanosine derivative where the guanine base is protected (e.g., with an isobutyryl group) and the 3' and 5' hydroxyl groups are also protected (e.g., with TBDMS or acetyl groups). Ensure the starting material is pure and dry.

  • Reaction Setup: Dissolve the protected guanosine substrate in a dry, aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to -78 °C in a dry ice/acetone bath.

  • Addition of DAST: Slowly add a solution of DAST (typically 1.1-1.5 equivalents) in the same solvent to the cooled solution of the substrate.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C and allow it to slowly warm to room temperature over several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or HPLC-MS.

  • Quenching the Reaction: Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate at 0 °C.

  • Workup: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the desired this compound derivative from any side products.

  • Deprotection: Remove the protecting groups under appropriate conditions to obtain the final this compound.

Visualizations

Synthesis_Workflow cluster_protection Protection cluster_fluorination Fluorination cluster_purification Purification & Deprotection Guanosine Guanosine Protected_Guanosine Protected Guanosine (Base and 3',5'-OH) Guanosine->Protected_Guanosine Protecting Group Chemistry Fluorination_Step Fluorination (e.g., DAST, Deoxo-Fluor) Protected_Guanosine->Fluorination_Step Crude_Product Crude Product Mixture Fluorination_Step->Crude_Product Purification HPLC Purification Crude_Product->Purification Protected_Product Protected 2'-Deoxy- 2'-fluoroguanosine Purification->Protected_Product Deprotection Deprotection Protected_Product->Deprotection Final_Product This compound Deprotection->Final_Product Troubleshooting_Logic cluster_byproducts Common Byproducts Start Low Yield or Impure Product Check_SM Is Starting Material Pure? Start->Check_SM Check_SM->Start No, Repurify SM Check_Reagents Are Reagents Active? Check_SM->Check_Reagents Yes Check_Reagents->Start No, Use Fresh Reagents Analyze_Byproducts Identify Byproducts (HPLC-MS, NMR) Check_Reagents->Analyze_Byproducts Yes Optimize_Conditions Optimize Reaction Conditions Analyze_Byproducts->Optimize_Conditions Byproducts Identified Byproduct_List ara-Epimer Elimination Product Anhydro-nucleoside Analyze_Byproducts->Byproduct_List Optimize_Conditions->Start Success Change_Strategy Consider Alternative Strategy Optimize_Conditions->Change_Strategy Optimization Fails Change_Strategy->Start Implement New Method

References

Technical Support Center: Enhancing Nuclease Resistance of 2'-Deoxy-2'-fluoroguanosine (2'-F-G) Containing Aptamers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2'-Deoxy-2'-fluoroguanosine (2'-F-G) containing aptamers.

Frequently Asked Questions (FAQs)

Q1: Why is enhancing nuclease resistance important for aptamer applications?

A1: Unmodified RNA aptamers are highly susceptible to degradation by nucleases present in biological fluids, with a half-life that can be as short as a few seconds in human serum.[1] This rapid degradation severely limits their therapeutic and diagnostic potential. Enhancing nuclease resistance is crucial for in vivo applications to ensure the aptamer can reach its target and exert its biological effect.[1]

Q2: What is the primary mechanism by which 2'-fluoro modifications increase nuclease resistance?

A2: The substitution of the 2'-hydroxyl (2'-OH) group with a 2'-fluoro (2'-F) group on the ribose sugar sterically hinders the approach of nucleases to the phosphodiester backbone of the aptamer.[1] This modification significantly slows down enzymatic degradation, thereby increasing the aptamer's stability in biological fluids.[1]

Q3: Do 2'-fluoro modifications affect the binding affinity of the aptamer?

A3: Yes, 2'-fluoro modifications can positively influence binding affinity. The 2'-F group helps to lock the ribose sugar in a C3'-endo conformation, which is characteristic of an A-form helix. This pre-organization of the aptamer structure can enhance binding to the target molecule.[1][2] In some cases, 2'-F modified aptamers have shown a several-fold increase in binding affinity compared to their unmodified counterparts.[2]

Q4: Are there other chemical modifications that can be used in conjunction with 2'-F-G to further enhance stability?

A4: Absolutely. Combining 2'-fluoro modifications with other chemical alterations is a common strategy. These include:

  • 3' End Capping: Adding an inverted thymidine (3'-dT) or other capping groups at the 3'-end protects against 3'-exonucleases, a major source of degradation in serum.[2][3][4]

  • 2'-O-Methyl (2'-OMe) Modifications: Incorporating 2'-OMe groups, particularly at purine positions, can further enhance nuclease resistance.[2][4]

  • Phosphorothioate (PS) Bonds: Replacing non-bridging oxygen atoms with sulfur in the phosphate backbone makes the internucleotide linkage more resistant to nuclease cleavage.[5]

  • Polyethylene Glycol (PEG) Conjugation: Attaching a PEG molecule to the aptamer (PEGylation) can increase its hydrodynamic radius, which prolongs its circulation half-life by reducing renal clearance.[3]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Rapid degradation of 2'-F-G aptamer in serum. Incomplete modification during synthesis.Verify the incorporation of 2'-F-G and other modifications using mass spectrometry or enzymatic digestion followed by HPLC analysis.
Insufficient protection against exonucleases.Add a 3'-inverted deoxythymidine (dT) cap to protect against 3'-exonuclease activity.[2][3][4]
Presence of endonucleases that are not effectively blocked by 2'-F modifications alone.Introduce phosphorothioate (PS) linkages at susceptible cleavage sites. A common strategy is to add 3-5 PS bonds at both the 5' and 3' ends.[5]
Reduced binding affinity after modification. Alteration of the aptamer's three-dimensional structure.The introduction of modifications can sometimes disrupt the specific folding required for target binding.[4] It is advisable to perform a re-selection (SELEX) process with the modified nucleotides to isolate aptamers that fold correctly and bind with high affinity.
Incorrect buffer or salt conditions.Ensure that the binding assay conditions (pH, salt concentration) are optimized for the modified aptamer, as these can influence its conformation.
Low yield during in vitro transcription of 2'-F-G modified aptamers. Inefficient incorporation of 2'-F-G triphosphate by standard T7 RNA polymerase.Use a mutant T7 RNA polymerase that has been engineered to more efficiently incorporate 2'-modified nucleotides.[6][7]
Suboptimal transcription reaction conditions.Optimize the concentration of magnesium chloride and the incubation time for the transcription reaction.
Aptamer shows instability during long-term storage. Degradation due to repeated freeze-thaw cycles or microbial contamination.Store aptamers in a neutral buffer (e.g., Tris-EDTA) at -20°C or lyophilized.[8] Aliquot the aptamer solution to minimize freeze-thaw cycles.

Quantitative Data Summary

The following tables summarize the impact of various modifications on the half-life of aptamers in serum.

Table 1: Half-life of Aptamers with Different 2'-Modifications in Serum

Aptamer ChemistryModification(s)Half-life in SerumReference
Unmodified RNANoneSeconds to minutes[1][4][9]
DNANone~1 hour[4]
2'-Fluoro (Pyrimidine) RNA2'-F on U and C>80 hours[1]
2'-Fluoro (Pyrimidine) RNA with 3'-dT cap2'-F on U and C, 3'-inverted dT~12 hours (in fresh human serum)[4]
Fully Modified (2'-OMe and 2'-F)2'-OMe on A, C, U; 2'-F on GLittle degradation after prolonged incubation[4][10]
PEGylated 2'-Fluoro RNA2'-F RNA with 40kDa PEG~12 hours (in circulation)[3]

Experimental Protocols

Protocol: Nuclease Resistance (Serum Stability) Assay

This assay is designed to determine the half-life of an aptamer in the presence of serum.

Materials:

  • 5'-radiolabeled or fluorescently-labeled aptamer (modified and unmodified controls)

  • Fetal Bovine Serum (FBS) or Human Serum

  • Incubation Buffer (e.g., PBS)

  • Quenching/Loading Buffer (e.g., 95% formamide, 20 mM EDTA)

  • Denaturing Polyacrylamide Gel (12-20%) and TBE buffer

  • Phosphorimager or Fluorescence Gel Scanner

Procedure:

  • Incubate the labeled aptamer at a final concentration of 10-100 nM in the incubation buffer containing 10-50% serum at 37°C.[1]

  • At various time points (e.g., 0, 15 min, 1h, 4h, 8h, 24h, 48h), withdraw an aliquot of the reaction.[1]

  • Immediately stop the degradation by mixing the aliquot with an equal volume of quenching/loading buffer and placing it on ice or at -20°C.[1]

  • Separate the samples on a denaturing polyacrylamide gel.

  • Visualize the gel using a phosphorimager or fluorescence scanner.

  • Quantify the band intensity corresponding to the full-length aptamer at each time point.

  • Plot the percentage of intact aptamer versus time and calculate the half-life (t½) by fitting the data to a one-phase exponential decay curve.[1]

Visualizations

experimental_workflow Experimental Workflow: Nuclease Resistance Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_aptamer Label Aptamer (5'-radiolabel or fluorescent tag) incubation Incubate Aptamer in Serum @ 37°C prep_aptamer->incubation prep_serum Prepare Serum Solution (e.g., 50% FBS in PBS) prep_serum->incubation sampling Collect Aliquots at Different Time Points incubation->sampling quench Quench Reaction (Formamide/EDTA buffer) sampling->quench page Denaturing PAGE quench->page visualize Visualize Gel (Phosphorimager/Scanner) page->visualize quantify Quantify Full-Length Aptamer visualize->quantify calculate Calculate Half-Life (t½) quantify->calculate

Caption: Workflow for assessing aptamer stability in serum.

troubleshooting_logic Troubleshooting Logic for Aptamer Instability start Problem: Aptamer is rapidly degraded check_modification Was 2'-F-G incorporation successful? start->check_modification check_ends Are both 5' and 3' ends protected? add_cap Solution: Add 3'-inverted dT cap check_ends->add_cap No check_internal Is the degradation internal? check_ends->check_internal Yes re_optimize Consider further modifications (e.g., 2'-OMe, PEGylation) add_cap->re_optimize add_ps Solution: Incorporate phosphorothioate (PS) bonds at susceptible sites check_internal->add_ps Yes check_internal->re_optimize No add_ps->re_optimize check_modification->check_ends Yes verify_synthesis Action: Verify synthesis via Mass Spec check_modification->verify_synthesis No

Caption: Decision tree for troubleshooting aptamer degradation.

References

Validation & Comparative

A Comparative Guide to 2'-Deoxy-2'-fluoroguanosine and 2'-fluoroarabino-guanosine (2'F-araG) for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of nucleoside analogs, 2'-Deoxy-2'-fluoroguanosine and 2'-fluoroarabino-guanosine (2'F-araG) represent two pivotal molecules with distinct therapeutic potentials. While both are guanosine derivatives featuring a fluorine substitution at the 2' position of the sugar moiety, their structural nuances lead to disparate mechanisms of action and primary applications. This guide provides a comprehensive comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in their endeavors.

Structural and Mechanistic Overview

The key distinction between this compound and 2'F-araG lies in the stereochemistry of the 2'-fluoro group. In this compound, the fluorine atom is in the 'ribo' configuration, maintaining a similar sugar pucker to natural deoxyribonucleosides. In contrast, 2'F-araG possesses the fluorine in the 'arabino' configuration, which alters the sugar conformation and influences its biological activity.

This compound is primarily recognized for its potent antiviral activity, particularly against influenza viruses.[1] Its mechanism of action involves intracellular phosphorylation to its triphosphate form, which then acts as a competitive inhibitor of the influenza virus RNA-dependent RNA polymerase (transcriptase).[2][3] Incorporation of the triphosphate metabolite into the growing viral RNA chain leads to premature termination, thus halting viral replication.[2][3]

2'-fluoroarabino-guanosine (2'F-araG) , on the other hand, has garnered significant attention for its role in stabilizing G-quadruplex structures, which are non-canonical DNA secondary structures found in telomeric regions and gene promoter sequences.[4][5][6] By stabilizing these structures, 2'F-araG can inhibit the activity of telomerase, an enzyme crucial for maintaining telomere length and implicated in the immortalization of cancer cells.[7][8] This property positions 2'F-araG as a promising candidate for anticancer therapies.[]

Performance Data: A Comparative Analysis

Direct comparative studies evaluating the antiviral and anticancer activities of this compound and 2'F-araG in the same experimental systems are limited. However, by examining data from independent studies, a picture of their relative potencies and selectivities emerges.

Antiviral Activity
CompoundVirusCell LineEC90 (µM)Ki (Triphosphate form) vs. Viral Polymerase (µM)Reference(s)
This compoundInfluenza A and B virusesNot Specified<0.351.0 (Influenza virus transcriptase)[1][3]

EC90: The concentration of the drug that inhibits 90% of viral replication. Ki: The inhibition constant, indicating the potency of an inhibitor.

Anticancer and G-Quadruplex Stabilizing Activity
CompoundActivityEffectReference(s)
2'-fluoroarabino-guanosine (2'F-araG)G-Quadruplex StabilizationStabilizes parallel-type G-quadruplex structures, leading to telomerase inhibition.[4][5][6][7][8]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings. Below are representative protocols for assays relevant to the evaluation of these compounds.

Virus Yield Reduction Assay (for Antiviral Activity)

This assay quantifies the inhibition of viral replication by measuring the amount of infectious virus produced in the presence of the test compound.

  • Cell Culture: Plate susceptible host cells (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus) in 96-well plates and incubate until a confluent monolayer is formed.

  • Virus Infection: Infect the cells with the virus at a predetermined multiplicity of infection (MOI).

  • Compound Treatment: After a viral adsorption period, remove the inoculum and add fresh medium containing serial dilutions of the test compound.

  • Incubation: Incubate the plates for a period sufficient for viral replication (e.g., 24-48 hours).

  • Virus Quantification: Harvest the supernatant and determine the viral titer using a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.

  • Data Analysis: Calculate the percent reduction in viral yield for each compound concentration compared to the untreated virus control.

Telomeric Repeat Amplification Protocol (TRAP) Assay (for Telomerase Inhibition)

The TRAP assay is a highly sensitive method to measure telomerase activity.

  • Cell Lysate Preparation: Prepare cell extracts from a cancer cell line known to have high telomerase activity.

  • Telomerase Reaction: Incubate the cell lysate with a substrate oligonucleotide (TS primer), dNTPs, and the test compound (e.g., 2'F-araG). Telomerase in the lysate will add telomeric repeats to the TS primer.

  • PCR Amplification: Amplify the telomerase extension products by PCR using a forward primer (TS) and a reverse primer.

  • Product Detection: Analyze the PCR products by polyacrylamide gel electrophoresis (PAGE) or a real-time PCR system.

  • Data Analysis: Quantify the reduction in the intensity of the characteristic DNA ladder or the delay in the amplification curve to determine the inhibitory effect of the compound on telomerase activity.[2][5]

Signaling Pathways and Cellular Fate

The distinct mechanisms of action of this compound and 2'F-araG are rooted in their differential interactions with cellular machinery.

This compound: Viral Polymerase Inhibition

The following diagram illustrates the proposed mechanism of action for this compound.

G 2'-dFG 2'-Deoxy-2'- fluoroguanosine Cellular_Kinases Cellular Kinases 2'-dFG->Cellular_Kinases Phosphorylation 2'-dFG-TP 2'-dFG-Triphosphate Cellular_Kinases->2'-dFG-TP Influenza_Polymerase Influenza Virus RNA Polymerase 2'-dFG-TP->Influenza_Polymerase Competitive Inhibition Viral_RNA Viral RNA Chain Influenza_Polymerase->Viral_RNA Incorporation Chain_Termination Chain Termination Viral_RNA->Chain_Termination Inhibition_Replication Inhibition of Viral Replication Chain_Termination->Inhibition_Replication

Mechanism of this compound
2'-fluoroarabino-guanosine (2'F-araG): G-Quadruplex Stabilization and Telomerase Inhibition

The diagram below outlines the mechanism by which 2'F-araG is thought to exert its anticancer effects.

G 2'F-araG 2'-fluoroarabino- guanosine Cellular_Kinases Cellular Kinases (e.g., dGK) 2'F-araG->Cellular_Kinases Phosphorylation 2'F-araG-TP 2'F-araG-Triphosphate Cellular_Kinases->2'F-araG-TP G-Quadruplex Telomeric G-Quadruplex 2'F-araG-TP->G-Quadruplex Incorporation/ Interaction Stabilization Stabilization G-Quadruplex->Stabilization Telomerase Telomerase Stabilization->Telomerase Blocks Access Inhibition_Telomerase Inhibition of Telomerase Activity Telomerase->Inhibition_Telomerase Apoptosis Apoptosis Inhibition_Telomerase->Apoptosis Leads to

Mechanism of 2'-fluoroarabino-guanosine

Conclusion

This compound and 2'-fluoroarabino-guanosine (2'F-araG) are valuable tools in antiviral and anticancer research, respectively. Their distinct stereochemistry at the 2'-position dictates their mechanisms of action, with the former acting as a potent inhibitor of influenza virus replication and the latter showing promise as a telomerase inhibitor through the stabilization of G-quadruplexes. While direct comparative data is sparse, the available evidence clearly delineates their primary therapeutic applications. Further head-to-head studies would be invaluable in elucidating the full therapeutic potential and selectivity of these important nucleoside analogs.

References

A Comparative Guide to the Antiviral Activity of 2'-Deoxy-2'-fluoroguanosine and Other Guanosine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antiviral activity of 2'-Deoxy-2'-fluoroguanosine with other notable guanosine analogs. The information presented is curated from publicly available experimental data to assist researchers in evaluating potential antiviral candidates.

Overview of Guanosine Analogs in Antiviral Therapy

Guanosine analogs are a cornerstone of antiviral chemotherapy. These synthetic nucleoside analogs mimic the natural nucleoside guanosine and are designed to interfere with viral replication. Upon administration, they are anabolized within host cells to their active triphosphate form. This active metabolite can then act as a competitive inhibitor or a chain terminator of viral DNA or RNA polymerases, enzymes crucial for the replication of the viral genome. The selectivity and potency of these analogs against different viruses vary depending on their chemical structure, which influences their phosphorylation by cellular or viral kinases and their incorporation by viral polymerases.

Comparative Antiviral Activity

The following tables summarize the in vitro antiviral activity of this compound and other selected guanosine analogs against various viruses. The data is presented as the 50% effective concentration (EC50), the 50% cytotoxic concentration (CC50), and the selectivity index (SI). The SI, calculated as the ratio of CC50 to EC50, is a critical measure of a compound's therapeutic window, with higher values indicating greater selectivity for viral targets over host cells.

Table 1: Antiviral Activity Against Influenza Virus

CompoundVirus StrainCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Assay Method
This compound FPV/Rostock/34 (H7N1)Chicken Embryo Cells1.44[1]>200[2]>138.9Not Specified
RibavirinInfluenza A (H1N1)MDCK14.4[1]>100>6.9Not Specified

Table 2: Antiviral Activity Against Herpes Simplex Virus (HSV)

CompoundVirus StrainCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Assay Method
This compound HSV-1 (Strain 1C)Chicken Embryo Cells0.093[1]>200[2]>2150Not Specified
This compound HSV-1Vero<0.34[1]Not SpecifiedNot SpecifiedNot Specified
AcyclovirHSV-1Vero8.5[3]>20 (in macrophages)[3]>2.4Plaque Reduction Assay
AcyclovirHSV-1MRC-53.3[3]Not SpecifiedNot SpecifiedPlaque Reduction Assay
AcyclovirHSV-1 (macrophages)Macrophages0.0025[3]>20[3]>8000Plaque Reduction Assay
GanciclovirHSV-2 (G)HEL0.006443567969Cytopathogenicity Reduction
PenciclovirHSV-1 (SC16)MRC-50.8 (mg/L)>100 (µg/ml)>125Plaque Reduction Assay

Table 3: Antiviral Activity Against Other Viruses

CompoundVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Assay Method
GanciclovirHCMVHELNot Specified435Not SpecifiedGrowth Inhibition
CidofovirHCMV (AD169)MRC-50.47Not SpecifiedNot SpecifiedDNA Reduction Assay
LobucavirHIVNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
EntecavirDHBVDuck Hepatocytes0.00013>1000>7,692,308Not Specified
RibavirinSFTSVVero3.69 - 8.72 (µg/mL)>31.3 (µg/mL)>3.6 - 8.5Not Specified

Mechanism of Action: A Common Pathway

Most guanosine analogs, including this compound, share a general mechanism of action that relies on intracellular phosphorylation to an active triphosphate form. This process is typically initiated by a viral or cellular kinase, with subsequent phosphorylation steps carried out by host cell kinases. The resulting triphosphate analog then competes with the natural deoxyguanosine triphosphate (dGTP) for incorporation into the growing viral DNA or RNA chain by the viral polymerase. Incorporation of the analog can lead to chain termination, effectively halting viral replication. The selectivity of these drugs often stems from a higher affinity of the analog for the viral polymerase compared to host cellular polymerases.

Guanosine_Analog_Activation_Pathway cluster_cell Host Cell cluster_virus Viral Replication Guanosine_Analog Guanosine Analog (Prodrug) Analog_MP Analog Monophosphate Guanosine_Analog->Analog_MP Viral or Cellular Kinase Analog_DP Analog Diphosphate Analog_MP->Analog_DP Cellular Kinase (e.g., GMPK) Analog_TP Analog Triphosphate (Active) Analog_DP->Analog_TP Cellular Kinase (e.g., NDPK) Viral_Polymerase Viral DNA/RNA Polymerase Analog_TP->Viral_Polymerase Competitive Inhibition Replication_Inhibition Inhibition of Viral Replication Viral_Polymerase->Replication_Inhibition Chain Termination

Figure 1: Generalized metabolic activation and mechanism of action pathway for guanosine analogs.

Experimental Protocols

The following are detailed methodologies for two common assays used to determine the antiviral activity of compounds like this compound.

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from the virus-induced cell death, or cytopathic effect.

Materials:

  • Host cell line susceptible to the virus of interest (e.g., Vero, MDCK)

  • Complete cell culture medium

  • Virus stock with a known titer

  • Test compound (e.g., this compound)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., Neutral Red, MTT)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the 96-well plates with host cells at a density that will form a confluent monolayer within 24 hours. Incubate at 37°C with 5% CO2.

  • Compound Dilution: Prepare a series of dilutions of the test compound in cell culture medium.

  • Infection and Treatment: Once the cell monolayer is confluent, remove the growth medium. Add the diluted compound to the wells, followed by the virus at a predetermined multiplicity of infection (MOI). Include appropriate controls: cells only (no virus, no compound), virus only (no compound), and compound only (no virus, for cytotoxicity).

  • Incubation: Incubate the plates at 37°C with 5% CO2 for a period sufficient to observe significant CPE in the virus control wells (typically 2-5 days).

  • Quantification of Cell Viability: At the end of the incubation period, assess cell viability using a suitable reagent. For example, with Neutral Red, the dye is taken up by viable cells and can be quantified by measuring the absorbance at a specific wavelength after extraction.

  • Data Analysis: Calculate the EC50 value, which is the concentration of the compound that inhibits the viral CPE by 50%, and the CC50 value, the concentration that reduces the viability of uninfected cells by 50%.

Plaque Reduction Assay

This assay quantifies the reduction in the number of viral plaques (localized areas of cell death) in the presence of an antiviral compound.

Materials:

  • Host cell line susceptible to the virus

  • 6- or 12-well cell culture plates

  • Virus stock

  • Test compound

  • Overlay medium (e.g., medium containing agarose or methylcellulose)

  • Fixative solution (e.g., 10% formalin)

  • Staining solution (e.g., crystal violet)

Procedure:

  • Cell Seeding: Seed plates with host cells to form a confluent monolayer.

  • Infection: Remove the growth medium and infect the cell monolayers with a dilution of the virus calculated to produce a countable number of plaques (e.g., 50-100 plaques per well). Allow the virus to adsorb for 1-2 hours.

  • Treatment: After adsorption, remove the virus inoculum and overlay the cells with the overlay medium containing various concentrations of the test compound. The semi-solid nature of the overlay restricts the spread of the virus, leading to the formation of discrete plaques.

  • Incubation: Incubate the plates for a period necessary for plaque formation (typically 3-10 days).

  • Plaque Visualization: After incubation, fix the cells and stain them with a staining solution like crystal violet. Plaques will appear as clear zones against a background of stained, uninfected cells.

  • Data Analysis: Count the number of plaques in each well. The EC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Experimental and Drug Discovery Workflow

The general workflow for the discovery and preclinical evaluation of novel antiviral agents, including guanosine analogs, follows a structured path from initial screening to in-depth characterization.

Antiviral_Drug_Discovery_Workflow Start High-Throughput Screening (Compound Library) Hit_ID Hit Identification Start->Hit_ID Lead_Gen Lead Generation and Optimization Hit_ID->Lead_Gen In_Vitro In Vitro Antiviral Assays (e.g., CPE, Plaque Reduction) Lead_Gen->In_Vitro EC50_CC50 Determine EC50 and CC50 In_Vitro->EC50_CC50 SI_Calc Calculate Selectivity Index (SI) EC50_CC50->SI_Calc MoA Mechanism of Action Studies SI_Calc->MoA In_Vivo In Vivo Efficacy and Toxicology (Animal Models) MoA->In_Vivo Preclinical_Candidate Preclinical Candidate Selection In_Vivo->Preclinical_Candidate

Figure 2: A simplified workflow for the preclinical development of antiviral compounds.

This guide is intended for informational purposes and should be supplemented with a thorough review of the primary literature for specific experimental details and contexts. The antiviral activity of these compounds can be highly dependent on the specific virus strain, cell line, and assay conditions used.

References

Unveiling the Specificity of 2'-Deoxy-2'-fluoroguanosine (2'-F-dG) Modified siRNAs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The inherent challenge with synthetic siRNAs lies in their potential to bind to and silence messenger RNAs (mRNAs) that are not their intended targets. This off-target activity is often mediated by the "seed" region of the siRNA guide strand (nucleotides 2-8), which can tolerate partial mismatches with unintended transcripts, leading to their unintended degradation or translational repression. The introduction of chemical modifications, such as 2'-F-dG, at specific positions within the siRNA duplex can alter its binding thermodynamics and interaction with the RNA-induced silencing complex (RISC), thereby enhancing its specificity.

Comparative Analysis of On-Target and Off-Target Effects

To quantitatively assess the impact of 2'-F-dG and other chemical modifications on siRNA specificity, a systematic comparison of their on-target gene silencing efficacy and off-target gene regulation is essential. The following tables summarize key quantitative data from studies utilizing techniques such as microarray analysis and quantitative real-time PCR (qRT-PCR) to profile gene expression changes following transfection with modified siRNAs.

ModificationTarget Gene Silencing (%)Number of Off-Target Transcripts (Downregulated >2-fold)Reference
Unmodified siRNA8556[1]
2'-F pyrimidine ~80-90 Data not extensively available in direct comparison[2][3]
2'-O-Methyl (Position 2 of guide strand)8523[1]
2'-O-Methyl (Positions 1+2 of sense strand)No significant impact on on-target silencingReduced off-target silencing by ~80%[4]
Locked Nucleic Acid (LNA) (seed region)MaintainedSignificantly reduced[4]

Table 1: Comparison of On-Target Efficacy and Off-Target Downregulation. This table highlights the ability of various chemical modifications to maintain potent on-target gene silencing while reducing the number of significantly downregulated off-target transcripts. Notably, 2'-O-Methyl modifications at specific positions show a marked reduction in off-target effects. While direct comparative data for 2'-F-dG is limited, the general tolerance and potency of 2'-F modifications suggest a favorable profile.

ModificationIC50 (nM) for On-Target SilencingOff-Target Signature (Mean % Silencing Reduction)Reference
Unmodified siRNA0.95N/A[2]
2'-F pyrimidine (both strands) 0.50 Data not extensively available in direct comparison [2]
2'-O-Methyl (Position 2 of guide strand)Not reported~66% reduction[4]

Table 2: Potency and Off-Target Signature Reduction. This table illustrates the half-maximal inhibitory concentration (IC50) as a measure of potency and the overall reduction in the off-target gene expression signature. The 2'-F pyrimidine modification has been shown to improve the potency of siRNAs.[2]

Experimental Protocols for Specificity Validation

Accurate validation of siRNA specificity requires robust experimental designs and methodologies. The following are detailed protocols for key experiments used to assess the on- and off-target effects of modified siRNAs.

siRNA Transfection and Cell Culture

A standardized protocol for siRNA delivery into cultured cells is fundamental for reproducible results.

Protocol:

  • Cell Seeding: Plate healthy, subconfluent cells (60-80% confluency) in antibiotic-free normal growth medium supplemented with fetal bovine serum (FBS) in 6-well plates at a density of 2 x 10^5 cells per well. Incubate at 37°C in a CO2 incubator for 18-24 hours.

  • siRNA Duplex Preparation: Dilute the siRNA duplex (unmodified, 2'-F-dG modified, and other modified controls) to the desired concentration (e.g., 20-80 pmols) in siRNA Transfection Medium.

  • Transfection Reagent Preparation: In a separate tube, dilute the siRNA Transfection Reagent in siRNA Transfection Medium according to the manufacturer's instructions.

  • Complex Formation: Add the diluted siRNA duplex to the diluted transfection reagent. Mix gently by pipetting and incubate at room temperature for 15-45 minutes to allow for the formation of siRNA-lipid complexes.

  • Transfection: Wash the cells once with siRNA Transfection Medium. Add the siRNA-transfection reagent complexes to the cells in fresh siRNA Transfection Medium.

  • Incubation: Incubate the cells for 5-7 hours at 37°C in a CO2 incubator.

  • Post-transfection: Add normal growth medium containing 2x the normal serum and antibiotic concentration. Incubate for an additional 18-24 hours.

  • Harvesting: Assay the cells for gene expression 24-72 hours post-transfection.

Off-Target Effect Analysis by Microarray

Microarray analysis provides a genome-wide view of gene expression changes induced by siRNA transfection, enabling the identification of off-target effects.[5][6]

Protocol:

  • RNA Isolation: At 24-48 hours post-transfection, harvest the cells and isolate total RNA using a suitable RNA purification kit, ensuring high purity and integrity.

  • RNA Quality Control: Assess RNA quality and quantity using a spectrophotometer and an Agilent Bioanalyzer or similar instrument.

  • cDNA Synthesis and Labeling: Synthesize complementary DNA (cDNA) from the isolated RNA and label it with fluorescent dyes (e.g., Cy3 and Cy5 for two-color arrays).

  • Hybridization: Hybridize the labeled cDNA to a microarray chip containing probes for thousands of genes.

  • Scanning and Data Acquisition: Scan the microarray chip using a laser scanner to detect the fluorescence signals.

  • Data Analysis: Normalize the raw data and perform statistical analysis to identify differentially expressed genes between cells transfected with the modified siRNA and a negative control siRNA. Genes with significant expression changes that are not the intended target are considered off-targets.

Quantitative Real-Time PCR (qRT-PCR) for Target and Off-Target Validation

qRT-PCR is a sensitive and specific method to validate the on-target silencing and to quantify the expression of a select number of potential off-target genes identified by microarray analysis.[7][8][9]

Protocol:

  • RNA Isolation and cDNA Synthesis: Isolate total RNA and synthesize cDNA as described in the microarray protocol.

  • Primer Design: Design and validate primers specific for the target gene and the selected off-target genes.

  • qRT-PCR Reaction: Set up the qRT-PCR reaction using a suitable master mix, the synthesized cDNA, and the specific primers.

  • Data Analysis: Analyze the amplification data to determine the relative expression levels of the target and off-target genes, normalized to a stable housekeeping gene. The ΔΔCt method is commonly used for relative quantification.

Luciferase Reporter Assay for Seed Region-Mediated Off-Target Effects

This assay is specifically designed to assess off-target effects mediated by the siRNA seed region.[10][11][12][13]

Protocol:

  • Reporter Plasmid Construction: Clone the 3' UTR of a potential off-target gene containing a sequence complementary to the siRNA seed region downstream of a luciferase reporter gene in an expression vector.

  • Co-transfection: Co-transfect cells with the luciferase reporter plasmid, a control plasmid expressing Renilla luciferase (for normalization), and the modified siRNA or a control siRNA.

  • Luciferase Assay: After 24-48 hours, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: A significant decrease in the firefly luciferase activity (normalized to Renilla luciferase) in the presence of the siRNA indicates a direct interaction between the siRNA and the 3' UTR of the off-target gene.

Visualizing the Workflow and Mechanisms

To better understand the experimental processes and the underlying biological pathways, the following diagrams are provided.

Experimental_Workflow cluster_preparation Preparation cluster_transfection Transfection cluster_analysis Analysis cluster_outcome Outcome A siRNA Synthesis & Modification (Unmodified, 2'-F-dG, 2'-O-Me) C Lipid Nanoparticle Formulation A->C B Cell Culture (e.g., HeLa, HEK293) D siRNA Transfection B->D C->D E RNA Isolation D->E H Luciferase Reporter Assay (Seed region off-target validation) D->H F Microarray Analysis (Genome-wide off-target screening) E->F G qRT-PCR (On-target & off-target validation) E->G I Data Interpretation: Comparison of Specificity F->I G->I H->I

Caption: Experimental workflow for validating siRNA specificity.

RNAi_Pathway cluster_entry Cellular Entry cluster_risc RISC Loading & Activation cluster_targeting Target Recognition & Cleavage siRNA Modified siRNA Duplex (e.g., 2'-F-dG) RISC_loading Dicer & RISC Loading siRNA->RISC_loading Passenger_ejection Passenger Strand Ejection RISC_loading->Passenger_ejection Active_RISC Activated RISC (Guide Strand) Passenger_ejection->Active_RISC On_target On-Target mRNA (Perfect Complementarity) Active_RISC->On_target High Specificity Off_target Off-Target mRNA (Partial Complementarity) Active_RISC->Off_target Reduced Specificity (Seed Region Mismatch) Cleavage mRNA Cleavage On_target->Cleavage Off_target->Cleavage Potential for silencing Silencing Gene Silencing Cleavage->Silencing

Caption: The RNA interference (RNAi) signaling pathway.

Conclusion

References

A Comparative Analysis of 2'-Fluoro vs. 2'-O-Methyl Modifications on Oligonucleotide Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal 2'-Sugar Modification for Enhanced Oligonucleotide Performance

In the landscape of oligonucleotide-based therapeutics and diagnostics, chemical modifications are paramount for enhancing stability, target affinity, and in vivo efficacy. Among the most widely employed modifications are those at the 2'-position of the ribose sugar, with 2'-Fluoro (2'-F) and 2'-O-Methyl (2'-OMe) being two of the most prominent. This guide provides an objective, data-driven comparison of these two critical modifications, focusing on their impact on thermal stability, nuclease resistance, and binding affinity to target sequences.

At a Glance: Key Performance Metrics

The choice between 2'-F and 2'-OMe modifications can significantly influence the pharmacokinetic and pharmacodynamic properties of an oligonucleotide. The following table summarizes the key performance differences based on available experimental data.

Property2'-Fluoro (2'-F) Modification2'-O-Methyl (2'-OMe) ModificationKey Considerations
Thermal Stability (Tm) Higher increase in Tm per modification (~+1.8°C to +2.5°C per modification).[1][2]Moderate increase in Tm per modification (~+0.6°C to +1.2°C per modification).[3]2'-F provides a greater thermodynamic stability to the duplex, which can be advantageous for applications requiring high affinity.
Nuclease Resistance Confers significant nuclease resistance, particularly when combined with phosphorothioate (PS) linkages.[1][4]Provides good nuclease resistance by sterically hindering nuclease activity.[5][6]Both modifications substantially improve stability against enzymatic degradation compared to unmodified oligonucleotides. The choice may depend on the specific nuclease environment.
Binding Affinity Generally leads to a higher binding affinity for target RNA due to the C3'-endo sugar pucker, which favors an A-form helix.[1]Enhances binding affinity, though generally to a lesser extent than 2'-F.The more hydrophobic nature of 2'-F can also lead to increased protein binding, which can be a desirable or undesirable off-target effect.[7][8]
RNase H Activation Does not support RNase H activity.Does not support RNase H activity.For antisense applications requiring RNase H-mediated cleavage of the target RNA, these modifications are typically used in the "wings" of a "gapmer" design, with a central DNA "gap".
Toxicity Profile Can sometimes be associated with higher toxicity, potentially due to increased protein binding.[7]Generally considered to have a favorable toxicity profile.[9]The overall toxicity is sequence and context-dependent and should be empirically evaluated.

In-Depth Analysis

Thermal Stability

The thermal stability of an oligonucleotide duplex, quantified by the melting temperature (Tm), is a critical parameter for its in vivo efficacy. Both 2'-F and 2'-OMe modifications enhance the thermal stability of duplexes compared to their unmodified DNA or RNA counterparts.

The 2'-F modification, with its high electronegativity, locks the ribose sugar in a C3'-endo conformation, which is pre-organized for A-form duplex formation, the preferred helical geometry for RNA.[1] This pre-organization leads to a more significant increase in Tm. In contrast, the 2'-OMe modification also favors the C3'-endo pucker and enhances duplex stability, but to a lesser extent than the 2'-F modification.[10]

G cluster_unmodified Unmodified Ribose unmodified 2'-OH (RNA) c2_endo C2'-endo unmodified->c2_endo C2'-endo (B-form DNA-like) c3_endo C3'-endo unmodified->c3_endo C3'-endo (A-form RNA-like) a_form A-form Duplex (Higher Stability) c3_endo->a_form two_prime_F 2'-F two_prime_F->c3_endo Strongly Favors two_prime_OMe 2'-OMe two_prime_OMe->c3_endo Favors

Nuclease Resistance

Unmodified oligonucleotides are rapidly degraded by nucleases present in biological fluids. Both 2'-F and 2'-OMe modifications provide a significant shield against nuclease-mediated degradation. The bulky methyl group of the 2'-OMe modification and the electronegative fluorine of the 2'-F modification sterically hinder the approach of nuclease enzymes.

For optimal nuclease resistance, these modifications are often used in conjunction with a phosphorothioate (PS) backbone.[4][5] The combination of a 2'-sugar modification and a PS backbone can extend the half-life of oligonucleotides in serum from minutes to hours or even days.

G start Start: Modified Oligonucleotide incubation Incubate with Serum or Nuclease Solution (e.g., 37°C) start->incubation time_points Collect Aliquots at Different Time Points incubation->time_points quenching Quench Reaction (e.g., EDTA, heat) time_points->quenching analysis Analyze by PAGE or HPLC quenching->analysis quantification Quantify Intact Oligonucleotide analysis->quantification half_life Calculate Half-life (t½) quantification->half_life

Binding Affinity

The enhanced binding affinity of 2'-modified oligonucleotides to their target RNA is a direct consequence of the conformational rigidity they impart. By favoring the C3'-endo sugar pucker, these modifications pre-organize the oligonucleotide into an A-form helical structure, which is the conformation adopted by RNA-RNA and DNA-RNA duplexes. This results in a more favorable binding energy.

Studies have shown that 2'-F modifications generally confer a higher binding affinity than 2'-OMe modifications.[7] However, the increased hydrophobicity of 2'-F modified oligonucleotides can also lead to increased non-specific protein binding, which may result in off-target effects and potential toxicity.[7][8]

Experimental Protocols

Thermal Denaturation (Melting Temperature, Tm) Analysis

Objective: To determine the melting temperature (Tm) of an oligonucleotide duplex.

Methodology:

  • Sample Preparation: Anneal the modified oligonucleotide with its complementary strand in a suitable buffer (e.g., 10 mM sodium phosphate, 150 mM NaCl, pH 7.0). Prepare samples at a known concentration (e.g., 1 µM).

  • Instrumentation: Use a UV-Vis spectrophotometer equipped with a temperature-controlled cuvette holder.

  • Measurement: Monitor the absorbance of the sample at 260 nm as the temperature is increased at a controlled rate (e.g., 1°C/minute) from a low temperature (e.g., 20°C) to a high temperature (e.g., 95°C).[11]

  • Data Analysis: The melting curve is generated by plotting absorbance versus temperature. The Tm is the temperature at which 50% of the duplex has denatured into single strands, which corresponds to the midpoint of the transition in the melting curve. This is often determined by finding the maximum of the first derivative of the melting curve.

Serum Stability (Nuclease Resistance) Assay

Objective: To evaluate the stability of modified oligonucleotides in the presence of nucleases found in serum.

Methodology:

  • Sample Preparation: Prepare the modified oligonucleotide at a final concentration in a solution containing a high percentage of fetal bovine serum (FBS) or human serum (e.g., 50-90%).[12]

  • Incubation: Incubate the samples at 37°C.[12]

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the reaction and immediately quench the nuclease activity by adding a quenching buffer (e.g., containing EDTA and a loading dye) and/or by heat inactivation.[6]

  • Analysis: Analyze the samples by polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC) to separate the intact oligonucleotide from its degradation products.[6]

  • Quantification: Quantify the amount of intact oligonucleotide at each time point using densitometry (for PAGE) or by integrating the peak area (for HPLC).

  • Data Analysis: Plot the percentage of intact oligonucleotide versus time. The half-life (t½) of the oligonucleotide is the time it takes for 50% of the initial amount to be degraded.[6]

Conclusion

Both 2'-F and 2'-OMe modifications are powerful tools for enhancing the stability and therapeutic potential of oligonucleotides. The 2'-F modification generally offers superior thermal stability and binding affinity, making it an excellent choice for applications requiring very tight binding. However, the potential for increased protein binding and associated toxicity should be carefully considered. The 2'-OMe modification provides a robust and well-tolerated option for improving nuclease resistance and duplex stability, with a generally more favorable toxicity profile.

The optimal choice between 2'-F and 2'-OMe will ultimately depend on the specific application, the sequence of the oligonucleotide, and the desired balance between on-target efficacy and off-target effects. Empirical testing of both modifications in the context of the intended therapeutic or diagnostic system is highly recommended.

References

assessing the performance of 2'-Deoxy-2'-fluoroguanosine in different viral assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antiviral performance of 2'-Deoxy-2'-fluoroguanosine (2'-D-2'-FG) against various viruses. The data presented herein is compiled from in vitro studies to assist researchers in evaluating its potential as an antiviral agent.

Mechanism of Action

This compound is a nucleoside analog that exhibits its antiviral activity by targeting viral polymerases. Upon entering a host cell, it is phosphorylated by cellular enzymes to its active triphosphate form, this compound triphosphate (2'-fluoro-dGTP). This active metabolite acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp) or DNA polymerase.[1][2] By mimicking the natural substrate, deoxyguanosine triphosphate (dGTP), 2'-fluoro-dGTP is incorporated into the growing viral RNA or DNA chain. This incorporation leads to chain termination, effectively halting viral replication.[1] Studies have shown that 2'-fluoro-dGTP is a potent inhibitor of influenza virus transcriptase, with a Ki of 1.0 µM, and demonstrates specificity for the viral enzyme over cellular polymerases like DNA polymerase alpha and RNA polymerase II.[1][2]

Mechanism_of_Action cluster_0 2_DFG 2'-Deoxy-2'- fluoroguanosine Cellular_Enzymes Cellular Kinases 2_DFG->Cellular_Enzymes Phosphorylation 2_DFG_TP This compound Triphosphate (Active Form) Cellular_Enzymes->2_DFG_TP Viral_Polymerase Viral RNA/DNA Polymerase 2_DFG_TP->Viral_Polymerase Competitive Inhibition Inhibition Inhibition of Replication Viral_Replication Viral Replication Viral_Polymerase->Viral_Replication Elongation Viral_Polymerase->Inhibition Chain Termination

Mechanism of action of this compound.

Antiviral Activity

The antiviral efficacy of this compound has been evaluated against a panel of viruses. The following tables summarize its performance in various in vitro assays, providing a comparative analysis with other established antiviral agents.

Table 1: Antiviral Activity against Influenza Virus
CompoundVirus StrainCell LineAssay TypeIC50 (µM)Reference
This compound FPV/Rostock/34 (H7N1)Chicken Embryo CellsNot Specified1.44[3]
Remantadine hydrochlorideFPV/Rostock/34 (H7N1)Chicken Embryo CellsNot Specified< 0.46[3]
RibavirinFPV/Rostock/34 (H7N1)Chicken Embryo CellsNot Specified14.4[3]
Table 2: Antiviral Activity against Herpes Simplex Virus (HSV)
CompoundVirus StrainCell LineAssay TypeIC50 (µM)Reference
This compound HSV type I (strain 1C)Chicken Embryo CellsNot Specified0.093[3]
This compound Not SpecifiedVero CellsNot Specified< 0.34[3]
AcycloguanosineHSV type I (strain 1C)Chicken Embryo CellsNot Specified0.08[3]
AcycloguanosineNot SpecifiedVero CellsNot Specified< 0.044[3]

IC50 (50% inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of viral replication in vitro.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are the generalized protocols for the key assays cited in this guide.

Inhibition of Viral Replication Assay

This assay is a fundamental method to determine the concentration of an antiviral compound that inhibits the replication of a virus by 50% (IC50).

Inhibition_Assay_Workflow Cell_Seeding 1. Seed susceptible host cells in multi-well plates. Compound_Prep 2. Prepare serial dilutions of This compound. Cell_Seeding->Compound_Prep Infection 3. Infect cells with virus in the presence of the compound. Compound_Prep->Infection Incubation 4. Incubate for a defined period to allow for viral replication. Infection->Incubation Quantification 5. Quantify viral replication (e.g., CPE, plaque formation, viral RNA). Incubation->Quantification IC50_Calc 6. Calculate the IC50 value. Quantification->IC50_Calc

Generalized workflow for an antiviral inhibition assay.

Materials:

  • Susceptible host cell line (e.g., Vero cells for HSV, MDCK cells for influenza)

  • Virus stock of known titer

  • This compound and comparator antiviral agents

  • Cell culture medium and supplements

  • Multi-well cell culture plates

  • Method for quantifying viral replication (e.g., microscope for observing cytopathic effect (CPE), crystal violet for plaque staining, or reagents for RT-qPCR)

Procedure:

  • Cell Seeding: Seed the host cells into multi-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Compound Preparation: Prepare serial dilutions of this compound and other test compounds in cell culture medium.

  • Infection: When the cell monolayer is confluent, remove the growth medium and infect the cells with a predetermined amount of virus in the presence of the various concentrations of the antiviral compounds. A virus-only control (no compound) and a cell-only control (no virus, no compound) should be included.

  • Incubation: Incubate the plates at the optimal temperature and CO2 concentration for the specific virus and cell line for a period that allows for multiple rounds of viral replication (typically 2-5 days).

  • Quantification of Viral Replication: Assess the extent of viral replication. This can be done by:

    • Cytopathic Effect (CPE) Inhibition Assay: Visually scoring the percentage of cell death in each well compared to the virus control.

    • Plaque Reduction Assay: Staining the cell monolayer with a dye like crystal violet to visualize and count plaques (zones of cell death). The number of plaques is then compared to the virus control.

    • Virus Yield Reduction Assay: Quantifying the amount of viral progeny produced in the supernatant using methods like RT-qPCR.

  • IC50 Determination: The concentration of the compound that reduces viral replication by 50% compared to the virus control is calculated using a dose-response curve.

Cytotoxicity Assay

It is essential to assess the toxicity of the antiviral compound to the host cells to determine its selectivity. The 50% cytotoxic concentration (CC50) is the concentration of the compound that causes a 50% reduction in cell viability.

Procedure:

  • Seed host cells in a multi-well plate as described for the antiviral assay.

  • Add serial dilutions of this compound to the cells (without virus).

  • Incubate the plate for the same duration as the antiviral assay.

  • Assess cell viability using a suitable method, such as the MTT or MTS assay, which measures mitochondrial metabolic activity.

  • Calculate the CC50 value from the dose-response curve.

The Selectivity Index (SI) is then calculated as the ratio of CC50 to IC50 (SI = CC50 / IC50). A higher SI value indicates a more favorable therapeutic window for the compound.

Conclusion

This compound has demonstrated potent in vitro activity against influenza and herpes simplex viruses, with IC50 values comparable to or better than some established antiviral drugs. Its mechanism of action as a viral polymerase inhibitor and chain terminator provides a clear rationale for its antiviral effects. Further studies are warranted to expand the evaluation of its antiviral spectrum, to determine its cytotoxicity profile across various cell lines for a comprehensive assessment of its selectivity index, and to investigate its efficacy in in vivo models. The detailed experimental protocols provided in this guide offer a framework for conducting such comparative studies.

References

A Comparative Guide to 2'-Deoxy-2'-fluoroguanosine-Based Aptamers: Cross-Reactivity and Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted therapeutics and diagnostics, aptamers have emerged as a compelling alternative to monoclonal antibodies. Their synthetic nature, high specificity, and amenability to chemical modification offer significant advantages. Among the various modifications, the incorporation of 2'-Deoxy-2'-fluoroguanosine (2'-F-G) and other 2'-fluoro-modified pyrimidines into the oligonucleotide backbone has been a cornerstone in the development of clinically relevant aptamers. This guide provides an objective comparison of the cross-reactivity and overall performance of 2'-fluoro-modified aptamers against other common aptameric alternatives, supported by experimental data and detailed methodologies.

Performance Comparison of Modified Aptamers

The choice of chemical modification significantly impacts an aptamer's binding affinity, specificity, and nuclease resistance. Below is a summary of quantitative data comparing 2'-fluoro (2'-F) modified aptamers with other common modifications such as 2'-amino (2'-NH2), 2'-O-methyl (2'-OMe), and unmodified DNA/RNA aptamers.

Aptamer ModificationTarget ProteinOn-Target Binding Affinity (Kd)Off-Target Binding (Cross-Reactivity)Nuclease Resistance (Half-life in Serum)Reference
2'-Fluoro (2'-F) Pyrimidine Interferon-gamma (IFN-γ)6.8 nMHigh specificity, low cross-reactivity with other cytokines.~6 hours[1]
2'-Amino (2'-NH2) Pyrimidine Interferon-gamma (IFN-γ)1.8 nMHigh specificity, comparable to 2'-F modification.~80 hours[1]
Mixed 2'-F/2'-NH2 Pyrimidine Interferon-gamma (IFN-γ)106 nMSpecificity maintained, but lower affinity than single modifications.~48 hours[1]
Unmodified RNA Interferon-gamma (IFN-γ)> 1 µMProne to non-specific binding.~20 seconds[1]
2'-Fluoroarabino Nucleic Acid (FANA) HIV-1 Integrase50-100 pMHigh specificity; replacing FANA with 2'-F RNA dramatically reduced binding.Enhanced stability.[2]
Unmodified DNA/RNA HIV-1 IntegraseLow nanomolar rangeGenerally lower specificity compared to FANA aptamers.Rapid degradation.[2]
2'-O-Methyl (2'-OMe) VariousGenerally lower to comparable affinity vs. 2'-FCan exhibit high specificity.Significantly enhanced.[3]
Unmodified DNA VariousVariable (nanomolar to micromolar)Can exhibit off-target effects.Susceptible to nucleases.[2]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of aptamer performance. Below are protocols for key experiments cited in cross-reactivity and binding affinity studies.

Aptamer Selection: Systematic Evolution of Ligands by Exponential Enrichment (SELEX)

This protocol outlines the in vitro selection process for generating 2'-fluoro-modified RNA aptamers.

Materials:

  • DNA Library: A single-stranded DNA (ssDNA) library containing a central random region (e.g., N40) flanked by constant primer binding sites.

  • Primers: Forward and reverse primers for PCR amplification. The forward primer typically contains a T7 RNA polymerase promoter sequence.

  • Modified Nucleotides: 2'-F-dCTP and 2'-F-dUTP, along with natural ATP and GTP.

  • Enzymes: High-fidelity DNA polymerase, T7 RNA polymerase (Y639F mutant for efficient incorporation of 2'-F nucleotides), Reverse Transcriptase, and DNase I.

  • Target Molecule: Immobilized on a solid support (e.g., magnetic beads, agarose resin).

  • Buffers: Selection buffer (e.g., PBS with MgCl2), wash buffer, and elution buffer.

Procedure:

  • Library Preparation: The initial ssDNA library is amplified by PCR to generate a double-stranded DNA (dsDNA) template pool.

  • In Vitro Transcription: The dsDNA pool is transcribed into a 2'-F-modified RNA pool using T7 RNA polymerase in the presence of 2'-F-dCTP, 2'-F-dUTP, ATP, and GTP.

  • Selection: The folded 2'-F RNA pool is incubated with the immobilized target molecule in the selection buffer.

  • Partitioning: Unbound RNA sequences are washed away with the wash buffer. The stringency of the washes can be increased in later rounds to select for higher affinity binders.

  • Elution: The bound RNA aptamers are eluted from the target, typically by changing the buffer conditions (e.g., high salt, pH change) or by using a denaturing agent.

  • Reverse Transcription and PCR: The eluted RNA is reverse transcribed to cDNA, which is then amplified by PCR to generate the enriched dsDNA pool for the next round of selection.

  • Iteration: Steps 2-6 are repeated for multiple rounds (typically 8-15) to enrich for high-affinity aptamers.

  • Sequencing and Characterization: The final enriched aptamer pool is sequenced, and individual aptamer candidates are synthesized and characterized for their binding affinity and specificity.

Binding Affinity and Cross-Reactivity Analysis: Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time.

Materials:

  • SPR instrument and sensor chips (e.g., CM5, streptavidin-coated).

  • Immobilization reagents (e.g., EDC/NHS for amine coupling).

  • Biotinylated aptamer or target protein.

  • Running buffer (e.g., HBS-EP+).

  • Target protein and potential cross-reacting molecules.

Procedure:

  • Chip Preparation and Immobilization:

    • The target protein is immobilized on a sensor chip surface via amine coupling.

    • Alternatively, a biotinylated aptamer can be captured on a streptavidin-coated sensor chip. A reference flow cell is typically prepared with a non-specific protein or a scrambled aptamer sequence to subtract non-specific binding.

  • Binding Analysis:

    • A series of concentrations of the analyte (aptamer or target protein) in running buffer are injected over the sensor surface.

    • The association (kon) and dissociation (koff) rates are monitored in real-time by measuring the change in the refractive index at the sensor surface.

  • Data Analysis:

    • The binding data is fitted to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

  • Cross-Reactivity Assessment:

    • The same protocol is followed using structurally related or other potential off-target molecules as the analyte.

    • The binding affinities for these off-target molecules are determined and compared to the on-target affinity to quantify cross-reactivity.

Specificity Assessment: Enzyme-Linked Immunosorbent Assay (ELISA)-like Aptamer-Based Assay (ELASA)

This assay is analogous to a traditional ELISA but utilizes aptamers as the detection or capture agents.

Materials:

  • Microtiter plates.

  • Target protein and potential cross-reacting proteins.

  • Biotinylated or enzyme-conjugated aptamers.

  • Streptavidin-HRP or other enzyme conjugates.

  • Substrate for the enzyme (e.g., TMB).

  • Coating, blocking, and washing buffers.

Procedure:

  • Plate Coating: Wells of a microtiter plate are coated with the target protein or a panel of potential off-target proteins.

  • Blocking: Unbound sites on the well surface are blocked with a blocking agent (e.g., BSA or non-fat milk) to prevent non-specific binding.

  • Aptamer Incubation: A known concentration of the biotinylated or enzyme-conjugated aptamer is added to the wells and incubated.

  • Washing: Unbound aptamers are removed by washing the wells multiple times.

  • Detection:

    • For biotinylated aptamers, a streptavidin-enzyme conjugate is added.

    • After another wash step, the enzyme substrate is added, and the colorimetric, fluorescent, or chemiluminescent signal is measured.

  • Data Analysis: The signal intensity is proportional to the amount of aptamer bound to the protein in each well. The signals from the wells with off-target proteins are compared to the signal from the target protein to determine the degree of cross-reactivity.

Visualizing Aptamer Selection and Function

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of complex biological processes and experimental workflows.

SELEX_Workflow cluster_Preparation Library Preparation cluster_Selection Selection Cycle cluster_Amplification Amplification ssDNA_Library ssDNA Library (N40 random region) PCR PCR Amplification ssDNA_Library->PCR dsDNA_Template dsDNA Template Pool PCR->dsDNA_Template Transcription In Vitro Transcription (T7-Y639F, 2'-F-NTPs) dsDNA_Template->Transcription RNA_Pool 2'-F RNA Pool Transcription->RNA_Pool Incubation Incubation with Immobilized Target RNA_Pool->Incubation Wash Partitioning (Wash unbound) Incubation->Wash Elution Elution of Bound Aptamers Wash->Elution RT Reverse Transcription Elution->RT PCR2 PCR Amplification RT->PCR2 Enriched_Pool Enriched dsDNA Pool PCR2->Enriched_Pool Enriched_Pool->Transcription Next Round (8-15 cycles) Sequencing Sequencing & Characterization Enriched_Pool->Sequencing

Caption: Workflow for the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) for generating 2'-fluoro-modified RNA aptamers.

Cross_Reactivity_Assessment cluster_Targets Binding Assessment Aptamer 2'-F-G Aptamer Target On-Target Protein Aptamer->Target High Affinity (Low Kd) OffTarget1 Related Protein A Aptamer->OffTarget1 Low Affinity (High Kd) OffTarget2 Unrelated Protein B Aptamer->OffTarget2 No Binding OffTarget3 Other Biomolecules Aptamer->OffTarget3 No Binding Conclusion High Specificity & Low Cross-Reactivity

Caption: Logical relationship in a cross-reactivity study of a 2'-F-G aptamer.

Conclusion

The incorporation of this compound and other 2'-fluoro pyrimidines into aptamers significantly enhances their nuclease resistance, a critical factor for in vivo applications.[1] While 2'-F modifications consistently improve stability over unmodified counterparts, the impact on binding affinity and specificity can be target-dependent. As demonstrated, other modifications like 2'-NH2 can sometimes yield even higher affinity, though this is not a universal rule.[1] The choice of modification should therefore be guided by the specific application, balancing the need for high affinity, specificity, and in vivo stability. The experimental protocols provided herein offer a robust framework for the systematic evaluation and comparison of different aptamer constructs, enabling researchers to select the optimal candidate for their therapeutic or diagnostic goals.

References

structural comparison of 2'-Deoxy-2'-fluoroguanosine modified and unmodified RNA duplexes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structural nuances of modified nucleic acids is paramount for designing effective therapeutic agents. This guide provides an objective, data-driven comparison of RNA duplexes modified with 2'-Deoxy-2'-fluoroguanosine (2'-FG) and their unmodified counterparts, offering insights into their conformational properties, thermal stability, and nuclease resistance.

The substitution of the 2'-hydroxyl group with a fluorine atom in the guanosine nucleotide bestows significant and advantageous changes upon the resulting RNA duplex. These alterations are critical for applications such as antisense oligonucleotides and siRNA, where stability and predictable conformation are essential for therapeutic efficacy.

At a Glance: Key Structural and Stability Differences

The introduction of 2'-FG into an RNA duplex leads to several key enhancements compared to a natural RNA duplex. The high electronegativity of the fluorine atom influences the sugar pucker conformation, predisposing it to the C3'-endo conformation characteristic of A-form helices. This structural pre-organization contributes to a more stable duplex.

G cluster_0 Unmodified RNA Duplex cluster_1 2'-FG Modified RNA Duplex unmodified_node Ribose with 2'-OH group unmodified_helix Standard A-form helix unmodified_node->unmodified_helix unmodified_stability Lower thermal stability unmodified_helix->unmodified_stability unmodified_nuclease Susceptible to nuclease degradation unmodified_helix->unmodified_nuclease modified_node Ribose with 2'-F group modified_helix Maintains A-form helix (C3'-endo sugar pucker) modified_node->modified_helix modified_stability Increased thermal stability modified_helix->modified_stability modified_nuclease Enhanced nuclease resistance modified_helix->modified_nuclease

Quantitative Data Comparison

The following tables summarize the key quantitative differences between unmodified and 2'-FG modified RNA duplexes based on experimental data.

ParameterUnmodified RNA Duplex2'-FG Modified RNA DuplexSignificance of Change
Thermal Stability (Tm) BaselineIncreasedEnhanced duplex stability
Sugar Pucker Conformation C3'-endo (A-form)Predominantly C3'-endoReinforces A-form helical geometry
Helical Geometry A-formA-formMaintains overall duplex structure
Nuclease Resistance LowModerate to High (with phosphorothioate linkages)Increased biostability
Thermodynamic ParameterUnmodified RNA Duplex2'-FG Modified RNA DuplexImpact of 2'-FG Modification
ΔTm per modification (°C) N/A~+1.8 to +2.0Additive increase in thermal stability[1]
Enthalpy (ΔH°) FavorableMore FavorableStronger base stacking and hydrogen bonding
Entropy (ΔS°) FavorableLess FavorableIncreased conformational rigidity

Experimental Protocols

The characterization of these duplexes relies on a suite of biophysical techniques. Below are detailed methodologies for the key experiments cited.

UV Thermal Denaturation Analysis (Melting Temperature, Tm)

Objective: To determine the thermal stability of the RNA duplexes by measuring the temperature at which 50% of the duplex dissociates.

Methodology:

  • Sample Preparation:

    • Synthesize and purify the unmodified and 2'-FG modified RNA oligonucleotides.

    • Anneal equimolar amounts of the complementary strands in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).

    • Prepare a series of dilutions of the duplex solution to determine the concentration dependence of the Tm.

  • UV-Vis Spectrophotometry:

    • Use a spectrophotometer equipped with a temperature controller.

    • Monitor the absorbance of the RNA solution at 260 nm as the temperature is increased at a controlled rate (e.g., 1°C/min) from a low temperature (e.g., 20°C) to a high temperature (e.g., 95°C).

  • Data Analysis:

    • Plot absorbance versus temperature to generate a melting curve.

    • The Tm is the temperature at the midpoint of the sigmoidal transition.

    • Thermodynamic parameters (ΔH° and ΔS°) can be derived from the concentration dependence of the Tm.

Circular Dichroism (CD) Spectroscopy

Objective: To assess the overall helical conformation of the RNA duplexes.

Methodology:

  • Sample Preparation:

    • Prepare annealed duplex samples as described for UV thermal denaturation.

  • CD Spectropolarimetry:

    • Use a calibrated CD spectropolarimeter.

    • Record CD spectra over a wavelength range of 200-320 nm at a controlled temperature (e.g., 20°C).

    • A typical A-form RNA duplex exhibits a positive band around 260 nm and a negative band around 210 nm.

  • Data Analysis:

    • Compare the CD spectra of the unmodified and 2'-FG modified duplexes. Significant changes in the spectral shape would indicate a conformational change.

Nuclease Degradation Assay

Objective: To evaluate the resistance of the RNA duplexes to enzymatic degradation.

Methodology:

  • Sample Preparation:

    • Prepare the unmodified and 2'-FG modified RNA duplexes.

  • Nuclease Treatment:

    • Incubate the duplexes with a nuclease (e.g., snake venom phosphodiesterase) in an appropriate buffer at a specific temperature (e.g., 37°C).

    • Take aliquots at various time points.

  • Analysis:

    • Analyze the degradation products by gel electrophoresis (e.g., polyacrylamide gel electrophoresis) or high-performance liquid chromatography (HPLC).

    • Quantify the amount of intact duplex remaining at each time point to determine the degradation rate.

Experimental Workflow

The following diagram outlines the logical flow of experiments for a comprehensive structural comparison.

G cluster_design Design & Synthesis cluster_characterization Biophysical Characterization cluster_analysis Data Analysis & Comparison synthesis Oligonucleotide Synthesis (Unmodified & 2'-FG Modified) purification Purification & Quantification synthesis->purification annealing Duplex Annealing purification->annealing uv_melt UV Thermal Denaturation (Tm) annealing->uv_melt cd_spec Circular Dichroism (Conformation) annealing->cd_spec nuclease_assay Nuclease Degradation Assay annealing->nuclease_assay data_analysis Data Analysis uv_melt->data_analysis cd_spec->data_analysis nuclease_assay->data_analysis comparison Structural & Stability Comparison data_analysis->comparison

References

efficacy comparison of 2'-Deoxy-2'-fluoroguanosine and ribavirin against influenza virus

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the in vitro and in vivo efficacy of two potent nucleoside analogs against the influenza virus, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

In the ongoing search for effective antiviral therapies against seasonal and pandemic influenza, two nucleoside analogs, 2'-Deoxy-2'-fluoroguanosine (2'-FdG) and Ribavirin, have demonstrated significant inhibitory effects on viral replication. This guide provides a comprehensive comparison of their efficacy, drawing upon available preclinical data. While direct comparative studies are limited, this document synthesizes findings from various independent in vitro and in vivo experiments to offer a comparative perspective on their potential as anti-influenza agents.

At a Glance: Efficacy Overview

CompoundIn Vitro Potency (EC90)In Vivo EfficacyMechanism of Action
This compound <0.35 µM against influenza A and B viruses[1][2]Significant reduction of viral replication in the upper and lower respiratory tracts of ferrets.[3]Chain termination of viral RNA, inhibiting transcription.[4][5][6]
Ribavirin Varies by strain and assay (e.g., ~3 µg/ml for 50% plaque depression)[7]Increased survival rates and reduced lung injury in mice.[8][9][10][11]Multi-faceted: IMPDH inhibition, direct polymerase inhibition, and lethal mutagenesis.[12][13][14][15]

Quantitative Efficacy Data

In Vitro Antiviral Activity

The in vitro potency of 2'-FdG and Ribavirin has been evaluated against various influenza virus strains. The following table summarizes key findings from the available literature. It is important to note that direct comparisons are challenging due to variations in experimental conditions across studies, such as the cell lines, virus strains, and specific assays used.

CompoundVirus Strain(s)Cell LineAssayEfficacy MetricValueCitation
This compound Influenza A and B virusesNot SpecifiedNot SpecifiedEC90<0.35 µM[1][2]
This compound Influenza virus X31 strainChicken embryo cellsRNA hybridizationInhibition of transcriptionBlocked at 10 µM[1]
Ribavirin Influenza virusMDCK cellsPlaque inhibition50% plaque depression~3 µg/ml[7]
Ribavirin Influenza A/H1N1Not SpecifiedNot SpecifiedRNP synthesis inhibition50% at 25 µM[12]
In Vivo Efficacy

Preclinical studies in animal models provide crucial insights into the therapeutic potential of antiviral compounds. Both 2'-FdG and Ribavirin have demonstrated efficacy in reducing viral load and improving outcomes in influenza-infected animals.

CompoundAnimal ModelVirus StrainKey FindingsCitation
This compound FerretsInfluenza A virusSingle doses (5-40 mg/kg) significantly inhibited viral replication in the upper respiratory tract, ameliorating fever and nasal inflammation. Three doses reduced viral replication in the lungs by >100-fold.[1][3][1][3]
This compound FerretsInfluenza B virusA single 40 mg/kg dose showed a reduced response compared to influenza A, suggesting a need for optimized dosing.[3][3]
Ribavirin MiceLethal influenza A virusA high-concentration aerosol formulation ("MegaRibavirin") prevented death.[9][9]
Ribavirin MiceInfluenza A virus APR/8Increased survival from 17% to 58% as a monotherapy.[10][10]
Ribavirin MicePandemic H1N1 (A/California/04/2009)As effective as oseltamivir in improving survival and reducing viral load and lung injury.[11][11]
Ribavirin MiceH5N1 influenza virusOrally administered ribavirin reduced morbidity and mortality.[16][16]

Mechanisms of Action

The antiviral effects of this compound and Ribavirin stem from their distinct interactions with the viral replication machinery and host cell environment.

This compound: A Viral RNA Chain Terminator

2'-FdG is a nucleoside analog that, once phosphorylated by cellular enzymes to its triphosphate form (2'-fluorodGTP), acts as a competitive inhibitor of the influenza virus transcriptase.[4][5] Its incorporation into the growing viral RNA chain leads to premature termination, thereby blocking further transcription.[4][5] Notably, 2'-fluorodGTP shows weak inhibition of cellular DNA and RNA polymerases, suggesting a degree of selectivity for the viral enzyme.[4][5]

G Mechanism of this compound (2'-FdG) cluster_cell Host Cell cluster_virus Influenza Virus Replication 2_FdG 2'-FdG Cellular_Kinases Cellular Kinases 2_FdG->Cellular_Kinases Phosphorylation 2_FdGTP 2'-fluorodGTP (Active Form) Cellular_Kinases->2_FdGTP Viral_Transcriptase Viral RNA-dependent RNA Polymerase (Transcriptase) 2_FdGTP->Viral_Transcriptase Competitive Inhibition RNA_Elongation RNA Chain Elongation Viral_Transcriptase->RNA_Elongation vRNA_Template vRNA Template vRNA_Template->Viral_Transcriptase Chain_Termination Chain Termination RNA_Elongation->Chain_Termination Incorporation of 2'-fluorodGTP G Mechanisms of Action of Ribavirin Ribavirin Ribavirin Ribavirin_MP Ribavirin Monophosphate Ribavirin->Ribavirin_MP Phosphorylation Immune_Response Host Immune Response Ribavirin->Immune_Response Modulates Ribavirin_TP Ribavirin Triphosphate Ribavirin_MP->Ribavirin_TP Phosphorylation IMPDH Inosine Monophosphate Dehydrogenase (IMPDH) Ribavirin_MP->IMPDH Inhibits Viral_Polymerase Viral RNA Polymerase Ribavirin_TP->Viral_Polymerase Inhibits Viral_RNA Viral RNA Genome Ribavirin_TP->Viral_RNA Incorporation GTP_Pool GTP Pool Depletion IMPDH->GTP_Pool Direct_Inhibition Direct Inhibition Viral_Polymerase->Direct_Inhibition Lethal_Mutagenesis Lethal Mutagenesis Viral_RNA->Lethal_Mutagenesis Immunomodulation Immunomodulation Immune_Response->Immunomodulation G General Workflow for In Vitro Antiviral Efficacy Testing Start Start Cell_Culture Culture Susceptible Cells (e.g., MDCK) Start->Cell_Culture Cytotoxicity_Assay Cytotoxicity Assay (e.g., CCK-8, MTT) Cell_Culture->Cytotoxicity_Assay Virus_Infection Infect Cells with Influenza Virus Cell_Culture->Virus_Infection CC50 Determine 50% Cytotoxic Concentration (CC50) Cytotoxicity_Assay->CC50 SI Calculate Selectivity Index (SI = CC50 / EC50) CC50->SI Compound_Treatment Treat with Serial Dilutions of Antiviral Compound Virus_Infection->Compound_Treatment Incubation Incubate for a Defined Period (e.g., 48-72 hours) Compound_Treatment->Incubation Efficacy_Assay Virus Inhibition Assay (e.g., Plaque Reduction, CPE Inhibition, Virus Yield Reduction) Incubation->Efficacy_Assay EC50 Determine 50% Effective Concentration (EC50) Efficacy_Assay->EC50 EC50->SI End End SI->End

References

Safety Operating Guide

Proper Disposal of 2'-Deoxy-2'-fluoroguanosine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2'-Deoxy-2'-fluoroguanosine, a fluorinated nucleoside analog used in research and drug development. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.

This compound is classified as a hazardous chemical and requires disposal as hazardous waste.[1] Improper disposal can pose risks to human health and the environment. This guide outlines the necessary personal protective equipment (PPE), step-by-step disposal procedures for laboratory-scale quantities, and key chemical properties for safe handling.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

PropertyValue
Molecular Formula C₁₀H₁₂FN₅O₄
Molecular Weight 285.23 g/mol [2][3]
Appearance White to off-white crystalline powder[4]
Storage Temperature 2°C - 8°C[3]

Personal Protective Equipment (PPE)

Before handling this compound for disposal, all personnel must be equipped with the following personal protective equipment:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat or other protective clothing.

  • Respiratory Protection: A NIOSH-approved respirator is recommended, especially if there is a risk of generating dust.

Step-by-Step Disposal Protocol

The following procedure details the steps for the safe disposal of small, laboratory-scale quantities of this compound.

1. Waste Identification and Segregation:

  • This compound waste, including contaminated labware (e.g., pipette tips, tubes), must be segregated from non-hazardous waste.

  • Crucially, do not mix this compound waste with incompatible chemicals, particularly strong oxidizing agents. [1]

2. Waste Container Selection and Labeling:

  • Select a waste container that is compatible with the chemical. A clearly labeled, dedicated container for fluorinated nucleoside waste is recommended.

  • The container must be in good condition, with a secure, leak-proof lid.

  • Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound". Include the date when the first waste is added.

3. Waste Accumulation:

  • Place all solid waste, including unused or expired this compound and contaminated materials, directly into the labeled hazardous waste container.

  • For solutions containing this compound, collect them in a separate, compatible, and clearly labeled liquid hazardous waste container.

  • Keep the waste container securely closed at all times, except when adding waste.

4. Storage of Hazardous Waste:

  • Store the hazardous waste container in a designated, well-ventilated, and secure area within the laboratory.

  • Ensure the storage area is away from general laboratory traffic and incompatible chemicals.

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Follow all institutional procedures for waste pickup, including any specific paperwork or online forms.

  • Do not attempt to dispose of this compound down the drain or in the regular trash.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal procedure for this compound.

start Start: Have This compound Waste ppe 1. Don Appropriate Personal Protective Equipment (PPE) start->ppe segregate 2. Segregate Waste from Non-Hazardous Materials and Incompatibles ppe->segregate container 3. Select & Label Compatible Hazardous Waste Container segregate->container accumulate 4. Place Waste in Designated Container container->accumulate store 5. Store Container in Secure, Ventilated Area accumulate->store contact_ehs 6. Contact EHS for Waste Pickup store->contact_ehs end End: Waste Disposed of by EHS contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Guide for Handling 2'-Deoxy-2'-fluoroguanosine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety protocols and logistical procedures for the handling and disposal of 2'-Deoxy-2'-fluoroguanosine. As a potent nucleoside analog with potential health effects, strict adherence to these guidelines is essential to ensure a safe laboratory environment.[1][2]

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[3][4] To the best of current knowledge, the toxicological properties of this compound have not been exhaustively investigated.[4] Therefore, it should be handled as a potent compound with the potential for adverse health effects upon exposure.

Primary Hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[4]

  • Skin Irritation: Causes skin irritation.[3][4]

  • Eye Irritation: Causes serious eye irritation.[3][4]

  • Respiratory Irritation: May cause respiratory irritation.[4]

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate level of PPE required for the specific procedures being performed.[5] The following table outlines the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety Goggles or GlassesMust be worn at all times in the laboratory.[5] Should be compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[3]
Face ShieldRecommended when there is a significant risk of splashes or aerosol generation.[5]
Hand Protection Disposable Nitrile GlovesDouble gloving is recommended to provide an additional layer of protection.[5][6] Change gloves immediately if contaminated.
Body Protection Laboratory CoatA standard lab coat is the minimum requirement.[5]
Disposable Gown or CoverallsRecommended for procedures with a higher risk of contamination to prevent exposure of personal clothing.[6]
Respiratory Protection NIOSH-approved RespiratorA respirator with a particulate filter (conforming to EN 143) should be used if exposure limits are exceeded, if irritation is experienced, or when handling the powder outside of a containment device.[3]

Safe Handling and Operational Plan

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store in a cool, well-ventilated, and designated area, away from incompatible materials.[4] The recommended storage temperature is typically refrigerated.[3]

  • Keep the container tightly closed when not in use.[3][4]

Weighing and Aliquoting:

  • All handling of the solid form of this compound should be conducted in a certified chemical fume hood, glove box, or other ventilated enclosure to minimize inhalation exposure.[7]

  • Use dedicated spatulas and weighing vessels.

  • Clean all equipment and the work surface thoroughly after each use.

Solution Preparation and Use:

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Clearly label all solutions with the compound name, concentration, date, and hazard information.

Spill Management:

  • In case of a spill, evacuate the area and prevent others from entering.

  • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[3]

  • Clean the spill area with an appropriate decontaminating solution.

  • For large spills, contact your institution's environmental health and safety (EHS) department immediately.

Emergency First Aid Procedures

  • If Inhaled: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[3][4]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3][4] Remove contaminated clothing.

  • In Case of Eye Contact: Immediately rinse the eyes with water for at least 15 minutes, holding the eyelids open.[3][4] Seek immediate medical attention.

  • If Swallowed: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

Disposal Plan

All waste containing this compound, including empty containers, contaminated PPE, and experimental materials, must be disposed of as hazardous chemical waste.[3][4] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in the regular trash.

Experimental Workflow

The following diagram outlines the standard operating procedure for safely handling this compound in a research laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure cluster_disposal Disposal a Conduct Risk Assessment b Don Appropriate PPE a->b c Prepare Work Area in Containment b->c d Retrieve Compound from Storage c->d e Weigh Solid Compound d->e f Prepare Solution e->f g Perform Experiment f->g h Decontaminate Work Area & Equipment g->h i Segregate & Label Waste h->i j Doff PPE i->j k Wash Hands Thoroughly j->k l Store Waste in Designated Area k->l m Arrange for Hazardous Waste Pickup l->m

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2'-Deoxy-2'-fluoroguanosine
Reactant of Route 2
2'-Deoxy-2'-fluoroguanosine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。